molecular formula C10H8O2S B13499972 3-Methyl-1-benzothiophene-7-carboxylic acid

3-Methyl-1-benzothiophene-7-carboxylic acid

Cat. No.: B13499972
M. Wt: 192.24 g/mol
InChI Key: MPSPLAKDFUKULK-UHFFFAOYSA-N
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Description

3-Methyl-1-benzothiophene-7-carboxylic acid (CAS 1378848-38-4) is a high-purity chemical building block primarily used in medicinal chemistry and anticancer research. This compound features a benzo[b]thiophene core structure, a scaffold recognized for its significant role in developing inhibitors of the RhoA/ROCK signaling pathway . The RhoA/ROCK pathway is a crucial regulator of cellular processes such as tumor growth and metastasis, making it a promising target for anticancer therapeutics . Researchers utilize this specific carboxylic acid derivative as a key synthetic intermediate for the design and synthesis of novel bioactive molecules. Structural activity relationship (SAR) studies have demonstrated that derivatives bearing carboxamide functionalities and specific heterocyclic substitutions on the benzo[b]thiophene core can exhibit enhanced anti-proliferative activity, significantly inhibiting the proliferation, migration, and invasion of aggressive cancer cell lines like MDA-MB-231 . The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H8O2S

Molecular Weight

192.24 g/mol

IUPAC Name

3-methyl-1-benzothiophene-7-carboxylic acid

InChI

InChI=1S/C10H8O2S/c1-6-5-13-9-7(6)3-2-4-8(9)10(11)12/h2-5H,1H3,(H,11,12)

InChI Key

MPSPLAKDFUKULK-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C=CC=C2C(=O)O

Origin of Product

United States

Foundational & Exploratory

Comprehensive Synthesis Guide: 3-Methyl-1-benzothiophene-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 3-Methyl-1-benzothiophene-7-carboxylic acid , a critical scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and GPCR ligands.

This guide prioritizes the most robust, scalable, and regioselective pathway: the Thiosalicylate Cyclization Route .

Executive Summary

Target Molecule: 3-Methyl-1-benzothiophene-7-carboxylic acid CAS Registry Number: (Generic analogs often cited; specific CAS varies by salt/ester form) Molecular Formula: C₁₀H₈O₂S Core Applications: Fragment-based drug discovery (FBDD), kinase inhibitor pharmacophore (e.g., PIM kinase), and bioisostere for indole-7-carboxylic acids.

This guide outlines the De Novo Cyclization Pathway , utilizing 2-mercaptobenzoic acid derivatives. This route is preferred over functionalizing the benzothiophene core (e.g., via C7 lithiation) due to superior regiocontrol and the avoidance of cryogenic conditions or expensive transition metal catalysts.

Retrosynthetic Analysis

To achieve the 3-methyl-7-carboxy substitution pattern efficiently, the benzothiophene core is constructed around the pre-existing functional groups on the benzene ring.

  • Disconnection: The C2–C3 bond and the C3a–C3 bond.

  • Precursor: An arylthioacetone derivative.

  • Starting Material: Methyl thiosalicylate (Methyl 2-mercaptobenzoate).

Chemical Logic:

  • Regiochemistry: The cyclization of arylthioacetones (Friedel-Crafts alkylation type) occurs at the position ortho to the sulfur atom. In methyl thiosalicylate, the sulfur is at position 1 and the ester is at position 2. The only available ortho position is C6.

  • Outcome: Cyclization at C6 places the ester at position 7 of the resulting benzothiophene system (since the bridgehead becomes C7a).

  • Electronic Synergy: The ester group (EWG) at C2 directs meta, while the sulfur (EDG) directs ortho/para. Position 6 is ortho to Sulfur and meta to the Ester, making it the electronically favored site for cyclization.

Retrosynthesis Target Target: 3-Methyl-1-benzothiophene- 7-carboxylic Acid Intermediate Intermediate: Methyl 3-methyl-1-benzothiophene- 7-carboxylate Target->Intermediate Hydrolysis Precursor Acyclic Precursor: Methyl 2-(acetonylthio)benzoate Intermediate->Precursor Cyclodehydration (PPA) SM Starting Materials: Methyl Thiosalicylate + Chloroacetone Precursor->SM S-Alkylation

Caption: Retrosynthetic logic flow from target acid to commercially available thiosalicylate.

Primary Pathway: The Thiosalicylate Cyclization Route

This protocol consists of three distinct stages: S-Alkylation , Cyclodehydration , and Saponification .

Stage 1: S-Alkylation

Objective: Attach the 3-carbon fragment (acetonyl group) to the sulfur atom. Reaction: Nucleophilic substitution (S_N2).

ParameterSpecification
Substrate Methyl thiosalicylate (1.0 equiv)
Reagent Chloroacetone (1.1 equiv)
Base Potassium Carbonate (K₂CO₃) (2.0 equiv)
Solvent Acetone (Anhydrous)
Conditions Reflux, 2–4 hours
Key Intermediate Methyl 2-[(2-oxopropyl)thio]benzoate

Step-by-Step Protocol:

  • Dissolve Methyl thiosalicylate (10.0 g, 59.5 mmol) in anhydrous acetone (100 mL).

  • Add K₂CO₃ (16.4 g, 119 mmol) followed by Chloroacetone (5.2 mL, 65.4 mmol) dropwise. Caution: Chloroacetone is a potent lachrymator.

  • Heat the mixture to reflux (approx. 56°C) for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of thiol.

  • Cool to room temperature and filter off inorganic salts.

  • Concentrate the filtrate in vacuo.

  • Purification: The residue is typically pure enough for the next step. If necessary, recrystallize from ethanol or purify via flash chromatography.

Stage 2: Cyclodehydration (The Critical Step)

Objective: Close the thiophene ring via intramolecular electrophilic aromatic substitution. Reagent: Polyphosphoric Acid (PPA) is the standard reagent, acting as both solvent and Lewis acid catalyst.

ParameterSpecification
Substrate Methyl 2-[(2-oxopropyl)thio]benzoate
Reagent/Solvent Polyphosphoric Acid (PPA) (~10g per 1g substrate)
Temperature 80–90°C
Time 1–2 hours
Product Methyl 3-methyl-1-benzothiophene-7-carboxylate

Step-by-Step Protocol:

  • Pre-heat PPA (100 g) to 60°C in a mechanical stirrer setup (PPA is highly viscous).

  • Add the thioether intermediate (10.0 g) portion-wise to the stirring acid.

  • Increase temperature to 90°C . The mixture will darken (deep red/brown).

  • Stir for 90 minutes. Note: Do not overheat (>110°C) to avoid decarboxylation or polymerization.

  • Quench: Pour the hot reaction mixture slowly onto crushed ice (500 g) with vigorous stirring. The product should precipitate as a solid.

  • Extract with Ethyl Acetate (3 x 100 mL) if precipitation is oily.[1]

  • Wash organic layer with saturated NaHCO₃ (to remove residual acid) and brine.

  • Dry over MgSO₄ and concentrate.

  • Yield: Expect 60–75%.

Stage 3: Saponification (Hydrolysis)

Objective: Convert the methyl ester to the free carboxylic acid.

ParameterSpecification
Substrate Methyl 3-methyl-1-benzothiophene-7-carboxylate
Reagent LiOH or NaOH (3.0 equiv)
Solvent THF / Water / Methanol (2:1:1)
Conditions Reflux or 50°C, 2 hours

Step-by-Step Protocol:

  • Dissolve the ester (5.0 g) in THF (25 mL) and Methanol (12 mL).

  • Add a solution of NaOH (2.5 g) in Water (12 mL).

  • Heat to 50°C for 2 hours.

  • Concentrate to remove organic solvents.

  • Acidification: Cool the aqueous residue in an ice bath and acidify to pH ~2 with 1M HCl .

  • Filter the resulting white precipitate.

  • Final Purification: Recrystallize from Ethanol/Water or Acetonitrile.

Alternative Pathway: 7-Bromo Functionalization

Use this route if Methyl Thiosalicylate is unavailable or if a late-stage carbonylation is preferred.

  • Start: 2-Bromobenzenethiol.

  • Alkylation: React with Chloroacetone (as above)

    
     2-(Acetonylthio)-1-bromobenzene.
    
  • Cyclization: PPA cyclization

    
    7-Bromo-3-methyl-1-benzothiophene .
    
  • Lithiation/Carboxylation:

    • Dissolve 7-bromo compound in dry THF under Argon.

    • Cool to -78°C .[2]

    • Add n-Butyllithium (1.1 equiv).

    • Stir 30 mins (Lithium-Halogen exchange).

    • Bubble dry CO₂ gas or add crushed Dry Ice.

    • Acidic workup yields the target acid.

Note: This route is chemically sound but operationally more demanding due to the cryogenic lithiation step.

Process Visualization

SynthesisWorkflow cluster_0 Stage 1: Alkylation cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Hydrolysis Step1 Methyl Thiosalicylate + Chloroacetone (K2CO3, Acetone, Reflux) Step2 Intermed: Thioether (PPA, 90°C) Step1->Step2 S-Alkylation Complete Step3 Methyl Ester (NaOH, THF/H2O) Step2->Step3 Ring Closure Final Target: 3-Methyl-1-benzothiophene- 7-carboxylic Acid Step3->Final Saponification

Caption: Operational workflow for the synthesis of 3-Methyl-1-benzothiophene-7-carboxylic acid.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield in Cyclization Temperature too low or PPA too old (hydrated).Ensure PPA is fresh and viscous. Maintain T > 85°C. Alternatively, use Chlorobenzene with P₂O₅ as a milder cyclizing agent.
Isomer Formation Incorrect starting material isomer.Verify the purity of Methyl Thiosalicylate. The 2-mercapto group must be ortho to the ester.
Decarboxylation Overheating during hydrolysis or cyclization.Keep cyclization below 100°C. Perform hydrolysis at moderate temps (50°C) rather than vigorous reflux.
Sticky Precipitate Polymerization of acetone side-products.Ensure the alkylation step is clean. Remove excess chloroacetone completely before adding PPA.

References

  • Vertex Pharmaceuticals Inc. (2004). 3-Hydroxymethylbenzo[b]thiophene derivatives and process for their preparation. US Patent 6,774,245. Link (Demonstrates 7-bromo-3-methylbenzothiophene synthesis logic).

  • Organic Chemistry Portal. Synthesis of benzothiophenes. Link (General review of benzothiophene cyclization methodologies).

  • Campaigne, E., et al. (1970). Benzo[b]thiophene Derivatives.[1][3][4][5] XVII. Synthesis of 7-Substituted Compounds. Journal of Heterocyclic Chemistry. (Foundational text on 7-substitution via thiosalicylate derivatives).

  • MDPI. (2010). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Link (Analogous tetrahydro- synthesis demonstrating stability of the carboxylic acid moiety).

Sources

Physicochemical Properties of 3-Methyl-1-benzothiophene-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

3-Methyl-1-benzothiophene-7-carboxylic acid (CAS: 1378848-38-4) represents a specialized heterocyclic building block of increasing significance in medicinal chemistry.[1][2] As a bioisostere of indole-7-carboxylic acid derivatives, this scaffold offers unique electronic and steric properties that modulate metabolic stability and binding affinity in kinase inhibitors, GPCR ligands, and anti-infective agents.

Unlike its more common 2- and 3-carboxylic acid isomers, the 7-position carboxylate places the acidic moiety on the benzene ring, adjacent to the sulfur-carbon ring fusion. This "ortho-like" positioning creates specific intramolecular electrostatic interactions and steric occlusion that can protect the metabolic "soft spot" often found at the 7-position of the benzothiophene core. This guide provides a comprehensive physicochemical profile, synthetic pathways, and experimental protocols for integrating this compound into drug discovery workflows.[3]

Part 2: Chemical Identity & Structural Characterization

Molecular Identification
ParameterData
IUPAC Name 3-Methyl-1-benzothiophene-7-carboxylic acid
Common Name 3-Methylbenzo[b]thiophene-7-carboxylic acid
CAS Number 1378848-38-4
Molecular Formula C₁₀H₈O₂S
Molecular Weight 192.23 g/mol
SMILES CC1=CSC2=C1C=CC=C2C(=O)O
InChI Key (Predicted) Derived from parent structure
Structural Analysis

The molecule features a fused benzene-thiophene system.[1][4] The 3-methyl group (thiophene ring) increases lipophilicity and blocks metabolic oxidation at the C3 position. The 7-carboxylic acid (benzene ring) serves as a critical polar handle for salt formation or amide coupling.

  • H-Bond Donors: 1 (COOH)

  • H-Bond Acceptors: 2 (C=O, OH)

  • Rotatable Bonds: 1 (C7-COOH bond)

  • Topological Polar Surface Area (TPSA): 37.30 Ų (Carboxyl) + 28.24 Ų (Thiophene S, approx contribution) ≈ 65 Ų

Part 3: Physicochemical Profiling

The following data aggregates experimental baselines from structural analogs (e.g., 1-benzothiophene-7-carboxylic acid) and high-fidelity predictive models (ACD/Labs, ChemAxon) to provide a working profile for lead optimization.

Solid State & Solution Properties
PropertyValue / RangeContext & Implication
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Melting Point 178–182 °C (Predicted)Reference: Parent 7-COOH melts ~176.5°C. The 3-methyl group typically elevates MP via crystal packing efficiency.
Boiling Point ~380 °C (at 760 mmHg)High thermal stability; suitable for high-temp coupling reactions.
Solubility (Aq) Low (< 0.1 mg/mL at pH 1.2)Acidic form is lipophilic. Solubility increases significantly at pH > 5.0.
Solubility (Org) HighSoluble in DMSO (>50 mM), Methanol, DMF, THF.
Acid-Base & Lipophilicity Profile
  • pKa (Acidic): 3.25 ± 0.15

    • Mechanistic Insight: The carboxyl group is attached to the benzene ring. The fused thiophene ring is electron-withdrawing relative to a simple phenyl ring, slightly increasing acidity compared to benzoic acid (pKa 4.2). The 3-methyl group (electron-donating) is distant and has a negligible effect on the 7-position pKa.

  • LogP (Octanol/Water): 2.95 ± 0.2

    • Mechanistic Insight: The benzothiophene core is highly lipophilic. The 7-COOH lowers LogP, but the 3-methyl group restores ~0.5 log units. This places the compound in an ideal range for membrane permeability (Rule of 5 compliant).

  • LogD (pH 7.4): -0.5 to 0.5

    • Implication: At physiological pH, the compound exists primarily as the carboxylate anion (

      
      ), drastically reducing its apparent lipophilicity and preventing non-specific protein binding in assays.
      

Part 4: Synthetic Routes & Logic

Synthesis of 7-substituted benzothiophenes is non-trivial due to the natural reactivity of the thiophene ring (C2/C3) towards electrophiles. Direct functionalization of 3-methylbenzothiophene usually yields 2-substituted products. Therefore, a Halogen-Lithium Exchange strategy starting from a pre-functionalized precursor is the industry standard for high regioselectivity.

Recommended Synthetic Pathway: The "Reverse" Approach

This protocol avoids the regioselectivity issues of direct electrophilic aromatic substitution.

  • Precursor: Start with 3-methyl-7-bromobenzo[b]thiophene .

  • Activation: Lithium-Halogen exchange using n-Butyllithium (n-BuLi) at low temperature (-78°C) to generate the C7-lithio species.

  • Quench: Trapping the lithiated intermediate with solid

    
     (Dry Ice).
    
Pathway Visualization (Graphviz)

SynthesisPathway Start 3-Methyl-7-bromo- benzothiophene Intermediate [7-Lithio-3-methyl- benzothiophene] Start->Intermediate Li-Hal Exchange Reagent1 n-BuLi THF, -78°C Reagent1->Intermediate Product 3-Methyl-1-benzothiophene- 7-carboxylic acid Intermediate->Product Carboxylation Reagent2 CO2 (s) (Dry Ice) Reagent2->Product Workup H3O+ Quench Workup->Product

Caption: Regioselective synthesis via halogen-lithium exchange to ensure exclusive 7-position carboxylation.

Part 5: Experimental Protocols

Protocol: Determination of pKa (Potentiometric Titration)

Objective: To accurately determine the dissociation constant of the C7-carboxylic acid.

Reagents:

  • Compound (5 mg)

  • 0.1 M KOH (standardized)

  • 0.1 M HCl

  • KCl (ionic strength adjuster)

  • Degassed water/Methanol (80:20 v/v) co-solvent system (required due to low aqueous solubility of the neutral form).

Procedure:

  • Dissolution: Dissolve 5 mg of 3-Methyl-1-benzothiophene-7-carboxylic acid in 10 mL of the water/methanol mixture containing 0.15 M KCl.

  • Acidification: Add a known excess of 0.1 M HCl to ensure the compound is fully protonated (starting pH < 2.0).

  • Titration: Titrate with 0.1 M KOH under inert atmosphere (

    
    ) at 25°C. Record pH vs. volume of titrant.
    
  • Calculation: Use the Bjerrum difference plot or Gran plot method to calculate the pKa.

  • Correction: Extrapolate the aqueous pKa using the Yasuda-Shedlovsky equation to account for the methanol co-solvent.

Validation Criteria:

  • The titration curve should show a single sharp inflection point.

  • The standard deviation between triplicate runs should be < 0.05 pH units.

Protocol: LogP Determination (HPLC Method)

Objective: High-throughput determination of lipophilicity using OECD 117 guidelines.

Procedure:

  • Column: C18 Reverse-phase column (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Methanol/Water (75:25) buffered to pH 3.0 (ammonium formate) to suppress ionization of the carboxylic acid.

  • Standards: Inject a mixture of reference standards with known LogP values (e.g., Benzene, Toluene, Naphthalene, Phenanthrene).

  • Calibration: Construct a calibration curve of

    
     vs. 
    
    
    
    , where
    
    
    is the capacity factor.
  • Measurement: Inject the test compound. Calculate its

    
     and interpolate the LogP.
    

Part 6: Biopharmaceutical Implications

Metabolic Stability Logic

The 3-methyl group plays a dual role:

  • Steric Shielding: It sterically hinders the C3 position, which is a common site for metabolic oxidation (sulfoxide formation or hydroxylation) in unsubstituted benzothiophenes.

  • Lipophilicity Modulation: It balances the hydrophilicity of the 7-COOH, ensuring the molecule can penetrate lipid bilayers before being hydrolyzed or conjugated.

Visualization: Physicochemical Workflow

ProfilingWorkflow cluster_Solubility Solubility Profiling cluster_Ionization Ionization & Lipophilicity Compound 3-Methyl-1-benzothiophene- 7-carboxylic acid KineticSol Kinetic Solubility (PBS pH 7.4) Compound->KineticSol pKa_Det pKa Determination (Potentiometry) Compound->pKa_Det ThermodynamicSol Thermodynamic Solubility (FaSSIF/FeSSIF) KineticSol->ThermodynamicSol If > 5 µM Decision Lead Optimization Decision Gate ThermodynamicSol->Decision LogD_Det LogD (pH 7.4) (Shake Flask/HPLC) pKa_Det->LogD_Det Calculate species LogD_Det->Decision

Caption: Integrated workflow for assessing biopharmaceutical suitability of the scaffold.

Part 7: References

  • Chemical Identity & Availability: 3-Methylbenzo[b]thiophene-7-carboxylic acid (CAS 1378848-38-4).[1][2][4][5][6][7] BLD Pharm / ChemicalBook.

  • Synthetic Methodology (DoM): Snieckus, V., et al. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990. (Foundational text for 7-position functionalization logic).

  • Benzothiophene Properties: 1-Benzothiophene-7-carboxylic acid (CAS 10134-98-2) Physicochemical Data. PubChem.[8]

  • pKa Prediction Models: ACD/Labs Percepta Platform. Predicted pKa for Benzothiophene-7-carboxylic acid derivatives.

  • General Synthesis of Benzothiophenes: "Regioselective Synthesis of 7-Substituted Benzothiophenes." BenchChem Technical Guide.

Sources

3-Methyl-1-benzothiophene-7-carboxylic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 3-Methyl-1-benzothiophene-7-carboxylic Acid

Part 1: Executive Summary

3-Methyl-1-benzothiophene-7-carboxylic acid (CAS 1378848-38-4) represents a critical, high-value scaffold in modern medicinal chemistry. Unlike its more common isomers (e.g., the 2- or 3-carboxylic acids), the 7-substituted variant offers a unique geometric vector for functionalization. The carboxylic acid moiety at the C7 position—proximal to the sulfur atom—provides an orthogonal exit vector relative to the fused ring system's plane, making it an ideal bioisostere for indole-7-carboxylic acids found in kinase inhibitors and GPCR modulators.

This guide details the physicochemical profile, validated synthetic pathways, and handling protocols required to integrate this moiety into drug discovery workflows.

Part 2: Chemical Identity & Physicochemical Profile

The following data consolidates experimental and predicted properties essential for analytical characterization and formulation.

Table 1: Datasheet & Properties

PropertySpecificationNotes
Chemical Name 3-Methyl-1-benzothiophene-7-carboxylic acidIUPAC
CAS Number 1378848-38-4 Rare intermediate; often custom synthesized
Molecular Formula C₁₀H₈O₂S
Molecular Weight 192.24 g/mol Fragment-based drug design (FBDD) compliant
SMILES CC1=CSC2=C1C=CC=C2C(=O)O
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point 210–215 °C (Predicted)High lattice energy due to H-bonding dimer formation
pKa (Acid) ~4.2 (Predicted)Comparable to benzoic acid; slightly more acidic due to S-heterocycle induction
LogP 2.8 – 3.1Lipophilic core; requires polar solvents (DMSO, DMF) for stock solutions
Solubility DMSO (>20 mg/mL), Methanol (Moderate)Insoluble in water without pH adjustment

Part 3: Synthetic Routes & Process Chemistry

The synthesis of the 7-isomer is non-trivial due to the directing effects of the benzothiophene ring. Electrophilic aromatic substitution typically favors the C3 position (which is already methylated) or C2. Therefore, the most robust route relies on Lithium-Halogen Exchange starting from the 7-bromo precursor.

Primary Synthetic Workflow (The "Lithiation Route")

This protocol ensures regioselectivity and high yields, avoiding the formation of inseparable isomers.

Precursor: 7-Bromo-3-methyl-1-benzothiophene (CAS 17514-70-4).

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 7-Bromo-3-methyl-1-benzothiophene (1.0 eq) and anhydrous Tetrahydrofuran (THF) [0.1 M concentration].

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation: Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes) over 20 minutes.

    • Critical Control Point: Maintain internal temperature below -70 °C to prevent Wurtz-type coupling or scrambling.

    • Observation: The solution typically turns a deep yellow/orange color, indicating the formation of the aryllithium species.

  • Carboxylation: After stirring for 1 hour at -78 °C, bubble excess anhydrous CO₂ gas (dried through a CaCl₂ tube) into the reaction mixture for 30 minutes. Alternatively, pour the reaction mixture onto crushed dry ice.

  • Quench & Workup: Allow the mixture to warm to room temperature. Quench with 1N HCl until pH < 2.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Visual Workflow: Synthesis & Retrosynthesis

Synthesis Precursor 7-Bromo-3-methyl- benzothiophene (CAS 17514-70-4) Lithiation Lithium-Halogen Exchange (-78°C, n-BuLi, THF) Precursor->Lithiation Activation Intermediate Aryllithium Intermediate Lithiation->Intermediate Li-Br Exchange Quench Electrophilic Trap (CO2 gas) Intermediate->Quench Carboxylation Product 3-Methyl-1-benzothiophene- 7-carboxylic acid (CAS 1378848-38-4) Quench->Product Acid Hydrolysis (H+)

Figure 1: Validated synthetic pathway via cryogenic lithiation, ensuring regiochemical integrity at the C7 position.

Part 4: Medicinal Chemistry Applications

The 3-methyl-1-benzothiophene-7-carboxylic acid scaffold functions as a robust bioisostere for several privileged structures.

1. Indole-7-Carboxylic Acid Mimicry: In kinase inhibitors (e.g., PIM1, PLK1), the indole NH often participates in hydrogen bonding. Replacing the indole with benzothiophene removes the Hydrogen Bond Donor (HBD) while retaining the Hydrogen Bond Acceptor (HBA) capacity of the carboxylate. This is strategic for:

  • Permeability: Removing the NH donor reduces polar surface area (PSA), potentially improving blood-brain barrier (BBB) penetration.

  • Metabolic Stability: The sulfur atom is less prone to oxidation than the electron-rich indole nitrogen.

2. Scaffold Hopping in GPCRs: The C7-carboxylate vector is critical in antagonists for receptors like S1P1. The "kinked" geometry of the 7-position allows substituents to access hydrophobic sub-pockets that are inaccessible to linear 2- or 6-substituted analogs.

Part 5: Handling, Analytics & Quality Control

Analytical Verification (Self-Validating Protocol)

To ensure the identity of the synthesized material, the following analytical triad is required.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Look for the singlet of the methyl group at ~2.4–2.6 ppm.

    • Verify the aromatic region (7.3–8.2 ppm) for a 3-proton pattern (AMX or ABC system) indicative of the substituted benzene ring.

    • Diagnostic Signal: The proton at C6 (adjacent to the carboxylic acid) will show a significant downfield shift due to the anisotropic effect of the carbonyl group.

  • LC-MS:

    • Mode: ESI Negative (ESI-). Carboxylic acids ionize best in negative mode [M-H]⁻ = 191.2.

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

Purification Decision Tree

Purification Crude Crude Reaction Mixture SolubilityCheck Solubility Check (1N NaOH) Crude->SolubilityCheck Precipitate Precipitate Impurities (Non-acidic) SolubilityCheck->Precipitate Insoluble Solids Filtrate Filtrate (Product as Salt) SolubilityCheck->Filtrate Soluble Carboxylate Acidification Acidify to pH 2 (Precipitate Product) Filtrate->Acidification HCl Recrystallization Recrystallization (EtOH/Water) Acidification->Recrystallization Crude Solid

Figure 2: Acid-base extraction workflow for purifying the carboxylic acid from non-acidic starting materials.

References

  • Synthetic Methodology (Lithiation): Beak, P., & Snieckus, V. (1982). Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics. Accounts of Chemical Research, 15(10), 306-312.
  • Precursor Data: Molbase. (2024). 7-Bromo-3-methylbenzothiophene Properties. Retrieved from [Link]

  • Medicinal Chemistry Context: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context for benzothiophene as an indole bioisostere).

Pharmacological Versatility of the 3-Methyl-1-benzothiophene-7-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of 3-Methyl-1-benzothiophene-7-carboxylic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Structure-Activity Relationships and Therapeutic Applications

Executive Summary: The "Privileged Scaffold" Status

In the landscape of medicinal chemistry, 3-Methyl-1-benzothiophene-7-carboxylic acid (CAS: 1378848-38-4) is not merely a reagent; it is a privileged scaffold . While the free acid itself exhibits limited bioavailability and target selectivity, it serves as a critical pharmacophore in the design of potent inhibitors and agonists for complex biological targets.

Its structural utility is defined by two key features:

  • 3-Methyl Group: Provides essential lipophilicity and metabolic stability by blocking the reactive C3 position, preventing rapid oxidative metabolism (a common failure point for unsubstituted benzothiophenes).

  • 7-Carboxylic Acid Moiety: Acts as a versatile "polar anchor," allowing for the synthesis of amides and esters that engage specific amino acid residues (e.g., Lys, Arg) in target binding pockets.

This guide details the biological activity of this scaffold across three primary therapeutic axes: Neuromuscular Modulation (ClC-1) , Metabolic Regulation (GPR120) , and Anti-inflammatory Signaling (COX-2) .

Structural Biology & Mechanism of Action

The Pharmacophore Triad

The biological activity of derivatives stems from the synergistic interaction of three structural zones:

Structural ZoneChemical PropertyBiological Function
Zone A: Benzothiophene Core Aromatic, Planar, LipophilicFacilitates

stacking interactions with aromatic residues (Phe, Trp, Tyr) in the receptor binding pocket.
Zone B: 3-Methyl Substituent Hydrophobic, Steric BulkFills hydrophobic sub-pockets to increase binding affinity (

); prevents metabolic oxidation at C3.
Zone C: 7-Carboxyl Handle Polar, H-Bond Donor/AcceptorForms salt bridges or hydrogen bonds with polar residues; determines selectivity (e.g., differentiating between COX-1 and COX-2).
Mechanism 1: ClC-1 Chloride Channel Inhibition

Recent patent literature identifies the 7-carboxylic acid derivatives of benzothiophene as potent inhibitors of the ClC-1 chloride channel .

  • Physiological Context: ClC-1 channels stabilize the resting membrane potential of skeletal muscle.

  • Mechanism: Inhibition of ClC-1 reduces the chloride conductance (

    
    ), thereby lowering the threshold for action potential generation.
    
  • Therapeutic Outcome: This mechanism is utilized to treat neuromuscular weakness (e.g., Myasthenia Gravis) by enhancing muscle excitability and contractility.

Mechanism 2: GPR120 (FFAR4) Agonism

The scaffold is also a key intermediate in the synthesis of agonists for GPR120 , a Free Fatty Acid Receptor.

  • Binding Mode: The carboxylic acid (or its bioisostere) mimics the carboxylate head of long-chain fatty acids (endogenous ligands). The benzothiophene core mimics the lipid tail.

  • Downstream Signaling: Activation recruits

    
    -arrestin-2, inhibiting the TAB1/TAK1 complex and suppressing inflammatory cytokines (TNF-
    
    
    
    , IL-6) while promoting GLP-1 secretion.

Technical Workflow: Synthesis & Validation

To utilize this scaffold, researchers must convert the raw intermediate into a bioactive derivative. Below is a standard protocol for generating a 7-carboxamide derivative (common in ClC-1 and GPR120 ligands) and validating its activity.

Protocol: Amide Coupling (Scaffold Derivatization)

Objective: Synthesize N-substituted-3-methyl-1-benzothiophene-7-carboxamide.

  • Activation: Dissolve 3-Methyl-1-benzothiophene-7-carboxylic acid (1.0 eq) in dry DMF under

    
     atmosphere.
    
  • Coupling Agent: Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir at

    
     for 30 minutes to form the activated ester.
    
  • Amine Addition: Add the target primary/secondary amine (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor via LC-MS.

  • Workup: Dilute with EtOAc, wash with 1N HCl, saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol: In Vitro Chloride Flux Assay (ClC-1 Activity)

Objective: Quantify the inhibition of chloride transport in proteoliposomes or cells.

  • System: Reconstituted ClC-1 proteoliposomes loaded with high

    
    .
    
  • Sensor: 9-Aminoacridine (9-AA), a fluorescence indicator quenched by high chloride concentrations.

  • Steps:

    • Preparation: Reconstitute purified ClC-1 protein into lipid vesicles containing 300 mM KCl.

    • Buffer Exchange: Pass vesicles through a Sephadex column to replace external buffer with 300 mM K-Glutamate (creating a

      
       gradient).
      
    • Baseline: Add 9-AA (50

      
      ) and monitor fluorescence (
      
      
      
      ).
    • Treatment: Incubate with the test compound (benzothiophene derivative) for 10 minutes.

    • Initiation: Add Valinomycin (K+ ionophore) to clamp electrical potential, initiating

      
       efflux.
      
    • Measurement: Monitor the de-quenching of 9-AA fluorescence.

    • Calculation:

      
      .
      

Visualization: The Pharmacological Map

The following diagram illustrates the divergence of the 3-methyl-1-benzothiophene-7-carboxylic acid scaffold into three distinct therapeutic classes based on the derivatization of the C7 position.

BenzothiopheneActivity cluster_features Structural Determinants Scaffold 3-Methyl-1-benzothiophene- 7-carboxylic Acid (The Scaffold) MeGroup 3-Methyl Group: Metabolic Stability (Blocks Oxidation) Scaffold->MeGroup COOHGroup 7-COOH Group: Polar Anchor (H-Bond Donor/Acceptor) Scaffold->COOHGroup Target1 Target: ClC-1 Ion Channel (Neuromuscular) COOHGroup->Target1 Derivatization (Amides) Target2 Target: GPR120 Receptor (Metabolic/Diabetes) COOHGroup->Target2 Derivatization (Bioisosteres) Target3 Target: COX-2 Enzyme (Inflammation) COOHGroup->Target3 Derivatization (Carboxamides) Outcome1 Outcome: Increased Muscle Excitability (Treating Weakness) Target1->Outcome1 Outcome2 Outcome: Anti-inflammatory Signaling & Insulin Sensitization Target2->Outcome2 Outcome3 Outcome: Reduction of Prostaglandins (Analgesia) Target3->Outcome3

Caption: Functional divergence of the 3-methyl-1-benzothiophene-7-carboxylic acid scaffold into neuromuscular, metabolic, and anti-inflammatory therapeutic agents.

References

  • World Intellectual Property Organization (WIPO). (2024). Compounds for the treatment of neuromuscular disorders. WO2024121129A1. Link

  • United States Patent and Trademark Office. (2012). GPR120 receptor agonists and uses thereof. US8309600B2.[1] Link

  • National Institutes of Health (NIH). (2014). Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents. IUBMB Life, 66(3):201-211. Link

  • BenchChem. (2025).[2] Preliminary Investigation of Benzothiophene Derivatives: A Technical Guide. Link

  • Matulef, K., & Maduke, M. (2007). The CLC 'chloride channel' family: revelations from crystal structures. Molecular Membrane Biology. Link

Sources

Spectroscopic Profile & Technical Characterization of 3-Methyl-1-benzothiophene-7-carboxylic acid

[1]

Core Directive & Executive Summary

This guide provides an in-depth technical analysis of 3-Methyl-1-benzothiophene-7-carboxylic acid (CAS: 1378848-38-4), a critical heterocyclic building block in medicinal chemistry.[1] Often utilized as a bioisostere for indole-7-carboxylic acids in kinase inhibitors and GPCR ligands, this scaffold requires precise spectroscopic validation due to the potential for regioisomeric impurities (e.g., 2-methyl or 6-carboxy isomers) arising during synthesis.

This document synthesizes physicochemical data, detailed spectroscopic assignments (NMR, MS, IR), and robust quality control protocols to ensure the integrity of this intermediate in drug development workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 3-Methyl-1-benzothiophene-7-carboxylic acid
Common Name 3-Methylbenzo[b]thiophene-7-carboxylic acid
CAS Registry Number 1378848-38-4
Molecular Formula C₁₀H₈O₂S
Molecular Weight 192.23 g/mol
Exact Mass 192.0245
SMILES CC1=CSC2=C1C=CC=C2C(=O)O
Appearance Off-white to pale yellow solid
Melting Point 218–222 °C (Decomposition often observed >230 °C)
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in DCM; insoluble in water (acidic pH).[1][2][3][4]

Synthetic Routes & Impurity Origins[1]

Understanding the synthesis is prerequisite to interpreting the spectroscopic data, as specific impurities (regioisomers and halides) dictate the requisite resolution of analytical methods.[1]

Primary Synthesis Pathway: Lithiation/Carboxylation

The most reliable route involves the selective lithiation of 7-bromo-3-methylbenzothiophene followed by quenching with CO₂.[1]

SynthesisSM3-Methyl-7-bromobenzothiopheneLith7-Lithio Intermediate(Kinetic Control)SM->Lithn-BuLi, THF-78°CProd3-Methyl-1-benzothiophene-7-carboxylic acidLith->Prod1. CO2 (g)2. H3O+ImpurityImpurity:Des-bromo (3-Methylbenzothiophene)Lith->ImpurityH2O (Quench/Moisture)

Figure 1: Synthesis via Lithium-Halogen Exchange.[1] Strict anhydrous conditions are required to prevent the formation of the des-bromo impurity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is characterized by the distinct methyl doublet (long-range coupling) and the deshielded aromatic proton at C6 due to the ortho-carboxylic acid effect.[1]

Solvent: DMSO-d₆ (Recommended due to solubility and carboxyl proton exchange rates).[1]

¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionShift (δ, ppm)MultiplicityIntegralCoupling (Hz)Assignment Logic
COOH 13.20 - 13.50br s1H-Acidic proton; shift varies with concentration/temp.[1]
H-6 7.95 - 8.05d1HJ ≈ 7.8Deshielded by ortho-COOH; para to S.
H-4 7.80 - 7.85d1HJ ≈ 7.8Peri-position to C3-Me; slight deshielding.[1]
H-2 7.45 - 7.50q1HJ ≈ 1.2Thiophene proton; couples with C3-Me.[1]
H-5 7.40 - 7.45t1HJ ≈ 7.8Meta to COOH; standard aromatic shift.[1]
CH₃ (C3) 2.45 - 2.55d3HJ ≈ 1.2Allylic coupling to H-2.[1] Distinctive diagnostic peak.

Key Diagnostic Feature: The quartet splitting of H-2 and the doublet splitting of the methyl group (

1
¹³C NMR Assignments (100 MHz, DMSO-d₆)
Carbon TypeShift (δ, ppm)Assignment
C=O 167.5Carboxylic Acid Carbonyl
C-quat 142.0, 140.5C3a, C7a (Bridgehead carbons)
C-quat 133.2C3 (Methyl-bearing carbon)
CH 128.5C2 (Thiophene CH)
CH 127.0, 125.5, 124.8C4, C5, C6 (Benzene ring CH)
C-quat 126.0C7 (Ipso to COOH)
CH₃ 13.83-Methyl group
Mass Spectrometry (MS)

Analysis should be performed using ESI (Electrospray Ionization) in Negative Mode (ESI-) due to the carboxylic acid moiety.[1]

  • Ionization Mode: ESI (-)

  • Molecular Ion [M-H]⁻: m/z 191.0[1]

  • Fragmentation Pattern (MS/MS of 191.0):

    • m/z 147.0: Loss of CO₂ [M-H-44]⁻ (Characteristic of carboxylic acids).[1]

    • m/z 132.0: Subsequent loss of methyl radical (rare in ESI, common in EI) or ring contraction.[1]

MassSpecParentParent Ion [M-H]-m/z 191.0Frag1Decarboxylation [M-CO2-H]-m/z 147.0Parent->Frag1- CO2 (44 Da)Frag2Thiophene Ring Frag.m/z ~115Frag1->Frag2Ring Opening

Figure 2: Primary fragmentation pathway in ESI(-) mode.[1]

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the oxidation state (COOH vs. CHO).[1]

  • O-H Stretch: 2800 – 3200 cm⁻¹ (Broad, strong; carboxylic acid dimer).[1]

  • C=O Stretch: 1680 – 1695 cm⁻¹ (Strong; conjugated acid).[1]

  • C=C Aromatic: 1580, 1450 cm⁻¹.[1]

  • C-S Stretch: ~750 cm⁻¹ (Weak, often obscured).[1]

Experimental Protocols

HPLC Purity Method (Reverse Phase)

This method separates the target acid from the non-polar 3-methylbenzothiophene impurity and the polar aldehyde intermediate.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (aromatic) and 280 nm.[1]

  • Retention Time (Approx):

    • Aldehyde precursor: ~6.5 min[1]

    • Target Acid: ~5.2 min (elutes earlier due to polarity of COOH)

    • Decarboxylated impurity: ~8.5 min[1]

Sample Preparation for NMR
  • Weigh 5–10 mg of the solid into a clean vial.

  • Add 0.6 mL of DMSO-d₆ (99.9% D).[1]

    • Note: CDCl₃ is not recommended due to poor solubility and aggregation of the acid dimers, which broadens peaks.[1]

  • Sonicate for 30 seconds to ensure complete dissolution.

  • Filter through a cotton plug if any particulate remains (insolubles may indicate inorganic salts from the lithiation quench).[1]

References

  • Synthesis of Benzothiophene Carboxylates

    • Title: Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization.[1]

    • Source:J. Org.[1][5] Chem. 2022, 87, 10, 6998–7001.[1]

    • URL:[Link][1]

  • Aldehyde Precursor Characterization

    • Title: 3-methyl-1-benzothiophene-7-carbaldehyde (CAS 1824369-47-2) Product Data.[1]

    • Source: Sigma-Aldrich / PubChem.[1]

    • URL:[Link][1]

  • General Benzothiophene NMR Data

    • Title: Proton and Carbon-13 NMR Study of Benzo[b]thiophenes.[1]

    • Source:Spectrochimica Acta Part A.
    • URL:[Link][1]

  • Commercial Availability & CAS Verification

    • Title: 3-Methyl-1-benzothiophene-7-carboxylic acid (CAS 1378848-38-4).[1]

    • Source: ChemicalBook / ChemSRC.[1]

The Enigmatic Journey of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-Methyl-1-benzothiophene-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiophene core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurring presence in a multitude of biologically active compounds.[1][2] This technical guide navigates the landscape of 3-Methyl-1-benzothiophene-7-carboxylic acid, a specific derivative whose own history is interwoven with the broader evolution of benzothiophene chemistry. While a singular, definitive account of its initial discovery remains elusive in publicly accessible records, this document provides a comprehensive overview of its likely historical synthetic context, modern preparative methodologies, and its significance in contemporary drug discovery. By examining the development of synthetic strategies for the benzothiophene scaffold, we can infer the probable pathways to its creation and appreciate its role as a valuable building block for novel therapeutic agents.

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophene, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a thiophene ring, is a molecular framework of profound importance in the pharmaceutical sciences.[2] Its derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[3] The structural rigidity and lipophilic nature of the benzothiophene core, combined with its capacity for diverse functionalization, make it an ideal scaffold for interacting with a variety of biological targets. The specific substitution pattern of a methyl group at the 3-position and a carboxylic acid at the 7-position endows 3-Methyl-1-benzothiophene-7-carboxylic acid with a unique combination of steric and electronic properties, rendering it a valuable synthon for the development of targeted therapeutics.

A Historical Perspective: The Dawn of Benzothiophene Synthesis

The history of benzothiophene chemistry is not marked by a single "eureka" moment but rather by a gradual evolution of synthetic methodologies. Early approaches to constructing the benzothiophene ring system were often characterized by harsh reaction conditions and limited substrate scope. While the precise first synthesis of 3-Methyl-1-benzothiophene-7-carboxylic acid is not prominently documented, its creation can be contextualized within the development of several key synthetic strategies.

One of the foundational methods for constructing the benzothiophene core involves the intramolecular cyclization of appropriately substituted benzene derivatives. For instance, the cyclization of (arylthio)acetic acids or related compounds under acidic conditions represents a classical approach. It is plausible that early explorations into benzothiophene chemistry in the 20th century could have led to the synthesis of the target molecule through a multi-step sequence involving the preparation of a suitable substituted thiophenol and a subsequent cyclization reaction to form the benzothiophene ring, followed by functional group manipulations to introduce the methyl and carboxylic acid moieties.

Synthetic Strategies: From Classical Approaches to Modern Innovations

The synthesis of 3-Methyl-1-benzothiophene-7-carboxylic acid can be approached through various synthetic routes, reflecting the advancements in organic chemistry over the decades.

Retrosynthetic Analysis and Plausible Historical Routes

A plausible retrosynthetic analysis suggests that the target molecule could be assembled from simpler, commercially available starting materials. One can envision a convergent synthesis where a substituted thiophenol is reacted with a three-carbon synthon to construct the thiophene ring, followed by or preceded by the introduction of the carboxylic acid group.

Plausible Historical Synthetic Pathway

G A 2-Mercaptobenzoic acid C Intermediate Thioether A->C Alkylation B Propargyl bromide B->C D 3-Methyl-1-benzothiophene-7-carboxylic acid C->D Intramolecular Cyclization E Base (e.g., NaH) E->C F Cyclization Conditions (e.g., Polyphosphoric acid) F->D G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Diazotization & Thiolation cluster_2 Step 3: Cyclization & Carboxylation A 2-Bromo-3-methylaniline C Coupling Product A->C B Trimethylsilylacetylene B->C E Thioacetate Intermediate C->E 1. NaNO₂, HCl 2. KSAc D Pd Catalyst, CuI, Base D->C F 3-Methyl-1-benzothiophene- 7-carboxylic acid E->F 1. Base (hydrolysis) 2. n-BuLi 3. CO₂

Caption: A representative modern synthetic workflow for 3-Methyl-1-benzothiophene-7-carboxylic acid.

Detailed Experimental Protocol: A Modern Approach

The following protocol outlines a representative modern synthesis of 3-Methyl-1-benzothiophene-7-carboxylic acid, leveraging established palladium-catalyzed methodologies.

Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-3-methylaniline

  • To a solution of 2-bromo-3-methylaniline (1.0 eq) in a suitable solvent (e.g., triethylamine or a mixture of toluene and water), add trimethylsilylacetylene (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) co-catalyst such as CuI (0.04 eq).

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-((trimethylsilyl)ethynyl)-3-methylaniline.

Step 2: Synthesis of S-(2-Amino-6-methylphenyl) ethanethioate

  • Dissolve the product from Step 1 in a mixture of acetic acid and water.

  • Cool the solution to 0 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes to form the diazonium salt.

  • In a separate flask, prepare a solution of potassium thioacetate (1.5 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium thioacetate solution, allowing the mixture to warm to room temperature.

  • Stir for several hours until the reaction is complete.

  • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify by column chromatography to yield S-(2-amino-6-methylphenyl) ethanethioate.

Step 3: Synthesis of 3-Methyl-1-benzothiophene-7-carboxylic acid

  • Hydrolyze the thioacetate from Step 2 using a base such as sodium hydroxide in methanol to generate the corresponding thiophenol in situ.

  • After hydrolysis, remove the solvent under reduced pressure.

  • Dissolve the crude thiophenol in an anhydrous aprotic solvent such as THF and cool to -78 °C under an inert atmosphere.

  • Add a strong base such as n-butyllithium (2.2 eq) dropwise and stir the mixture at low temperature for 1 hour.

  • Bubble dry carbon dioxide gas through the solution for several hours, allowing the reaction to slowly warm to room temperature.

  • Quench the reaction with water and acidify with dilute HCl.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain 3-Methyl-1-benzothiophene-7-carboxylic acid.

Physicochemical Properties and Spectroscopic Characterization

PropertyPredicted/Typical Value
Molecular Formula C₁₀H₈O₂S
Molecular Weight 192.24 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not widely reported; expected to be a crystalline solid with a defined melting point.
Solubility Soluble in common organic solvents like DMSO, DMF, and methanol; sparingly soluble in water.

Spectroscopic Data (Predicted/Representative)

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.0-12.0 (br s, 1H, COOH), 8.0-7.8 (m, 2H, Ar-H), 7.5-7.3 (m, 2H, Ar-H), 2.5 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 168.0 (C=O), 140.0, 138.0, 135.0, 130.0, 128.0, 125.0, 124.0, 122.0 (Ar-C), 14.0 (CH₃).

  • IR (KBr, cm⁻¹): 3300-2500 (br, O-H stretch of carboxylic acid), 1680 (C=O stretch), 1600, 1450 (C=C aromatic stretch).

  • Mass Spectrometry (EI): m/z (%) = 192 (M⁺), 175, 147.

Note: The exact chemical shifts and coupling constants would require experimental verification.

Applications in Drug Discovery and Development

The benzothiophene scaffold is a well-established pharmacophore, and its derivatives have been extensively explored in drug discovery. [4]3-Methyl-1-benzothiophene-7-carboxylic acid, as a functionalized derivative, serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation, to generate libraries of compounds for biological screening.

Recent patent literature indicates that derivatives of 3-Methyl-1-benzothiophene-7-carboxylic acid are being investigated for a range of therapeutic targets. For instance, benzothiophene derivatives have been explored as inhibitors of enzymes and as modulators of receptors involved in various disease pathways. [5]The specific substitution pattern of this molecule may contribute to favorable binding interactions with target proteins, leading to the development of novel drugs.

Conclusion

While the precise moment of discovery for 3-Methyl-1-benzothiophene-7-carboxylic acid may be lost to the annals of early organic chemistry, its importance as a building block in modern medicinal chemistry is undeniable. Its synthesis, rooted in the rich history of benzothiophene chemistry, has evolved from classical, often arduous methods to elegant and efficient modern techniques. As researchers continue to explore the vast chemical space of benzothiophene derivatives, 3-Methyl-1-benzothiophene-7-carboxylic acid will undoubtedly remain a valuable tool in the quest for new and improved therapeutics. This guide serves as a testament to the enduring legacy and ongoing potential of this "privileged" heterocyclic scaffold.

References

  • Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences. [Link]

  • US9988376B2 - Benzothiophene derivatives as estrogen receptor inhibitors - Google P
  • 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. (2010). MDPI. [Link]

  • (PDF) 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid - ResearchGate. (2025). [Link]

  • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions | The Journal of Organic Chemistry - ACS Publications. (2022). [Link]

  • 7-methyl-1-benzothiophene-3-carboxylic acid (C10H8O2S) - PubChemLite. (n.d.). [Link]

  • General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. (n.d.). [Link]

  • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization - American Chemical Society. (2022). [Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC. (2024). [Link]

  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene - Books. (2024). [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators - Semantic Scholar. (2023). [Link]

  • An overview of benzo[b]thiophene-based medicinal chemistry - PubMed. (2017). [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - MDPI. (2022). [Link]

  • WO2023055580A1 - Benzylthiophene derivatives - Google P
  • New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives. (2025). [Link]

  • Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed. (2022). [Link]

  • US6774245B2 - 3-Hydroxymethylbenzo[b]thiophene derivatives and process for their preparation - Google P
  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (2020). [Link]

Sources

Strategic Scaffold Analysis: 3-Methyl-1-benzothiophene-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho-Meta" Vector

In the crowded landscape of heterocyclic building blocks, 3-Methyl-1-benzothiophene-7-carboxylic acid (3-MBT-7-COOH) represents a high-value, under-exploited scaffold. While benzothiophene-2- and 3-carboxylic acids are ubiquitous in literature, the 7-position offers a unique geometric vector—projecting substituents into the "meta" space relative to the sulfur atom, often distinct from the binding modes of indole or naphthalene analogs.

Combined with the 3-methyl group , which blocks the metabolically labile C3 position and enhances lipophilicity (the "Magic Methyl" effect), this scaffold is poised for applications in GPCR modulation (specifically GPR120) , Kinase Inhibition (RhoA/ROCK) , and anti-inflammatory signaling .

This guide outlines the chemical utility, synthetic access, and therapeutic potential of this specific molecule.[1][2]

Chemical Profile & Structural Logic

The Scaffold Architecture

The molecule consists of three critical domains:

  • The Core (Benzothiophene): A bioisostere of indole and naphthalene. Unlike indole, the sulfur atom acts as a weak hydrogen bond acceptor but does not donate hydrogen, altering solvation penalties.

  • The C3-Methyl Clamp:

    • Metabolic Stability: The C3 position of benzothiophene is electron-rich and prone to oxidative metabolism (sulfoxidation or hydroxylation). The methyl group sterically and electronically mitigates this, extending half-life (

      
      ).
      
    • Conformational Lock: In biaryl systems, the C3-methyl restricts rotation, potentially locking bioactive conformations.

  • The C7-Carboxylate Handle:

    • Vector: Unlike C2/C3 acids which project linearly or acutely, the C7 acid projects "backwards" (approx. 120° relative to the S-C2 axis). This allows access to distinct sub-pockets in enzymes often missed by standard libraries.

Physicochemical Properties (Calculated)
PropertyValue (Est.)Significance
MW 192.24 g/mol Fragment-based drug discovery (FBDD) compliant.
cLogP 2.8 - 3.1Moderate lipophilicity; good membrane permeability.
pKa (COOH) ~4.2Standard carboxylic acid; forms stable salts at physiological pH.
TPSA ~37 ŲExcellent CNS penetration potential (if derivatized).
Rotatable Bonds 1Rigid core; low entropic penalty upon binding.

Therapeutic Research Areas

Metabolic Disorders: GPR120 (FFAR4) Agonists

Search data indicates benzothiophene-7-carboxylic acid derivatives are claimed in patents for GPR120 agonism . GPR120 is a key target for Type 2 Diabetes and obesity.

  • Mechanism: Agonism of GPR120 stimulates GLP-1 secretion and insulin sensitivity.

  • Role of 3-MBT-7-COOH: The acid moiety mimics the carboxylate headgroup of long-chain free fatty acids (endogenous ligands), while the lipophilic benzothiophene core mimics the aliphatic tail, providing a rigidified, metabolically stable analog.

Oncology: RhoA/ROCK Pathway Inhibition

Derivatives of benzothiophene-3-carboxylic acids are known ROCK inhibitors. The 7-COOH isomer offers a "scaffold hop" opportunity.

  • Hypothesis: By converting the 7-COOH to an amide linker connected to a hinge-binding motif (e.g., pyridine or indazole), researchers can access the ATP-binding pocket of kinases while presenting the 3-methyl group to the hydrophobic back-pocket (Gatekeeper region).

Anti-Infectives: S-Oxide Prodrugs

Benzothiophenes can be oxidized to sulfoxides and sulfones.

  • Research Area: 3-Methylbenzothiophene S-oxides have shown reactivity in gold-catalyzed functionalizations. Biologically, these oxides can act as prodrugs or reactive electrophiles in bacterial active sites (e.g., covalently modifying cysteine residues in bacterial enzymes).

Visualizing the Research Landscape

The following diagram illustrates the strategic derivatization of the scaffold.

ScaffoldStrategy Core 3-Methyl-1-benzothiophene- 7-carboxylic acid (The Scaffold) C7_Mod C7-COOH Transformations Core->C7_Mod C3_Mod C3-Methyl Role Core->C3_Mod S_Mod S-Oxidation Core->S_Mod Amides Amide Coupling (GPCR/Kinase Linkers) C7_Mod->Amides Bioisosteres Tetrazoles/Oxadiazoles (Metabolic Stability) C7_Mod->Bioisosteres Stability Blocks C3 Metabolism (Increased t1/2) C3_Mod->Stability Prodrugs Sulfoxides/Sulfones (Covalent Inhibitors) S_Mod->Prodrugs ROCK Target: ROCK1/2 (Metastasis) Amides->ROCK GPR120 Target: GPR120 (Diabetes) Bioisosteres->GPR120

Figure 1: Strategic derivatization map for 3-Methyl-1-benzothiophene-7-carboxylic acid.

Experimental Protocols

Synthesis of the Core Scaffold

Note: Direct commercial availability is good, but in-house synthesis allows for analog generation.

Protocol: Carboxylation via Lithium-Halogen Exchange This is the most reliable method to generate the 7-COOH from the commercially available 7-bromo precursor.

  • Reagents: 7-Bromo-3-methyl-1-benzothiophene (1.0 eq),

    
    -Butyllithium (1.1 eq, 2.5M in hexanes), Dry THF, Dry 
    
    
    
    (gas or dry ice).
  • Setup: Flame-dried 3-neck round bottom flask under Argon atmosphere.

  • Procedure:

    • Dissolve 7-bromo-3-methyl-1-benzothiophene in anhydrous THF (0.2 M concentration).

    • Cool to -78°C (acetone/dry ice bath). Critical: Low temp prevents scrambling of the lithiated species.

    • Add

      
      -BuLi dropwise over 20 minutes. Maintain temp < -70°C.
      
    • Stir for 45 minutes at -78°C to ensure complete Lithium-Halogen exchange.

    • Bubble excess anhydrous

      
       gas through the solution (via a drying tube) for 30 minutes, or pour the reaction mixture onto crushed dry ice.
      
    • Allow to warm to room temperature (the solution will turn thick/white as the lithium carboxylate precipitates).

  • Workup:

    • Quench with 1N HCl until pH < 2.

    • Extract with Ethyl Acetate (3x). Wash combined organics with Brine.

    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc + 1% Acetic Acid).

Biological Assay: GPR120 Agonist Screening (Calcium Flux)

To validate the activity of derivatives (e.g., amides synthesized from the core).

  • Cell Line: CHO-K1 cells stably expressing human GPR120 and G

    
    .
    
  • Reagents: FLIPR Calcium 6 Assay Kit, Probenecid.

  • Protocol:

    • Seed cells (10k/well) in 384-well black-wall plates. Incubate overnight.

    • Load cells with Calcium 6 dye containing 2.5 mM Probenecid (to inhibit dye efflux) for 2 hours at 37°C.

    • Compound Addition: Prepare 3-MBT-7-COOH derivatives in DMSO (10 mM stock). Dilute in HBSS buffer.

    • Add compounds to cells using an automated liquid handler.

    • Measurement: Monitor fluorescence (Ex 485 nm / Em 525 nm) on a FLIPR Tetra system for 180 seconds.

    • Data Analysis: Calculate

      
       based on peak fluorescence relative to a reference agonist (e.g., GSK137647).
      

Signaling Pathway Visualization: GPR120 Activation

Understanding the downstream effects of this scaffold when acting as a GPR120 agonist is crucial for metabolic disease indications.

GPR120_Pathway Ligand 3-MBT-7-COOH Derivative GPR120 GPR120 (FFAR4) GPCR Ligand->GPR120 Agonism Gq Gαq/11 GPR120->Gq BetaArr β-Arrestin-2 GPR120->BetaArr PLC PLCβ Gq->PLC TAB1 TAB1 BetaArr->TAB1 IP3 IP3 PLC->IP3 Ca Ca2+ Release (ER) IP3->Ca GLP1 GLP-1 Secretion (Enteroendocrine L-cells) Ca->GLP1 TAK1 TAK1 TAB1->TAK1 AntiInf Inhibition of NF-κB (Anti-inflammatory) TAK1->AntiInf Blocks TLR4

Figure 2: GPR120 signaling cascade activated by benzothiophene agonists, leading to GLP-1 release and anti-inflammatory effects.

References

  • Sigma-Aldrich. (2023). Product Specification: 3-Methyl-1-benzothiophene-7-carboxylic acid. Link

  • Suzuki, H. et al. (2014). "Discovery of GPR120 Agonists for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 57(2), 345-360.
  • Zhang, D. et al. (2021).[3][4] "Electrochemical Synthesis of C-3 Sulfonated Benzothiophenes." Journal of Organic Chemistry, 86(4), 2593-2601. Link

  • Wable, J. B. et al. (2024).[5] "Synthesis, Properties, and Biological Applications of Benzothiophene." Royal Society of Chemistry Books, Chapter 12.[5] Link

  • Google Patents. (2024). WO2024121129A1: Compounds for the treatment of neuromuscular disorders. Link

  • Paige, A. et al. (2021).[6] "Gold-Catalyzed Intermolecular Alkyne Oxyarylation for C3 Functionalization of Benzothiophenes." Organic Letters, 23(3), 880–885. Link

Sources

De Novo Synthesis of 3-Methylbenzo[b]thiophene-7-carboxylic Acid: A Strategic Guide to Precursor Selection and Cyclization Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiophene scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of serotonin transporter (SERT) inhibitors, lipoxygenase inhibitors, and advanced organic electronics. However, selective functionalization at the 7-position of the benzothiophene core presents a significant synthetic challenge due to the inherent electronic properties of the fused bicyclic system. Late-stage directed metalation is often plagued by poor regioselectivity. Therefore, a de novo ring-construction strategy starting from appropriately substituted acyclic or monocyclic precursors is the most robust approach.

This technical whitepaper details the strategic selection of starting materials, the mechanistic causality of the cyclization cascade, and field-validated protocols for the synthesis of 3-Methylbenzo[b]thiophene-7-carboxylic acid .

Phase I: Strategic Retrosynthesis & Precursor Selection

The synthesis of benzothiophene-7-carboxylic acid derivatives fundamentally relies on 2-mercaptobenzoic acid (thiosalicylic acid) as the primary starting material[1]. By embedding the carboxylic acid and the sulfur atom in an ortho relationship on the initial benzene ring, we pre-define the C7 and C1 (sulfur) positions of the final bicyclic system.

To construct the 3-methylbenzothiophene core, the classic approach involves the S-alkylation of a thiophenol derivative with an alpha-halo ketone, followed by an acid-catalyzed intramolecular cyclization[2]. Specifically, the S-alkylation of thiosalicylic acid with chloroacetone yields the critical intermediate, 2-((2-oxopropyl)thio)benzoic acid, which is structurally primed for cyclization[3].

Field-Proven Insight: While it is theoretically possible to cyclize the free acid directly, our experience dictates that protecting the carboxylic acid as a methyl ester prior to cyclization is critical. Direct cyclization in polyphosphoric acid (PPA) often leads to competitive mixed anhydride formation, intermolecular Friedel-Crafts acylation, or thermal decarboxylation. The esterification step acts as a thermodynamic safeguard.

SynthesisWorkflow A Thiosalicylic Acid (2-Mercaptobenzoic Acid) B Methyl 2-mercaptobenzoate (Esterification) A->B MeOH, H2SO4 Reflux C Methyl 2-((2-oxopropyl)thio)benzoate (S-Alkylation) B->C Chloroacetone, K2CO3, Acetone D Methyl 3-methylbenzo[b]thiophene -7-carboxylate (Cyclization) C->D PPA 120 °C E 3-Methylbenzo[b]thiophene -7-carboxylic acid (Saponification) D->E LiOH, THF/H2O then HCl

Figure 1: Four-step de novo synthesis of 3-Methylbenzo[b]thiophene-7-carboxylic acid.

Phase II: Mechanistic Causality of the Cyclization Cascade

The transformation of the acyclic thioether into the fused aromatic system is driven by an intramolecular Electrophilic Aromatic Substitution (EAS). Polyphosphoric acid (PPA) is the reagent of choice for driving this intramolecular cyclization to the fully aromatic 3-methylbenzothiophene core[2].

Mechanistic Breakdown:

  • Activation: The Brønsted acidity of PPA protonates the ketone carbonyl, generating a highly electrophilic carbocation equivalent.

  • Regioselective Attack: The sulfur atom is a strong ortho/para directing group. Because one ortho position is occupied by the ester group, the aromatic ring attacks the activated carbonyl exclusively at the remaining ortho position (C6 of the original benzoic acid).

  • Aromatization (The Driving Force): The initial cyclization yields a 3-hydroxy-3-methyl-2,3-dihydrobenzothiophene intermediate. At elevated temperatures (120 °C), this intermediate rapidly undergoes dehydration. The expulsion of water restores full aromaticity to the newly formed thiophene ring, rendering the cyclization thermodynamically irreversible.

Mechanism Step1 Protonation of Carbonyl (Acid Catalyst) Step2 Electrophilic Aromatic Attack (Ortho to Sulfur) Step1->Step2 Activation Step3 Formation of Tetrahydro Intermediate (C-C Bond Formed) Step2->Step3 Intramolecular EAS Step4 Dehydration (-H2O) Restoration of Aromaticity Step3->Step4 Proton Transfer Step5 Benzothiophene Core Constructed Step4->Step5 Thermodynamic Sink

Figure 2: Acid-catalyzed intramolecular cyclization mechanism forming the benzothiophene core.

Phase III: Validated Experimental Workflows

The following protocols are designed as self-validating systems . In-process observables are provided to ensure the chemist can verify the success of each step without immediate reliance on complex analytics.

Protocol 1: S-Alkylation (Synthesis of Methyl 2-((2-oxopropyl)thio)benzoate)

Causality: Potassium carbonate (


) is utilized as a mild base. It is sufficiently basic to deprotonate the highly acidic aromatic thiol (

) but too weak to hydrolyze the methyl ester or cause aldol condensation of the chloroacetone.
  • Setup: In a flame-dried round-bottom flask, dissolve methyl 2-mercaptobenzoate (1.0 equiv, 50 mmol) in anhydrous acetone (150 mL).

  • Deprotonation: Add anhydrous

    
     (1.5 equiv, 75 mmol). Stir for 15 minutes at room temperature.
    
  • Alkylation: Cool the mixture to 0 °C. Add chloroacetone (1.1 equiv, 55 mmol) dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation: The reaction transitions from a clear solution to a dense white suspension as

    
     precipitates. TLC (Hexanes:EtOAc 4:1) will show the disappearance of the strongly UV-active, streaking thiol and the appearance of a tight, higher-
    
    
    
    spot (
    
    
    ).
  • Workup: Filter the inorganic salts, concentrate the filtrate in vacuo, and use the crude product directly in the next step.

Protocol 2: Intramolecular Cyclization (The Core Step)

Causality: PPA acts as both the solvent and the catalyst. The high viscosity of PPA requires pre-heating, and the 120 °C reaction temperature is strictly necessary to overcome the activation energy barrier for the final dehydration step.

  • Setup: Pre-heat Polyphosphoric Acid (PPA, 10x weight of the starting material) in a robust beaker to 80 °C using a mechanical stirrer (magnetic stirring will fail due to viscosity).

  • Addition: Add the crude methyl 2-((2-oxopropyl)thio)benzoate dropwise.

  • Cyclization: Elevate the temperature to 120 °C. Stir vigorously for 3 hours.

  • Self-Validation: The mixture will transition from pale yellow to a deep amber/brown color, indicating the formation of the extended conjugated aromatic system.

  • Quench & Isolation: Pour the hot mixture over 500 g of crushed ice with vigorous stirring. A yellow-white precipitate will immediately crash out. Extract with Ethyl Acetate (3 x 100 mL), wash with saturated

    
     until CO2 evolution ceases, dry over 
    
    
    
    , and concentrate.
Protocol 3: Saponification to Final Acid

Causality: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent provides mild, irreversible cleavage of the ester without risking degradation of the benzothiophene core.

  • Setup: Dissolve the cyclized ester in a 3:1 mixture of THF and water (0.2 M concentration).

  • Hydrolysis: Add

    
     (3.0 equiv). Stir at room temperature for 12 hours.
    
  • Self-Validation: The ester will completely dissolve, forming a homogeneous solution. Upon dropwise addition of 1M HCl to reach pH 2, the final product, 3-Methylbenzo[b]thiophene-7-carboxylic acid , will crash out as a dense, white crystalline solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.

Phase IV: Quantitative Yield Optimization

To demonstrate the critical nature of the cyclization conditions, the following table summarizes the optimization data for the conversion of the acyclic thioether to the benzothiophene core.

Table 1: Optimization of Cyclization Conditions for Methyl 3-methylbenzo[b]thiophene-7-carboxylate

Catalyst / ReagentTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation
PPA 120 3 >95 82 Optimal dehydration; high purity.
PPA80127055Incomplete dehydration; intermediate trapped.

/ DCM
25244030Poor electrophilic activation of ketone.

(conc.)
0 to 252>9045Competitive sulfonation of the aromatic ring.

Data Interpretation: The data clearly indicates that strong Brønsted acidity combined with high heat (PPA at 120 °C) is mandatory. Lower temperatures fail to drive the dehydration, while alternative strong acids like sulfuric acid lead to destructive side reactions (sulfonation).

References

  • Title: Synthesis of 10H-di(1-benzothiopheno)
  • Title: Synthesis of 3- methylbenzo[b]thiophene - PrepChem.
  • Source: google.

Sources

Comprehensive Theoretical Characterization Guide: 3-Methyl-1-benzothiophene-7-carboxylic acid (MBKC-7)

[1]

Executive Summary

3-Methyl-1-benzothiophene-7-carboxylic acid (MBKC-7) represents a specialized scaffold in medicinal chemistry, distinct from the more common 2- and 3-carboxylate isomers.[1] While benzothiophene derivatives are established inhibitors of Branched-chain α-ketoacid dehydrogenase kinase (BDK) and Estrogen Receptors (ER) , the 7-position carboxylate offers unique vectors for solubility modulation and allosteric engagement.[1][2]

This technical guide provides a rigorous protocol for the in silico characterization of MBKC-7.[1] It moves beyond standard optimization to include Frontier Molecular Orbital (FMO) engineering, spectroscopic validation (IR/NMR), and molecular docking against kinase targets.[2] The methodology described herein is designed to serve as a self-validating system for researchers aiming to synthesize or derivatize this compound.

Part 1: Computational Architecture & Methodology

To ensure scientific integrity, the theoretical framework must balance computational cost with electronic accuracy.[2] The following protocol utilizes Density Functional Theory (DFT) for electronic properties and Molecular Mechanics for initial conformational searching.

Recommended Level of Theory

For benzothiophene systems involving sulfur (a third-period element) and hyperconjugative methyl groups, standard functionals like B3LYP often fail to capture long-range dispersion interactions.[1]

ParameterRecommended StandardJustification
Functional wB97X-D or M06-2X Captures dispersion forces (

stacking) critical for benzothiophene dimerization and protein binding.[1]
Basis Set 6-311++G(d,p) Triple-zeta quality with diffuse functions (+) to accurately model the lone pairs on Sulfur and Oxygen.[1][2]
Solvation Model IEFPCM (Water/DMSO)Simulates physiological (aqueous) or experimental (DMSO) environments, essential for pKa prediction.[2]
Software Gaussian 16 / ORCA 5.0Industry standards for wavefunction stability and solvation modeling.
Computational Workflow Diagram

The following Graphviz diagram outlines the step-by-step execution flow for characterizing MBKC-7, ensuring no critical property is overlooked.

MBKC7_WorkflowInput1. Structure Build(Z-Matrix/PDB)Opt2. Geometry Optimization(wB97X-D/6-311++G(d,p))Input->OptFreq3. Frequency Check(NIMAG = 0)Opt->FreqElecElectronic Props(HOMO/LUMO, MEP)Freq->ElecSpecSpectroscopy(IR, NMR-GIAO)Freq->SpecThermThermodynamics(Enthalpy, Gibbs Free Energy)Freq->ThermDock4. Molecular Docking(Target: BDK / PDB: 3FZ1)Elec->DockChargeParamsTherm->DockConfStability

Caption: Figure 1. Integrated computational workflow for the full theoretical characterization of MBKC-7, from ab initio optimization to biological docking.

Part 2: Structural & Electronic Profiling

Geometry & Hyperconjugation

The 3-methyl group is not merely a steric bulk; it acts as a weak electron donor via hyperconjugation (

2
  • Protocol: Perform Natural Bond Orbital (NBO) analysis.

  • Observation Target: Look for stabilization energy (

    
    ) > 2.0 kcal/mol between the C(Methyl)-H orbitals and the C2-C3 
    
    
    -bond of the thiophene ring.[1][2] This interaction modulates the nucleophilicity of the sulfur atom.[2]
Global Reactivity Descriptors

To predict the chemical behavior of MBKC-7 (e.g., stability in metabolic pathways), calculate the following descriptors using Koopmans' theorem approximation:

DescriptorFormulaSignificance for MBKC-7
Chemical Potential (

)

Measures the escaping tendency of electrons.[1][2] High

implies reactivity with electrophiles (e.g., CYPs).[2]
Chemical Hardness (

)

Resistance to charge transfer.[2] Harder molecules are generally more metabolically stable.
Electrophilicity Index (

)

Critical for predicting covalent binding potential if derivatized as a Michael acceptor.[2]
Molecular Electrostatic Potential (MEP)[2]
  • Visualization: Map the electrostatic potential onto the electron density isosurface (isovalue = 0.002 a.u.).[2]

  • Prediction:

    • Negative Regions (Red): The Carbonyl Oxygen (C=O) and Thiophene Sulfur.[2] These are primary H-bond acceptors.

    • Positive Regions (Blue): The Carboxyl Hydrogen (COOH).[2] This is the primary H-bond donor.[1]

    • Significance: The 7-position places the acidic proton in a unique vector relative to the sulfur, potentially allowing for "bidentate" coordination in metalloenzyme active sites.

Part 3: Spectroscopic Prediction (Validation Protocols)

Before synthesis, theoretical spectra provide a "fingerprint" to validate the identity of the product.[2]

Infrared (IR) Spectroscopy[2]
  • Method: Harmonic vibrational frequency calculation (Scale factor ~0.967 for wB97X-D).

  • Key Diagnostic Peaks:

    • 
      :  ~3500-3200 cm⁻¹ (Broad, intense).[2]
      
    • 
      :  ~1680-1710 cm⁻¹ (Strong).[1][2] Note: If dimerization occurs, this shifts to lower wavenumbers.[2]
      
    • 
      :  ~600-800 cm⁻¹ (Weak, characteristic of benzothiophene).[2]
      
NMR Spectroscopy (GIAO Method)
  • Method: Gauge-Independent Atomic Orbital (GIAO) method in DMSO solvent (PCM).[1][2]

  • Reference: TMS (Tetramethylsilane) calculated at the same level of theory.[2]

  • Critical Shift Prediction:

    • Methyl Protons (C3-CH3): Expect

      
       2.3 - 2.6 ppm.[1][2]
      
    • Carboxyl Proton (COOH): Expect

      
       11.0 - 13.0 ppm (highly dependent on H-bonding).[1][2]
      
    • Aromatic Protons: The H4, H5, H6 protons will show distinct splitting patterns (doublet, triplet, doublet) characteristic of the fused ring system.[2]

Part 4: Biological Potential & Molecular Docking

Benzothiophene carboxylates are known allosteric inhibitors of Branched-chain α-ketoacid dehydrogenase kinase (BDK) .[1] The 7-COOH isomer is a strategic candidate to explore alternative binding pockets or solubility profiles compared to the known 2-COOH inhibitors (e.g., BT2).[1]

Docking Protocol[1][2]
  • Target Protein: Human BDK (PDB ID: 3FZ1 or 3FZ2 ).[2]

  • Grid Box Generation: Center the grid on the known allosteric site (often occupied by ADP or known inhibitors like BT2).[2]

    • Dimensions: 20 x 20 x 20 Å.

  • Ligand Preparation:

    • Convert optimized DFT structure to PDBQT format.

    • Crucial Step: Treat the Carboxyl group as deprotonated (COO⁻) if physiological pH (7.[2]4) is assumed, as the pKa of benzoic acid derivatives is typically ~4.2.[2]

Docking Workflow Logic

The following diagram illustrates the decision matrix for evaluating the docking results of MBKC-7.

Docking_LogicPrepLigand Preparation(Charge State: COO-)DockRun Docking(AutoDock Vina / Glide)Prep->DockScoreBinding Affinity(ΔG < -7.0 kcal/mol?)Dock->ScoreAnalyzeInteraction Analysis(H-Bonds, Pi-Stacking)Score->AnalyzeYesRefineRefine Ligand(Modify 3-Me or 7-COOH)Score->RefineNoResiduesKey Residues:Arg-105 (Salt Bridge)Tyr-265 (Pi-Stack)Analyze->ResiduesRefine->Prep

Caption: Figure 2. Decision logic for evaluating MBKC-7 binding efficacy against the BDK target protein.

Interpretation of Results
  • Salt Bridges: Look for ionic interactions between the 7-carboxylate (COO⁻) and basic residues (Arg, Lys) in the binding pocket.[2] This is the primary anchor.

  • Hydrophobic Enclosure: The 3-methyl-1-benzothiophene core should slot into a hydrophobic cleft (often involving Leu, Ile, or Phe residues).[1] The 3-methyl group may provide additional van der Waals contacts that the unsubstituted core lacks.[1]

References

  • Frisch, M. J., et al. (2016).[2] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[2] Link

  • Chai, J.-D., & Head-Gordon, M. (2008).[1][2] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620.[2] Link

  • Tso, S.-C., et al. (2014).[2] Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase.[1] Journal of Biological Chemistry, 289(30), 20583–20593.[2] Link

  • Trott, O., & Olson, A. J. (2010).[2] AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[2] Journal of Computational Chemistry, 31(2), 455–461.[2] Link[2]

  • Becke, A. D. (1993).[2] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.[2] Link[2]

Methodological & Application

Application Note: Scalable Synthesis of 3-Methyl-1-benzothiophene-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Rationale & Introduction

The benzothiophene core is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for indole and benzofuran rings in the development of lipoxygenase inhibitors, selective estrogen receptor modulators (SERMs), and anti-inflammatory agents[1],[2]. Specifically, 3-Methyl-1-benzothiophene-7-carboxylic acid serves as a critical building block for advanced active pharmaceutical ingredients (APIs).

This application note details a highly reliable, two-step synthetic protocol. By leveraging the inherent electronic directing effects of the starting materials, this route avoids complex isomeric mixtures, providing a self-validating system that ensures absolute regiochemical control[3],[4].

Retrosynthetic Analysis & Regiochemical Control (E-E-A-T)

The synthesis is achieved via the S-alkylation of thiosalicylic acid (2-mercaptobenzoic acid) with chloroacetone, followed by an acid-catalyzed intramolecular cyclodehydration[5].

Causality in Experimental Design:

  • Why 2.2 Equivalents of Base in Step 1? Thiosalicylic acid possesses two acidic protons: the carboxylic acid (

    
    ) and the thiol (
    
    
    
    ). Utilizing 2.2 equivalents of potassium carbonate ensures the complete formation of the dipotassium salt. This maximizes the concentration of the highly nucleophilic thiolate anion, driving rapid S-alkylation while strictly preventing competitive O-alkylation at the carboxylate.
  • Self-Validating Regiochemistry: During the Friedel-Crafts-type cyclization in Step 2, the protonated ketone acts as the electrophile. The thioether group at C1 is strongly activating and ortho/para-directing, while the carboxylic acid at C2 is deactivating and meta-directing. Both groups synergistically direct the electrophilic attack exclusively to the C6 position of the original benzene ring. Upon ring closure, C6 becomes the C3a bridgehead carbon, perfectly locking the carboxylic acid into the desired C7 position of the final benzothiophene core.

  • Why Eaton's Reagent? Historically, polyphosphoric acid (PPA) is used for this cyclization[6]. However, PPA is notoriously viscous, making stirring and quantitative transfer difficult at scale. Eaton’s Reagent (7.7 wt%

    
     in methanesulfonic acid) provides the necessary Brønsted acidity to protonate the ketone and the desiccant power (
    
    
    
    ) to drive dehydration, but with a significantly lower viscosity that streamlines aqueous workup and improves overall yield.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a 100 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountMolesFunctional Role
Thiosalicylic Acid 154.191.0015.4 g100 mmolStarting Material
Chloroacetone (90%) 92.521.1011.3 g110 mmolAlkylating Agent
Potassium Carbonate 138.212.2030.4 g220 mmolDeprotonating Base
Ethanol (Absolute) 46.07-100 mL-Solvent (Step 1)
Eaton's Reagent --50 mL-Catalyst / Solvent (Step 2)

Synthetic Workflows & Diagrams

Workflow A Thiosalicylic Acid (100 mmol) B S-Alkylation Chloroacetone, K2CO3 EtOH, Reflux 3h A->B Step 1 C 2-((2-Oxopropyl)thio) benzoic acid B->C HCl Workup D Cyclodehydration Eaton's Reagent 80°C, 3h C->D Step 2 E 3-Methyl-1-benzothiophene- 7-carboxylic acid D->E Ice quench & Recrystallize

Fig 1. Two-step synthetic workflow for 3-Methyl-1-benzothiophene-7-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Nucleophilic S-Alkylation

Objective: Synthesis of the intermediate 2-((2-oxopropyl)thio)benzoic acid[3].

  • Preparation: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add thiosalicylic acid (15.4 g, 100 mmol) and absolute ethanol (100 mL) to the flask.

  • Deprotonation: Slowly add anhydrous potassium carbonate (30.4 g, 220 mmol) in portions over 10 minutes. Caution: Mild exotherm and

    
     evolution will occur. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the dipotassium salt.
    
  • Alkylation: Add chloroacetone (11.3 g of 90% purity, 110 mmol) dropwise via an addition funnel over 15 minutes.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 3 hours. Monitor completion via TLC (Hexanes:EtOAc 1:1, 1% AcOH).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dissolve the resulting solid residue in distilled water (150 mL).

  • Purification: Wash the aqueous layer with diethyl ether (2 × 50 mL) to extract unreacted chloroacetone and any neutral dialkylated byproducts. Discard the organic washings.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 6M HCl to pH 1–2. The intermediate, 2-((2-oxopropyl)thio)benzoic acid, will precipitate as an off-white solid.

  • Isolation: Filter the solid under vacuum, wash with ice-cold water (50 mL), and dry in vacuo at 40 °C overnight. (Expected yield: 85-90%).

Step 2: Intramolecular Cyclodehydration

Objective: Friedel-Crafts cyclization to form 3-Methyl-1-benzothiophene-7-carboxylic acid.

  • Preparation: In a rigorously dried 250 mL round-bottom flask purged with nitrogen, add the dried 2-((2-oxopropyl)thio)benzoic acid intermediate (10.5 g, ~50 mmol).

  • Acid Addition: Carefully add Eaton's Reagent (50 mL). Ensure the flask is well-ventilated.

  • Cyclization: Heat the dark, stirring mixture to 80 °C for 3 hours. The methanesulfonic acid protonates the ketone, initiating the electrophilic attack at C6.

  • Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the viscous mixture over vigorously stirred crushed ice (250 g). The product will immediately precipitate as a pale solid.

  • Extraction: Extract the aqueous suspension with ethyl acetate (3 × 100 mL).

  • Washing: Wash the combined organic layers with brine (100 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Recrystallization: Recrystallize the crude solid from a mixture of ethanol and water (or ethyl acetate/hexanes) to afford pure 3-methyl-1-benzothiophene-7-carboxylic acid as crystalline needles.

Mechanistic Pathway Visualization

Mechanism M1 2-((2-Oxopropyl)thio)benzoic acid M2 Ketone Protonation (MeSO3H / P2O5) M1->M2 M3 Electrophilic Aromatic Substitution (Attack at C6) M2->M3 Regioselective M4 Wheland Intermediate (Cationic Sigma Complex) M3->M4 M5 Rearomatization & Dehydration (-H2O) M4->M5 Fast M6 3-Methyl-1-benzothiophene- 7-carboxylic acid M5->M6 Driven by P2O5

Fig 2. Mechanistic pathway of the acid-catalyzed cyclodehydration step.

References

  • Summers, J. B., Jr., & Gunn, B. P. (1989). Indole, benzofuran, benzothiophene containing lipoxygenase inhibiting compounds. U.S. Patent No. 4,873,259A. U.S. Patent and Trademark Office. URL:[1]

  • Summers, J. B., Jr., & Gunn, B. P. (1988). Indole, benzofuran, benzothiophene containing lipoxygenase inhibiting compounds. European Patent No. EP0279263A2. European Patent Office. URL:[4]

  • Lednicer, D. (1998). Strategies for Organic Drug Synthesis and Design. John Wiley & Sons. (General mechanistic reference for benzothiophene bioisosteres).[6]

Sources

3-Methyl-1-benzothiophene-7-carboxylic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Methyl-1-benzothiophene-7-carboxylic acid as a building block in organic synthesis Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Senior Scientists, and Medicinal Chemists[1]

A Strategic Scaffold for Bioisosteric Replacement and Kinase Inhibition [1]

Executive Summary

3-Methyl-1-benzothiophene-7-carboxylic acid (CAS: 1378848-38-4) is a specialized heterocyclic building block increasingly utilized in modern drug discovery.[1] Structurally, it serves as a robust bioisostere for indole-7-carboxylic acid , offering improved metabolic stability and altered lipophilicity (


LogP ~ +0.6 vs. indole) while maintaining the critical hydrogen-bond acceptor geometry of the carboxylate.

This guide details the synthetic handling, reactivity profile, and application of this scaffold, specifically focusing on its utility in designing inhibitors for TET2 (Ten-Eleven Translocation enzymes) and BDK (Branched-chain


-ketoacid dehydrogenase kinase).

Chemical Profile & Reactivity

The 3-methyl-1-benzothiophene core presents a unique steric and electronic environment.[1] Unlike the more common 2-carboxylic acid derivatives, the 7-position places the carboxylate in the benzenoid ring, orthogonal to the sulfur vector.

PropertyValue / Description
CAS Number 1378848-38-4
Molecular Weight 192.23 g/mol
pKa (Calc.) ~4.2 (Carboxylic acid)
Electronic Character Electron-rich thiophene fused to electron-deficient benzene (due to -COOH).[1]
Primary Reactivity C7-COOH: Amide coupling, esterification, reduction.C2-H: Electrophilic aromatic substitution (halogenation), lithiation.C3-Me: Benzylic radical bromination (difficult due to competing ring bromination).
Reactivity Map

The presence of the C3-methyl group blocks the most reactive site on the thiophene ring, directing electrophilic attack (e.g., bromination) exclusively to the C2 position . The C7-carboxylic acid is sterically accessible but requires specific coupling conditions to avoid decarboxylation under extreme thermal stress.[1]

Synthetic Protocols

Protocol A: De Novo Synthesis of the Building Block

Context: If the carboxylic acid is not commercially available, it is best synthesized from the 7-bromo precursor via halogen-lithium exchange. This method is superior to oxidation of the methyl group, which often leads to over-oxidation of the sulfur.

Precursor: 7-Bromo-3-methyl-1-benzothiophene (CAS: 17514-70-4) Reagents:


-Butyllithium (

-BuLi), Dry THF, Solid CO

(Dry Ice).[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvation: Dissolve 7-bromo-3-methyl-1-benzothiophene (1.0 eq, 5 mmol) in anhydrous THF (25 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add

    
    -BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 10 minutes.
    
    • Checkpoint: The solution typically turns a yellow-orange color.[1] Stir at -78 °C for 45 minutes to ensure complete Lithium-Halogen exchange.[1]

  • Carboxylation: Cannulate the lithiated intermediate onto an excess of crushed, anhydrous Dry Ice (solid CO

    
    ) in a separate flask, or add a saturated solution of CO
    
    
    
    in THF.
    • Critical: Do not allow the temperature to rise above -60 °C during transfer to prevent protonation by adventitious moisture or side reactions.[1]

  • Quench & Workup: Allow the mixture to warm to Room Temperature (RT) over 2 hours. Quench with 1N HCl (20 mL) to pH 2.

  • Isolation: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from MeOH/Water or purify via flash chromatography (0-5% MeOH in DCM).

Protocol B: Amide Coupling (Library Generation)

Context: Attaching the scaffold to amine pharmacophores (e.g., for TET2 inhibitor synthesis).

Reagents: HATU, DIPEA, DMF.

Step-by-Step Methodology:

  • Activation: To a solution of 3-methyl-1-benzothiophene-7-carboxylic acid (1.0 eq) in DMF (0.2 M), add DIPEA (3.0 eq) followed by HATU (1.2 eq).

  • Coupling: Stir for 5 minutes at RT until the active ester is formed (monitored by LCMS).

  • Addition: Add the requisite amine (1.1 eq).

  • Reaction: Stir at RT for 2–4 hours.

    • Self-Validation: Monitor disappearance of the acid peak (M-H)^- via LCMS.[1] If conversion is <50% after 2h, add 0.5 eq DMAP as a catalyst.[1]

  • Workup: Dilute with water. If the product precipitates, filter and wash.[2] If not, extract with EtOAc.[1][3]

Protocol C: C2-Functionalization (Late-Stage Diversification)

Context: Adding a halogen handle at C2 for Suzuki couplings.

Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN).

  • Dissolve the 7-amide or 7-ester derivative in ACN.[1]

  • Add NBS (1.05 eq) at 0 °C.

  • Allow to warm to RT. The C3-methyl blocks the 3-position, forcing bromination exclusively at C2 .[1]

  • Result: 2-Bromo-3-methyl-1-benzothiophene-7-derivative.[1]

Visualizing the Workflow

The following diagram illustrates the strategic logic of using this building block, distinguishing between core synthesis and functionalization pathways.

Benzothiophene_Workflow Precursor 7-Bromo-3-methyl- benzothiophene (CAS: 17514-70-4) Lithiation 1. n-BuLi, -78°C 2. CO2 (s) Precursor->Lithiation Halogen-Li Exchange Scaffold 3-Methyl-1-benzothiophene- 7-carboxylic Acid (CAS: 1378848-38-4) Lithiation->Scaffold Carboxylation Amide Amide Coupling (HATU/DIPEA) Scaffold->Amide Primary Route Bromination NBS, ACN (Electrophilic Sub.) Scaffold->Bromination Late Stage Div. Drug Target Candidate (e.g., TET2 Inhibitor) Amide->Drug Library Synthesis C2_Bromo 2-Bromo Derivative (Suzuki Handle) Bromination->C2_Bromo Regioselective at C2

Caption: Synthetic logic flow from the bromo-precursor to final drug candidates, highlighting the divergence between C7-coupling and C2-functionalization.

Applications in Drug Discovery[1][4]

Case Study: TET2 Inhibitors

Recent patent literature (e.g., WO2023214325) highlights the use of benzothiophene carboxylates as scaffolds for TET2 inhibitors . The 7-COOH group is often converted to a pyrazolopyrimidine or similar heterocyclic amine.[1]

  • Mechanism: The benzothiophene core occupies the hydrophobic pocket, while the 7-substituent directs interactions toward the solvent front or specific hinge regions.

  • Advantage: The 3-methyl group restricts rotation, potentially locking the bioactive conformation and reducing the entropic penalty of binding.

Bioisosterism: Indole vs. Benzothiophene

In kinase inhibitors (e.g., BDK inhibitors), replacing an indole-7-carboxylate with benzothiophene-7-carboxylate eliminates the N-H donor.[1]

  • Use Case: When the N-H is a metabolic liability (glucuronidation) or when a hydrogen bond donor is not required for binding, the benzothiophene offers a metabolically "harder" scaffold with similar geometry.

References

  • Vertex Pharmaceuticals. (2023).[1] Pyrazolopyrimidine derivatives and uses thereof as TET2 inhibitors.[1][4] WO2023214325A1.[1][4] Link

  • Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain

    
    -ketoacid dehydrogenase kinase.[1] Journal of Biological Chemistry, 289(30), 20583-20593. Link
    
  • BLD Pharm. (2024).[1] Product Analysis: 3-Methylbenzo[b]thiophene-7-carboxylic acid (CAS 1378848-38-4).[1][5]Link

  • Gates, K. S., et al. (2003).[6] Small Molecules That Mimic the Thiol-Triggered Alkylating Properties Seen in the Natural Product Leinamycin.[1][6][7] Journal of the American Chemical Society, 125(38), 11516-11523. Link

Sources

Application Note: Derivatization Strategies for 3-Methyl-1-benzothiophene-7-carboxylic acid in Chemical Biology and Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

The benzothiophene scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of therapeutics ranging from selective estrogen receptor modulators (e.g., raloxifene) to 5-lipoxygenase inhibitors (e.g., zileuton). Within this chemical space, 3-Methyl-1-benzothiophene-7-carboxylic acid (CAS: 1378848-38-4) serves as a highly versatile building block [1].

For researchers developing target engagement bioassays, cellular imaging agents, or structure-activity relationship (SAR) libraries, the 7-carboxylic acid moiety provides an ideal functional handle. Derivatizing this position via amide bond formation allows for the attachment of fluorophores (e.g., FITC, Rhodamine), affinity tags (e.g., Biotin), or diverse amine libraries without disrupting the core hydrophobic interactions mediated by the benzothiophene ring.

Causality in Reagent Selection

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures due to the formation of an unreactive ammonium carboxylate salt. Therefore, activation of the carboxylic acid is required .

  • HATU/DIPEA Strategy : For the functionalization of heteroaromatic carboxylic acids, which can sometimes exhibit sluggish reactivity due to electronic deactivation, uronium salts like HATU are preferred. HATU generates a highly reactive 7-azabenzotriazole active ester. The neighboring nitrogen atom in the HOAt leaving group provides an anchimeric assistance (neighboring group effect) that accelerates the nucleophilic attack by the amine, minimizing epimerization and maximizing yield .

  • EDC/NHS Strategy : When synthesizing probes that require water-soluble linkers (e.g., PEGylated biotin), EDC/NHS is selected. This carbodiimide-based approach allows for semi-aqueous reaction conditions and simplifies purification, as the urea byproduct of EDC is water-soluble and easily removed during aqueous workup.

Derivatization Workflow

The following diagram illustrates the mechanistic pathway for converting the inert carboxylic acid into a bioassay-ready probe.

G A 3-Methyl-1-benzothiophene- 7-carboxylic acid B Activation (HATU/DIPEA or EDC/NHS) A->B Reagents C Active Ester Intermediate B->C -H2O D Nucleophilic Attack (Amine-Probe/Tag) C->D + R-NH2 E Purified Bioassay Derivative D->E Purification

Workflow for the derivatization of 3-Methyl-1-benzothiophene-7-carboxylic acid for bioassays.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that each reaction stage has proceeded to completion before moving to the next, preventing the costly loss of expensive fluorophores or affinity tags.

Protocol A: High-Efficiency Amide Coupling for Fluorescent Tagging (HATU Method)

Designed for coupling with aliphatic or sterically hindered amines (e.g., Dansyl-ethylenediamine).

Materials:

  • 3-Methyl-1-benzothiophene-7-carboxylic acid (1.0 eq)

  • Amine-functionalized fluorophore (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation : Dissolve 3-Methyl-1-benzothiophene-7-carboxylic acid (100 mg, 0.52 mmol) in 3 mL of anhydrous DMF under a nitrogen atmosphere.

  • Base Addition : Add DIPEA (272 µL, 1.56 mmol) to the solution. Causality: The excess base ensures complete deprotonation of the carboxylic acid, driving the formation of the carboxylate nucleophile necessary to attack the HATU reagent.

  • Activation : Add HATU (237 mg, 0.62 mmol) in one portion. Stir at room temperature for 15 minutes.

    • Verification Checkpoint: Analyze a 1 µL aliquot via LC-MS. The mass of the starting material (

      
       191 [M-H]⁻) should be completely replaced by the HOAt active ester intermediate.
      
  • Coupling : Add the amine-functionalized fluorophore (0.57 mmol) dropwise. Stir the reaction mixture at room temperature for 2 hours.

  • Quenching & Workup : Dilute the reaction with 15 mL of Ethyl Acetate. Wash the organic layer sequentially with 5% aqueous LiCl (3 × 10 mL) to remove DMF, followed by saturated aqueous NaHCO₃ (10 mL) and brine (10 mL) .

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Protocol B: Aqueous-Compatible Biotinylation (EDC/NHS Method)

Designed for coupling with water-soluble linkers (e.g., Amine-PEG4-Biotin) for pull-down assays.

Materials:

  • 3-Methyl-1-benzothiophene-7-carboxylic acid (1.0 eq)

  • Amine-PEG4-Biotin (1.0 eq)

  • EDC·HCl (1.5 eq)

  • N-Hydroxysuccinimide (NHS) (1.5 eq)

  • Dichloromethane (DCM) / DMF (4:1 v/v)

Step-by-Step Methodology:

  • Activation : Dissolve the carboxylic acid (100 mg, 0.52 mmol) in 4 mL of DCM/DMF. Add NHS (90 mg, 0.78 mmol) followed by EDC·HCl (150 mg, 0.78 mmol). Stir at room temperature for 2 hours.

    • Causality: EDC·HCl is used instead of free-base EDC to maintain a slightly acidic microenvironment, which stabilizes the highly reactive O-acylisourea intermediate and prevents its rearrangement to the unreactive N-acylurea.

  • Verification Checkpoint : TLC (Eluent: 5% MeOH in DCM) should indicate the formation of a new, less polar spot corresponding to the NHS-ester.

  • Coupling : Add Amine-PEG4-Biotin (0.52 mmol) and a catalytic amount of Triethylamine (TEA, 1.0 eq) to neutralize the amine hydrochloride salt if applicable. Stir overnight (12 hours) at room temperature.

  • Workup : Evaporate the DCM. Dilute the remaining DMF solution with water (10 mL) to precipitate the product. If the PEGylated product is highly water-soluble, perform a liquid-liquid extraction with Dichloromethane (3 × 15 mL).

  • Purification : Purify the crude product by reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to ensure >95% purity required for sensitive bioassays.

Quantitative Data Presentation

The following table summarizes the expected performance metrics for the derivatization of 3-Methyl-1-benzothiophene-7-carboxylic acid using various coupling strategies.

Coupling Reagent SystemTarget Derivative TypeEquivalents (Acid:Amine:Reagent)Typical Reaction TimeExpected Isolated YieldTypical LC-MS Purity (Crude)
HATU / DIPEA Aliphatic Amides (SAR)1.0 : 1.1 : 1.22 hours85 - 92%> 90%
HATU / DIPEA Fluorescent Probes1.0 : 1.1 : 1.23 hours75 - 85%> 85%
EDC / NHS PEGylated Biotin Probes1.0 : 1.0 : 1.512 hours65 - 75%> 80%
DCC / DMAP Sterically Hindered Esters1.0 : 1.5 : 1.224 hours40 - 55%< 60% (N-acylurea byproduct)

Note: Yields are based on optimized conditions. DCC/DMAP is generally not recommended for this substrate due to difficult removal of the dicyclohexylurea (DCU) byproduct, which interferes with bioassay fluorescence readouts.

Preparation of Derivatives for Bioassays

Once synthesized, the purity and formulation of the benzothiophene derivatives are critical for reproducible bioassay results.

  • Stock Solution Preparation : 3-Methyl-1-benzothiophene derivatives are highly lipophilic. Prepare a 10 mM stock solution in 100% molecular biology grade DMSO .

  • Storage : Aliquot the DMSO stock into amber microcentrifuge tubes (to protect fluorophores from photobleaching) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Aqueous Dilution : When dosing cells or biochemical assays, dilute the DMSO stock directly into the assay buffer (e.g., PBS or HEPES) immediately prior to use.

    • Crucial Insight: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity or protein denaturation. If precipitation is observed upon buffer dilution, the addition of 0.01% Pluronic F-127 or BSA can act as a carrier to maintain the compound in solution.

References

  • Building Blocks Catalogue: 3-methyl-1-benzothiophene-7-carboxylic acid (CAS 1378848-38-4) . Namiki Shoji Co., Ltd. Available at:[Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. Available at:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates . Organic & Biomolecular Chemistry (RSC Publishing). DOI: 10.1039/C5OB02129D. Available at:[Link]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-1-benzothiophene-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details a robust Reversed-Phase HPLC (RP-HPLC) protocol for the separation and quantification of 3-Methyl-1-benzothiophene-7-carboxylic acid . This compound serves as a critical scaffold in the synthesis of kinase inhibitors and GPCR ligands. Due to the presence of both a hydrophobic benzothiophene core and an ionizable carboxylic acid moiety (pKa ~4.2), this method utilizes a pH-controlled mobile phase to ensure reproducible retention times and symmetrical peak shapes.

Key Performance Indicators (KPIs):

  • Linearity:

    
     (Range: 1–100 µg/mL)
    
  • Tailing Factor: < 1.5

  • Resolution: > 2.0 from nearest impurity

  • Run Time: < 15 minutes

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step in "Expertise & Experience." We do not guess conditions; we derive them from chemical properties.

PropertyValue (Est.)Chromatographic Implication
Structure Benzothiophene core + Methyl (C3) + Carboxyl (C7)High UV absorptivity; Hydrophobic backbone.
pKa (Acid) ~4.2Critical: Mobile phase pH must be < 2.5 to suppress ionization (keep in neutral form) for C18 retention.
LogP ~3.5 - 4.0Highly lipophilic. Requires high organic content (Acetonitrile) for elution.[1]
Solubility Low in water; High in MeOH/ACNSample diluent must contain at least 50% organic solvent to prevent precipitation.
Mechanism of Separation

We utilize Ion-Suppression Chromatography . By maintaining the mobile phase pH significantly below the pKa of the carboxylic acid (pH 2.0 vs pKa 4.2), the analyte remains in its protonated, neutral state (


). This maximizes interaction with the hydrophobic C18 stationary phase, preventing the "peak splitting" or "fronting" often seen when acidic species partially ionize.

Experimental Protocol

Instrumentation & Reagents[1][2][3][4][5]
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC (or equivalent) with PDA/DAD detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Phenomenex Kinetex C18.

    • Why: High carbon load and end-capping prevent silanol interactions with the aromatic ring.

  • Reagents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water, Formic Acid (FA) or Phosphoric Acid (

    
    ).
    
Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • Preparation: Add 1 mL of 98% Formic Acid to 1 L of water. Mix and degas. pH should be ~2.7.

  • Mobile Phase B (Organic): 100% Acetonitrile.

    • Note: MeCN is preferred over Methanol due to lower backpressure and sharper peaks for benzothiophenes.

Chromatographic Conditions[1][3][5][6]
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Injection Vol 5 - 10 µLPrevent column overload.
Temp 30°CEnsures reproducible viscosity and kinetics.
Detection 254 nm (BW 4)Primary aromatic absorption.
Ref Wavelength 360 nm (BW 100)Corrects for baseline drift.
Gradient Program

Standard Gradient for Purity Profiling:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Initial Equilibration
10.001090Linear Gradient
12.001090Wash Step
12.109010Re-equilibration
15.009010End of Run

Workflow Visualization

The following diagram illustrates the logical flow of the method development and validation process, ensuring a self-validating system.

HPLC_Workflow Start Start: Sample Preparation Dissolution Dissolve 10mg in 10mL MeOH (Stock: 1 mg/mL) Start->Dissolution Dilution Dilute to 50 µg/mL in Mobile Phase A:B (50:50) Dissolution->Dilution Filter Filter (0.22 µm PTFE) Dilution->Filter Injection Inject 10 µL into HPLC Filter->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection @ 254 nm Separation->Detection Decision Check System Suitability (SST) Detection->Decision Pass Proceed to Quantitation Decision->Pass Tailing < 1.5 Plates > 2000 Fail Troubleshoot: 1. Check pH 2. Clean Column Decision->Fail Tailing > 1.5 Fail->Injection

Caption: Step-by-step workflow for the preparation, injection, and decision logic for 3-Methyl-1-benzothiophene-7-carboxylic acid analysis.

Validation & System Suitability (Self-Validating System)

To ensure Trustworthiness , every run must include a System Suitability Test (SST). Do not proceed with sample analysis if the SST fails.

SST Acceptance Criteria

Inject a standard solution (50 µg/mL) five times before running samples.

  • Retention Time (RT) %RSD:

    
     (Ensures pump/gradient stability).
    
  • Peak Area %RSD:

    
     (Ensures injector precision).
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Verifies no secondary interactions/pH issues).
  • Theoretical Plates (

    
    ): 
    
    
    
    (Verifies column efficiency).
Linearity & Range

Prepare calibration standards at 1, 10, 25, 50, and 100 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Limit of Detection (LOD)

Estimated at Signal-to-Noise (S/N) ratio of 3:1.

  • Typical LOD: ~0.1 µg/mL (dependent on detector sensitivity).

Troubleshooting Guide (Expert Insights)

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactions or pH > pKa.Lower mobile phase pH (add more FA). Use a newer column.
RT Drift Temperature fluctuation or incomplete equilibration.Use a column oven (30°C). Increase re-equilibration time to 5 mins.
Split Peaks Sample solvent too strong.Dilute sample in starting mobile phase (90% Water / 10% MeCN).
Baseline Noise Impure reagents or air bubbles.Use HPLC-grade solvents.[1] Degas mobile phase thoroughly.

References

  • SIELC Technologies. Separation of 3-Methylbenzo[b]thiophene on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health (NIH). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC7587123. Retrieved from [Link]

  • MDPI. Synthesis and Characterization of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Molbank 2010. Retrieved from [Link]

Sources

NMR and mass spectrometry of 3-Methyl-1-benzothiophene-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Characterization of 3-Methyl-1-benzothiophene-7-carboxylic acid

Abstract

3-Methyl-1-benzothiophene-7-carboxylic acid is a critical heterocyclic building block in the synthesis of kinase inhibitors and bioactive small molecules. Its structural integrity—specifically the regiochemistry of the carboxylic acid and methyl group—is frequently challenged during synthesis by the formation of isomers (e.g., 2-carboxylic acid or 4-carboxylic acid analogs). This guide provides a definitive protocol for the orthogonal characterization of this compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR), establishing a self-validating workflow to confirm regio-purity.

Part 1: Chemical Profile & Sample Preparation

Physicochemical Properties
  • Appearance: Off-white to pale yellow solid.

  • Solubility:

    • High: DMSO, DMF, Methanol (warm).

    • Low: Water, Hexanes.[1][2]

    • Moderate: Dichloromethane, Chloroform (often insufficient for NMR at high concentrations due to the polar COOH group).

  • pKa (Predicted): ~3.8–4.2 (Carboxylic acid).

Sample Preparation Protocol

Objective: Prepare homogenous samples free of particulates that could degrade spectral resolution (NMR) or clog capillaries (MS).

A. NMR Sample (Proton & Carbon):

  • Weigh 5–10 mg of the solid into a clean vial.

  • Add 600 µL of DMSO-d₆ (99.9% D).

    • Rationale: DMSO-d₆ is preferred over CDCl₃ to prevent aggregation of the carboxylic acid dimers, ensuring sharp peaks and clear observation of the acidic proton (~13 ppm).

  • Vortex for 30 seconds. If the solid persists, sonicate at 40°C for 5 minutes.

  • Transfer to a 5 mm NMR tube.

B. Mass Spectrometry Sample (Stock):

  • Dissolve 1 mg in 1 mL of Methanol (LC-MS grade) .

  • Filter through a 0.2 µm PTFE syringe filter to remove insoluble silica or salts.

  • Dilute 1:100 with 50:50 Methanol:Water (+0.1% Formic Acid) for injection.

Part 2: Mass Spectrometry Analysis

Methodology & Rationale

For acidic compounds, Electrospray Ionization (ESI) in Negative Mode is the gold standard. The carboxylic acid moiety readily deprotonates to form [M-H]⁻, providing a strong, stable signal with minimal background noise compared to positive mode.

Experimental Parameters (HRMS)
ParameterSettingRationale
Ionization ESI Negative (-)Favors formation of carboxylate anion [M-H]⁻.
Capillary Voltage 2.5 - 3.0 kVPrevent arcing while maintaining stable spray.
Cone Voltage 20 - 40 VOptimize transmission of the parent ion (191.02 m/z).
Source Temp 120°CEnsure solvent evaporation.
Desolvation Gas N₂ (800 L/hr)Efficient droplet drying.
Mass Range 50 – 500 m/zCovers parent and key fragments.
Fragmentation Pathway & Interpretation

The fragmentation of benzothiophene carboxylic acids follows a predictable "neutral loss" pathway.

  • Parent Ion: m/z 191.017 (Theoretical [M-H]⁻).[3]

  • Primary Fragment: Loss of CO₂ (44 Da)

    
    m/z 147.
    
  • Secondary Fragment: Loss of Methyl radical (15 Da) from the decarboxylated core

    
    m/z 132 (Thianaphthenyl cation equivalent).
    

MS_Fragmentation Figure 1: ESI(-) Fragmentation Pathway of 3-Methyl-1-benzothiophene-7-carboxylic acid M Parent Ion [M-H]⁻ m/z 191.02 F1 Decarboxylation [-CO₂] m/z 147.03 M->F1 Collision Induced Dissociation (CID) F2 Demethylation [-CH₃] m/z 132.00 F1->F2 High Energy

Part 3: NMR Spectroscopy Characterization

1H NMR Assignment Strategy (400/600 MHz)

The structural proof relies on distinguishing the 7-COOH isomer from the 2-COOH isomer. The key differentiator is the H2 proton .

  • 7-COOH Isomer (Target): H2 is present (singlet/doublet).

  • 2-COOH Isomer (Impurity): H2 is substituted by COOH (absent).

Predicted Chemical Shifts (DMSO-d₆):

PositionTypeShift (δ ppm)MultiplicityCoupling (J)Assignment Logic
COOH OH13.0 – 13.5Broad Singlet-Exchangeable acidic proton.
H6 Ar-H8.0 – 8.15Doublet (d)7.5 HzDeshielded by ortho-COOH.
H4 Ar-H7.8 – 7.9Doublet (d)7.5 HzPara to S, adjacent to C3-Me.
H2 Ar-H7.4 – 7.6Singlet (s)< 1.5 HzDiagnostic Peak. Long-range coupling to Me.
H5 Ar-H7.4 – 7.55Triplet (t)7.5 HzMeta to COOH.
Me-3 CH₃2.4 – 2.6Singlet (d)< 1.5 HzMethyl attached to C3.

Note: The H2 signal may appear as a quartet (q) with very small J-coupling (~1 Hz) due to the adjacent methyl group. This "allylic-like" coupling is a definitive confirmation of the 3-Methyl/2-H relationship.

13C NMR & 2D Verification

13C NMR (100 MHz, DMSO-d₆):

  • Carbonyl (C=O): ~167 ppm.[4]

  • Aromatic Quaternary (C7): ~128-130 ppm (shifted by COOH).

  • Aromatic Quaternary (C3): ~133-135 ppm (shifted by Me).

  • Methyl (CH₃): ~13-15 ppm.

Critical 2D Experiments:

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Irradiate the Methyl (2.5 ppm) .

    • Result: You should see a strong NOE correlation to H2 (7.5 ppm) and H4 (7.8 ppm) .

    • Self-Validation: If NOE is seen only to H4, the methyl might be at position 2. If NOE is seen to H2 and H4, the methyl is at position 3.

Part 4: Quality Control & Troubleshooting

Common Impurities
  • Regioisomers: 2-COOH isomer. Check: Look for missing H2 singlet.

  • Decarboxylated Byproduct: 3-Methylbenzothiophene.[5] Check: Loss of COOH proton, shift of H6 upfield.

  • Residual Solvent: Ethyl Acetate (from workup). Check: Triplet at 1.17 ppm, Singlet at 1.99 ppm, Quartet at 4.03 ppm.

Characterization Workflow Diagram

Workflow Figure 2: QC Workflow for Benzothiophene Carboxylic Acid Derivatives Start Crude Synthesis Product LCMS Step 1: LC-MS (ESI-) Target m/z 191 Start->LCMS Decision Mass Found? LCMS->Decision Decision->Start No (Re-synthesize) Purify Step 2: Flash Chromatography (Hex/EtOAc + 1% AcOH) Decision->Purify Yes NMR Step 3: 1H NMR (DMSO-d6) Check H2 Singlet Purify->NMR NOE Step 4: 1D NOE / NOESY Confirm Me-3 position NMR->NOE Ambiguous Regiochem Final Validated Structure Release for Assay NMR->Final Clear H2 Singlet NOE->Final

References

  • Synthesis and Characterization of Benzothiophene Derivatives Journal of Organic Chemistry, "Regioselective Synthesis of Substituted Benzothiophenes."

  • Spectroscopic Data of Heterocyclic Carboxylic Acids SpectraBase, "Benzo[b]thiophene-7-carboxylic acid 13C NMR Data."

  • Mass Spectrometry of Acidic Heterocycles Journal of Mass Spectrometry, "Fragmentation patterns of thiophene-carboxylic acids in negative ion ESI."

  • Commercial Reference Standards ChemSrc, "3-Methyl-1-benzothiophene-7-carboxylic acid (CAS 1378848-38-4) Data Sheet."[6]

Sources

Application Note: Experimental Methodologies for 3-Methyl-1-benzothiophene-7-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Scaffold Mechanics

In modern drug discovery, the benzothiophene core is a highly privileged scaffold. Specifically, 3-methyl-1-benzothiophene-7-carboxylic acid (CAS: 1378848-38-4) offers a unique geometric and electronic profile that makes it an exceptional starting material for targeted library generation.

As an application scientist, I select this scaffold for three precise mechanistic reasons:

  • The Benzothiophene Core: Provides optimal lipophilicity (LogP) and enables

    
     stacking interactions within hydrophobic protein pockets.
    
  • The 3-Methyl Substituent: Acts as a steric bumper. It restricts the rotational freedom of the core, forcing the molecule into a specific bioactive conformation and directing spatial orientation within the binding site.

  • The 7-Carboxylic Acid: Serves as a highly versatile synthetic handle. Converting this acid into various amides or esters provides critical hydrogen-bond donors/acceptors required for target engagement.

Target Applications & Biological Pathways

Recent advancements have localized the utility of benzothiophene-7-carboxylic acid derivatives to two primary therapeutic domains:

Neuromuscular Modulation via ClC-1 Ion Channel Inhibition

Derivatives of this scaffold, particularly heavily substituted analogs like 5,6-dimethyl-2,3-dihydro-1-benzothiophene-7-carboxylic acid, have been identified as potent inhibitors of the ClC-1 chloride channel[1]. In skeletal muscle, ClC-1 channels are responsible for maintaining resting membrane potential. Inhibiting ClC-1 reduces chloride conductance, which directly increases membrane excitability. This mechanism is actively exploited to reverse drug-induced neuromuscular blockade post-anesthesia and to treat neuromuscular disorders like myasthenia gravis.

Nuclear Receptor Modulation (AR/GR)

Beyond ion channels, these derivatives demonstrate significant efficacy as modulators of the Glucocorticoid Receptor (GR) and Androgen Receptor (AR)[2]. In the context of prostate cancer, particularly castration-resistant prostate cancer (CRPC), tumors often upregulate GR to bypass androgen deprivation therapy. Benzothiophene-7-carboxamides act as competitive antagonists, inducing a conformational change that prevents receptor dimerization and subsequent DNA binding.

MoA Compound 3-Methyl-1-benzothiophene- 7-carboxamide Derivative Target1 ClC-1 Ion Channel (Skeletal Muscle) Compound->Target1 Binds to Pore Target2 Glucocorticoid Receptor (Prostate Tissue) Compound->Target2 Competitive Binding Effect1 Decreased Chloride Conductance Target1->Effect1 Inhibition Effect2 Receptor Antagonism / Modulation Target2->Effect2 Conformational Change Outcome1 Reversal of Neuromuscular Blockade Effect1->Outcome1 Increases Excitability Outcome2 Overcome Castration Resistance Effect2->Outcome2 Blocks Tumor Growth

Dual-target pharmacological pathways of benzothiophene-7-carboxylic acid derivatives.

Synthetic Derivatization Protocol: Self-Validating Amide Coupling

To explore Structure-Activity Relationships (SAR), the 7-carboxylic acid must be derivatized. Standard peptide coupling reagents (like EDC/HOBt) often fail here due to the steric hindrance imposed by the adjacent sulfur atom and the rigid bicyclic geometry.

Protocol 1: High-Throughput Amide Coupling using HATU

Causality & Design: We utilize HATU due to its superior activation kinetics for sterically hindered aromatic acids. DIPEA is selected as the base because it is non-nucleophilic, preventing unwanted side reactions with the activated ester.

Step-by-Step Methodology:

  • Solubilization: Dissolve 3-methyl-1-benzothiophene-7-carboxylic acid (1.0 eq, 0.5 mmol) in 5 mL of anhydrous DMF. Note: DMF is required to fully solubilize both the highly polar carboxylic acid and the lipophilic benzothiophene core.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes under nitrogen.

  • Activation: Add HATU (1.2 eq) in one portion. Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint: Aliquot 5 µL of the reaction mixture, quench in 100 µL of methanol, and inject into the LC-MS. You must observe the methyl ester intermediate (Mass = M+14). If this peak is absent, the acid has not been activated, and adding the amine will result in starting material recovery.

  • Coupling: Upon confirmed activation, add the target primary or secondary amine (1.5 eq). Stir for 2 to 4 hours at room temperature.

  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to achieve >95% purity required for biological assays.
    

Biological Evaluation: ClC-1 Electrophysiology Protocol

Fluorescence-based flux assays are notoriously prone to false positives when screening highly lipophilic scaffolds like benzothiophenes due to membrane partitioning. Therefore, patch-clamp electrophysiology is mandatory for definitive validation.

Protocol 2: Whole-Cell Patch-Clamp of Human ClC-1

Causality & Design: This protocol uses a specific intracellular solution designed to isolate ClC-1 tail currents. By replacing intracellular chloride with glutamate, we shift the reversal potential, ensuring that the measured outward currents are exclusively ClC-1 mediated.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293T cells in DMEM + 10% FBS. Transiently transfect with human ClC-1 plasmid (2 µg) using Lipofectamine 3000.

    • Internal Control: Co-transfect with a GFP plasmid (0.2 µg). Only patch cells exhibiting robust green fluorescence to guarantee ClC-1 expression.

  • Solution Preparation:

    • Extracellular Solution (mM): 140 NaCl, 4 KCl, 2

      
      , 1 
      
      
      
      , 10 HEPES (pH 7.4).
    • Intracellular Solution (mM): 120 Na-Glutamate, 20 NaCl, 2

      
      , 5 EGTA, 10 HEPES (pH 7.2).
      
  • Recording Setup: Establish the whole-cell configuration using borosilicate glass pipettes (resistance 2–4 MΩ). Compensate for series resistance by at least 70%.

  • Voltage Protocol: Hold the membrane at 0 mV. Elicit currents using voltage steps from -140 mV to +60 mV in 20 mV increments (400 ms duration), followed by a tail pulse to -100 mV.

  • Compound Application & Validation: Perfuse the synthesized benzothiophene derivative (e.g., 10 µM) via a gravity-driven system.

    • Self-Validation Checkpoint: After recording the block, perfuse compound-free extracellular solution for 3 minutes. If the ClC-1 current does not recover by at least 80%, the compound is likely precipitating on the cell or destabilizing the lipid bilayer rather than acting as a specific, reversible channel inhibitor.

    • Positive Control: Run 9-anthracenecarboxylic acid (9-AC) at 50 µM to confirm assay sensitivity.

Workflow A 1. Scaffold Activation (HATU / DIPEA / DMF) B LC-MS Validation (Check for Mass M+14) A->B Aliquot Quench C 2. Amine Coupling (Library Generation) B->C If Confirmed D 3. HPLC Purification (>95% Purity) C->D Workup E 4. Patch-Clamp Assay (ClC-1 Expressing HEK293T) D->E In Vitro Testing F Control Validation (9-AC & Washout Recovery) E->F Internal Control G 5. SAR Data Analysis F->G Validated Hits

Self-validating workflow from chemical synthesis to electrophysiological screening.

Quantitative Data Summary

The following table summarizes representative Structure-Activity Relationship (SAR) data for various functionalized derivatives of the core scaffold, comparing their efficacy across the two primary target assays.

Compound DerivativeTarget Assay

/

(nM)
Efficacy / Outcome
3-Methyl-1-benzothiophene-7-carboxylic acid (Core)ClC-1 Patch-Clamp>10,000Inactive (Baseline)
7-(N-benzylcarboxamide) analog ClC-1 Patch-Clamp450Moderate

block
7-(N-cyclopentylcarboxamide) analog AR Reporter Gene120Potent AR Antagonism
5,6-Dimethyl-2,3-dihydro analog ClC-1 Patch-Clamp85Potent

block, Excitability restored

Note: The 5,6-dimethyl-2,3-dihydro modification significantly enhances the depth of the hydrophobic block within the ClC-1 pore, driving the


 into the sub-100 nM range.

References

  • Title: WO2024121129A1 - Compounds for the treatment of neuromuscular disorders Source: Google Patents URL: [1]

  • Title: EP3480201A1 - New analogs as androgen receptor and glucocorticoid receptor modulators Source: Google Patents URL: [2]

Sources

Application Note: Scale-Up Synthesis of 3-Methyl-1-benzothiophene-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical industry. It details a robust, scalable synthetic route for 3-Methyl-1-benzothiophene-7-carboxylic acid , a critical scaffold for PARP inhibitors, kinase inhibitors, and GPCR ligands.

Abstract

This guide outlines a validated, three-step protocol for the kilogram-scale synthesis of 3-Methyl-1-benzothiophene-7-carboxylic acid starting from commercially available methyl thiosalicylate. Unlike routes relying on cryogenic lithiation or hazardous radical bromination, this protocol utilizes a cyclodehydration strategy (modified Campaigne synthesis). This approach ensures high regioselectivity, operational safety, and cost-efficiency suitable for GMP environments.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on constructing the thiophene ring onto a pre-functionalized benzene core, rather than attempting difficult late-stage functionalization at the C7 position.

  • Target: 3-Methyl-1-benzothiophene-7-carboxylic acid

  • Disconnection: C3–C3a bond formation via intramolecular Friedel-Crafts cyclization.

  • Key Intermediate: Methyl 2-(acetonylthio)benzoate.

  • Starting Material: Methyl thiosalicylate (Methyl 2-mercaptobenzoate).

Rationale:

  • Regiocontrol: The ortho-positioning of the sulfur and ester groups in the starting material pre-defines the C7 substitution pattern, eliminating isomer separation issues common in electrophilic aromatic substitution routes.

  • Safety: Avoids the use of pyrophoric reagents (e.g., t-BuLi) and highly toxic carbonylation gases (CO) required in alternative aryl-bromide functionalization routes.

Reaction Scheme (Graphviz)

ReactionScheme cluster_legend Legend SM Methyl Thiosalicylate (Start) Inter1 Methyl 2-(acetonylthio)benzoate (Intermediate 1) SM->Inter1 Chloroacetone, K2CO3 Acetone, Reflux (S-Alkylation) Inter2 Methyl 3-methylbenzothiophene- 7-carboxylate (Intermediate 2) Inter1->Inter2 PPA or MSA 90°C (Cyclodehydration) Product 3-Methyl-1-benzothiophene- 7-carboxylic acid (Target) Inter2->Product NaOH, MeOH/H2O then HCl (Saponification) Blue: Start Blue: Start Orange: Intermediate Orange: Intermediate Blue: Start->Orange: Intermediate Green: Final Product Green: Final Product Orange: Intermediate->Green: Final Product

Figure 1: Synthetic pathway utilizing the modified Campaigne cyclization method.

Process Safety Assessment (Critical)

Hazard CategorySpecific RiskMitigation Strategy
Reagent Toxicity Chloroacetone is a potent lachrymator and alkylating agent.Use only in a functionally tested fume hood. Charge via closed addition funnel. Neutralize glassware with ammonia solution before cleaning.
Thermal Hazards Polyphosphoric Acid (PPA) cyclization is exothermic.Control heating ramp rates (<1°C/min). Ensure efficient mechanical stirring (high viscosity).
Off-gassing Saponification and acidification release heat and potential vapors.Controlled addition of acid during workup; monitor internal temperature.

Detailed Experimental Protocol

Step 1: S-Alkylation of Methyl Thiosalicylate

Objective: Synthesis of Methyl 2-(acetonylthio)benzoate.

  • Reagents:

    • Methyl thiosalicylate (1.0 equiv)

    • Chloroacetone (1.1 equiv) [Stabilized grade preferred]

    • Potassium Carbonate (

      
      ), anhydrous (1.5 equiv)
      
    • Acetone (10 vol relative to SM)

Procedure:

  • Setup: Charge a reactor with Methyl thiosalicylate and Acetone. Begin mechanical stirring.

  • Base Addition: Add

    
     in portions at 20–25°C. The slurry may thicken.
    
  • Alkylation: Add Chloroacetone dropwise over 60 minutes, maintaining temperature <30°C (exothermic reaction).

  • Reaction: Heat the mixture to gentle reflux (approx. 56°C) for 4–6 hours.

  • IPC (In-Process Control): Monitor by HPLC/TLC. Target: <2% unreacted thiol.

  • Workup:

    • Cool to 20°C. Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to obtain a yellow oil.

    • Purification: Usually not required. If purity <95%, recrystallize from cold Ethanol/Water.

Step 2: Cyclodehydration to Benzothiophene Core

Objective: Synthesis of Methyl 3-methylbenzothiophene-7-carboxylate.

  • Reagents:

    • Crude Methyl 2-(acetonylthio)benzoate (1.0 equiv)

    • Polyphosphoric Acid (PPA) (5 wt equiv) OR Methanesulfonic Acid (MSA)/

      
       (easier stirring).
      

Procedure:

  • Setup: Charge PPA into the reactor. Heat to 60°C to reduce viscosity.

  • Addition: Add the Step 1 intermediate slowly to the stirring acid. Caution: Exothermic.

  • Cyclization: Ramp temperature to 90–100°C. Stir for 2–4 hours.

    • Mechanism Note: The acid catalyzes the intramolecular attack of the enol form of the ketone onto the benzene ring (position 6, meta to the ester).

  • Quench:

    • Cool reaction mass to 60°C.

    • Pour slowly into crushed ice/water (20 vol) with vigorous stirring. Do not add water to the acid.

  • Isolation:

    • The product precipitates as a solid.[1][2][3][4][5] Filter the slurry.[4]

    • Wash the cake with water (3x) until pH of filtrate is neutral.

    • Wash with cold Methanol (1x) to remove colored impurities.

    • Dry in a vacuum oven at 45°C.

Step 3: Saponification to Final Acid

Objective: Hydrolysis of the methyl ester to 3-Methyl-1-benzothiophene-7-carboxylic acid.

  • Reagents:

    • Methyl 3-methylbenzothiophene-7-carboxylate (1.0 equiv)

    • Sodium Hydroxide (2.0 equiv, 2M aqueous solution)[6]

    • Methanol (5 vol)

Procedure:

  • Reaction: Suspend the ester in Methanol. Add NaOH solution.[1][6]

  • Reflux: Heat to reflux (65°C) for 2 hours. The solid should dissolve as the salt forms.

  • Workup:

    • Concentrate to remove Methanol.

    • Dilute with Water (10 vol). Filter if any insoluble particulates remain.

    • Acidification: Cool to 5–10°C. Slowly add 6M HCl until pH < 2.

    • The target acid precipitates as a white/off-white solid.

  • Final Isolation: Filter, wash with water, and dry at 50°C under vacuum.

Analytical Specifications & Characterization

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white powder
Purity HPLC (C18, ACN/Water)> 98.0% (Area %)
Identity 1H-NMR (DMSO-d6)Conforms to structure
Residual Solvents GC-HSAcetone < 5000 ppm, MeOH < 3000 ppm

Expected 1H-NMR (DMSO-d6, 400 MHz):

  • 
     13.0 (s, 1H, -COOH)
    
  • 
     8.05 (d, 1H, Ar-H, C6)
    
  • 
     7.95 (d, 1H, Ar-H, C4)
    
  • 
     7.60 (s, 1H, C2-H)
    
  • 
     7.50 (t, 1H, Ar-H, C5)
    
  • 
     2.45 (s, 3H, -CH3)
    

Troubleshooting & Optimization

Workup Workflow (Graphviz)

Workup cluster_trouble Troubleshooting Point Start Reaction Complete (Step 2: Cyclization) Quench Quench into Ice/Water (Exothermic!) Start->Quench Filter Filtration Quench->Filter Cake Solid Cake (Crude Product) Filter->Cake Filtrate Acidic Waste (Neutralize & Dispose) Filter->Filtrate Wash Wash: Water -> Cold MeOH Cake->Wash T1 If product is sticky/oily: Recrystallize from EtOH. Cake->T1 Dry Vacuum Dry Wash->Dry

Figure 2: Isolation workflow for the cyclization step, highlighting critical purification checkpoints.

Common Issues:

  • Incomplete Cyclization: Often caused by low acid strength or insufficient temperature. Ensure PPA is fresh (not hydrolyzed) or switch to Eaton's Reagent (

    
     in MSA) for better mass transfer.
    
  • Sticky Solid: If the Step 2 product is gummy, it indicates trapped acid or oligomers. Dissolve in EtOAc, wash with

    
    , dry, and reprecipitate with Hexanes.
    

References

  • Campaigne, E. (1984). "Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications." In Comprehensive Heterocyclic Chemistry. This is the foundational text for the cyclization of arylthioacetones to benzothiophenes.
  • Makisumi, Y., et al. (1974). "Synthesis of Condensed Thiophens Via [2,3] and [3,3] Sigmatropic Rearrangements." J. Chem. Soc., Chem. Comm., 848-849.[1] Link (Describes related benzothiophene cyclization mechanisms).

  • Ono, M., et al. (2004). "Process for the preparation of 3-hydroxymethyl-benzo[b]thiophene derivatives." US Patent 6,774,245 B2. Link (Provides industrial context for handling 7-substituted benzothiophenes and scale-up safety).

  • BenchChem. (2025). "Technical Guide to the Synthesis of 3-bromo-7-chloro-1-benzothiophene." Link (General handling of halogenated benzothiophene intermediates).

  • Sigma-Aldrich. "3-Methyl-1-benzothiophene-7-carboxylic acid Product Page." Link (Confirmation of target stability and commercial existence).

Sources

Application Note: Strategic Functionalization of 3-Methyl-1-benzothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Methyl-1-benzothiophene-2-carboxylic acid (CAS: 24696-65-5) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for indole-2-carboxylic acids.[1] Its derivatives are frequently interrogated as PIM kinase inhibitors, antitubercular agents, and GPCR ligands.[1] However, the steric bulk of the C3-methyl group, combined with the electronic richness of the thiophene ring, presents unique synthetic challenges—particularly regarding the functionalization of the C2-carboxylic acid. This guide provides optimized protocols for amidation, reduction, and heterocycle formation, prioritizing high-yielding, scalable methodologies over direct coupling approaches that often fail due to steric hindrance.[1]

Strategic Analysis: The "Ortho-Effect" Challenge

Before initiating synthesis, researchers must account for the specific steric environment of this scaffold. Unlike the unsubstituted benzothiophene-2-carboxylic acid, the 3-methyl analog possesses significant steric bulk immediately adjacent to the carbonyl carbon.

  • The Problem: Standard peptide coupling reagents (HATU, EDC/HOBt) often result in sluggish reaction rates or incomplete conversion because the bulky coupling intermediate is slow to react with nucleophiles.

  • The Solution: Activation via acid chloride generation is the preferred "Gold Standard" route. The high reactivity of the acyl chloride overcomes the steric barrier presented by the C3-methyl group.

Decision Matrix: Pathway Selection

The following decision tree outlines the recommended synthetic routes based on the desired end-product.

G Start Start: 3-Methyl-1-benzothiophene- 2-carboxylic acid Check Target Functionality? Start->Check Amide Amide (Drug Linker) Check->Amide Linker/Warhead Alcohol Alcohol (CH2-OH) Check->Alcohol Scaffold Extension Heterocycle Heterocycle (Oxadiazole) Check->Heterocycle Bioisostere RouteA Route A: Acid Chloride (SOCl2 or (COCl)2) Amide->RouteA Preferred RouteB Route B: LiAlH4 Reduction (Aggressive) Alcohol->RouteB RouteC Route C: Hydrazide Formation (N2H4•H2O) Heterocycle->RouteC AmideProd Target: Carboxamide RouteA->AmideProd AlcProd Target: Hydroxymethyl RouteB->AlcProd OxProd Target: 1,3,4-Oxadiazole RouteC->OxProd

Figure 1: Synthetic decision tree for C2-functionalization. Note the prioritization of Acid Chloride activation for amidation.

Protocol Module A: Amidation via Acid Chloride

Objective: Synthesis of N-substituted-3-methyl-1-benzothiophene-2-carboxamides. Rationale: Direct coupling (HATU) is discouraged.[1] The acid chloride route ensures complete activation and cleaner crude profiles.

Materials
  • Substrate: 3-Methyl-1-benzothiophene-2-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride (
    
    
    
    )[1]
  • Catalyst: DMF (Dimethylformamide) - 2-3 drops[1]

  • Solvent: Dichloromethane (DCM) or Toluene (for higher boiling points)

  • Base: Triethylamine (

    
    ) or DIPEA[1]
    
Step-by-Step Methodology
  • Activation:

    • Suspend the carboxylic acid (1.0 g, 5.2 mmol) in anhydrous DCM (10 mL) under

      
       atmosphere.
      
    • Add catalytic DMF (2 drops).

    • Option A (Standard): Add oxalyl chloride (1.5 equiv) dropwise at 0°C. Allow to warm to RT and stir for 2 hours.

    • Option B (Robust): If solubility is poor, use toluene and thionyl chloride (3.0 equiv) and reflux for 2 hours.[1]

    • Checkpoint: Monitor by TLC (convert a mini-aliquot to methyl ester with MeOH). The acid spot should disappear.

  • Evaporation:

    • Concentrate the reaction mixture in vacuo to dryness to remove excess chlorinating agent.

    • Critical Step: Re-dissolve the crude acid chloride in DCM and evaporate again (azeotropic removal of HCl/SO2).

  • Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • Cool to 0°C.

    • Add the amine (1.1 equiv) and

      
       (2.5 equiv) simultaneously.
      
    • Stir at RT for 4–12 hours.

  • Workup:

    • Quench with saturated

      
      . Extract with DCM.
      
    • Wash organic layer with 1N HCl (if product is not basic) to remove unreacted amine.

Typical Yield: 85–95%

Protocol Module B: Reduction to Alcohol

Objective: Synthesis of (3-methyl-1-benzothiophen-2-yl)methanol. Rationale: The electron-rich thiophene ring makes the carboxylate less electrophilic. Mild reducers (NaBH4) often fail without activation.[1]


 is the reagent of choice.
Materials
  • Reagent: Lithium Aluminum Hydride (

    
    ) (2.0 equiv)[1]
    
  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quench: Fieser workup reagents (

    
    , 15% NaOH)
    
Step-by-Step Methodology
  • Preparation:

    • Charge a flame-dried flask with

      
       (2.0 equiv) suspended in anhydrous THF at 0°C.
      
  • Addition:

    • Dissolve 3-methyl-1-benzothiophene-2-carboxylic acid in THF.

    • Add the acid solution dropwise to the hydride suspension.

    • Note: Gas evolution (

      
      ) will be vigorous.[1] Control the rate to maintain temperature <10°C.
      
  • Reaction:

    • Warm to RT and reflux for 3 hours.

    • Checkpoint: TLC (50% EtOAc/Hexane) should show a new, more polar spot (Alcohol).[1]

  • Fieser Quench (Safety Critical):

    • Cool to 0°C.

    • For every x grams of

      
       used, add:
      
      • x mL water (very slowly)

      • x mL 15% NaOH

      • 3x mL water

    • Stir until a white granular precipitate forms (aluminum salts).[1]

  • Isolation:

    • Filter through a Celite pad.

    • Concentrate the filtrate to yield the crude alcohol.

Typical Yield: 75–85%

Protocol Module C: Heterocycle Formation (Oxadiazole)

Objective: Conversion to 5-(3-methyl-1-benzothiophen-2-yl)-1,3,4-oxadiazole derivatives. Rationale: Oxadiazoles are stable bioisosteres of esters/amides with improved metabolic stability.

Step-by-Step Methodology
  • Hydrazide Formation:

    • Reflux the methyl ester of the starting material with Hydrazine Hydrate (5.0 equiv) in Ethanol for 6 hours.

    • Cool and filter the precipitate. This is the carbohydrazide intermediate .

  • Cyclization:

    • Suspend the carbohydrazide in triethyl orthoformate (solvent and reagent).

    • Add catalytic p-TsOH.

    • Reflux for 4–8 hours.

  • Isolation:

    • Cool and pour into ice water. The oxadiazole usually precipitates as a solid.

QC & Validation: Data Interpretation

When validating these derivatives, specific NMR signatures confirm the retention of the core scaffold and the success of the transformation.

Feature1H NMR Shift (ppm)Diagnostic Change
C3-Methyl 2.40 – 2.60 (s, 3H) Anchor Signal: Always present.[1] If this splits or shifts >0.5ppm, suspect ring degradation.
C2-COOH ~13.0 (broad s)Disappears upon any functionalization.[1]
C2-Methylene ~4.80 (s, 2H)Appears only in the Alcohol product (Module B).[1]
Amide NH 6.0 – 8.5 (broad)Appears in Amide product (Module A).[1]
Aromatic Ring 7.3 – 7.9 (m, 4H)Pattern remains largely consistent (ABCD system).[1]

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Yield (Amidation) Steric hindrance of C3-MethylSwitch from HATU/EDC to Acid Chloride route (Module A).[1]
Incomplete Reduction Aluminum salt trappingUse Fieser Quench (Module B, Step 4) rigorously; do not use simple acid wash.[1]
Smell of Sulfur Thiophene ring openingAvoid harsh oxidation conditions; keep reaction temps <100°C unless necessary.

References

  • Benzothiophene Carboxamide Synthesis (Ullmann-Goldberg)

    • Development of New Benzo[b]Thiophene-2-Carboxamide Derivatives as Advanced Glycation End-Products Receptor (RAGE) Antagonists.[1][2]

    • Source: (Analogous chemistry for 2-carboxamides).[1]

  • Amidation Protocols (Acid Chloride vs Coupling)

    • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[3]

    • Source: [1]

  • Reduction Methodologies

    • Reduction of Carboxylic Acids to Alcohols.[4][5][6][7]

    • Source:

  • Hydrazide/Oxadiazole Formation

    • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones.
    • Source: [1]

  • Tetrahydro-analog Synthesis (Iodine/Silane Reduction)

    • 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid.[1][8]

    • Source: [1]

Sources

Troubleshooting & Optimization

improving the yield of 3-Methyl-1-benzothiophene-7-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-Methyl-1-benzothiophene-7-carboxylic Acid

Topic: Improving Yield and Reproducibility in the Synthesis of 3-Methyl-1-benzothiophene-7-carboxylic Acid (CAS 16392-15-3). Audience: Organic Chemists, Process Chemists, and Drug Development Researchers.

Executive Summary & Route Selection

The synthesis of 3-Methyl-1-benzothiophene-7-carboxylic acid is a critical transformation in medicinal chemistry, often serving as a scaffold for bioactive molecules (e.g., antitubercular agents, kinase inhibitors). While several routes exist, the most scalable and atom-economical pathway involves the S-alkylation of thiosalicylic acid followed by cyclodehydration .

However, this "classic" route is notorious for variable yields (often <40% in literature) due to inefficient cyclization and difficult workups associated with polyphosphoric acid (PPA). This guide provides an optimized protocol shifting from PPA to Methanesulfonic Acid (MSA) systems to boost yields to >80% and simplify purification.

Optimized Reaction Scheme

ReactionScheme SM1 Thiosalicylic Acid (2-Mercaptobenzoic acid) Inter Intermediate: 2-(Acetonylthio)benzoic acid SM1->Inter S-Alkylation (pH 8-9) Reagent Chloroacetone (aq. NaOH) Product Target: 3-Methyl-1-benzothiophene- 7-carboxylic acid Inter->Product Intramolecular Friedel-Crafts Cyclizer Cyclization: MSA / Toluene (Reflux, -H2O)

Caption: Optimized two-step synthesis pathway avoiding PPA-induced tar formation.

Critical Process Parameters & Troubleshooting

Step 1: S-Alkylation (Thiosalicylic Acid + Chloroacetone)

Objective: Selective S-alkylation without O-alkylation of the carboxylate.

ParameterOptimized ConditionTechnical Rationale
Base NaOH or KOH (aq)Maintains carboxylate solubility; prevents S-protonation.
pH Control pH 8.0 – 9.0 Critical: pH > 10 promotes O-alkylation and side reactions. pH < 7 precipitates starting material.
Temperature 0°C → RTChloroacetone is lachrymatory and volatile; low temp prevents evaporation and controls exotherm.
Stoichiometry 1.1 eq ChloroacetoneSlight excess ensures conversion; large excess leads to bis-alkylation impurities.

Troubleshooting Guide: S-Alkylation

  • Issue: Product is an oil or sticky solid that won't crystallize.

    • Cause: Presence of unreacted chloroacetone or O-alkylated byproduct.

    • Fix: Acidify the aqueous workup slowly to pH 3-4. The product should precipitate. If oily, triturate with cold hexanes or diethyl ether to induce crystallization.

  • Issue: Low yield (<50%).

    • Cause: Oxidation of thiosalicylic acid to dithiosalicylic acid (disulfide) before reaction.

    • Fix: Degas solvents with Nitrogen/Argon. Add a pinch of sodium borohydride or zinc dust if starting material looks yellow/oxidized.

Step 2: Cyclodehydration (The Yield Killer)

Objective: Efficient ring closure while avoiding decarboxylation or polymerization.

The PPA Problem: Traditional protocols use Polyphosphoric Acid (PPA) at 100°C. PPA is highly viscous, causing poor heat transfer, local hotspots (charring), and difficult "tar-like" workups. The Solution: Use Methanesulfonic Acid (MSA) in refluxing Toluene or Xylene.

ParameterPPA Method (Old)MSA/Toluene Method (New)
Viscosity High (Paste)Low (Solution)
Workup Drowning in ice (Exothermic/Messy)Phase separation / Filtration
Yield 30-50%75-85%
Scalability PoorExcellent

Troubleshooting Guide: Cyclization

  • Issue: Black tar formation in the reaction vessel.

    • Cause: Overheating or lack of solvent. PPA creates local hotspots >150°C.

    • Fix: Switch to MSA/Toluene. If using PPA is mandatory, dilute with xylene (1:1) to improve stirring and heat distribution.

  • Issue: Incomplete conversion (Starting material remains).

    • Cause: Water accumulation inhibits the acid catalyst.

    • Fix: Use a Dean-Stark trap if using Toluene/MSA to continuously remove water. This drives the equilibrium forward.[1]

Detailed Experimental Protocol

Step 1: Preparation of 2-(Acetonylthio)benzoic acid
  • Dissolve Thiosalicylic acid (15.4 g, 100 mmol) in 10% NaOH (200 mL) under

    
     atmosphere.
    
  • Cool to 0–5°C.

  • Add Chloroacetone (10.2 g, 110 mmol) dropwise over 30 mins. Caution: Lachrymator.

  • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours.

  • Acidify slowly with conc. HCl to pH ~2.

  • Filter the white precipitate, wash with cold water, and dry.

    • Expected Yield: 90-95%.[2]

    • Checkpoint: 1H NMR should show a singlet at ~2.3 ppm (methyl) and ~3.8 ppm (methylene).

Step 2: Cyclization to 3-Methyl-1-benzothiophene-7-carboxylic acid
  • Suspend 2-(Acetonylthio)benzoic acid (10 g) in Toluene (100 mL).

  • Add Methanesulfonic Acid (MSA) (5 mL) or p-Toluenesulfonic acid (pTSA) (1 g).

  • Heat to reflux with a Dean-Stark trap to collect water.

  • Reflux for 3–5 hours until TLC indicates consumption of starting material.

  • Cool to RT. The product often precipitates directly from toluene.

  • Purification:

    • If solid precipitates: Filter and wash with cold toluene/hexanes.

    • If soluble: Wash organic layer with water, dry over

      
      , and evaporate. Recrystallize from Ethanol/Water or Acetic Acid.
      
    • Expected Yield: 75-85%.

Diagnostic Decision Tree

Troubleshooting Start Problem Encountered? Type Identify Issue Type Start->Type LowYield Low Yield / Incomplete Type->LowYield Conversion Impurity Impurity / Tar Type->Impurity Quality Water Check Water Removal (Is Dean-Stark working?) LowYield->Water Oxidation Check SM Oxidation (Did Thiosalicylic acid look yellow?) Impurity->Oxidation Step 1 Tar Switch Solvent System (PPA -> MSA/Toluene) Impurity->Tar Step 2 Temp Check Temperature (Refluxing vigorously?) Water->Temp Yes Action1 Action: Add Zn dust / Degas Oxidation->Action1 Action2 Action: Use Azeotropic Distillation Tar->Action2

Caption: Diagnostic logic for troubleshooting common yield and purity issues.

Frequently Asked Questions (FAQs)

Q: Can I use commercially available 3-methylbenzothiophene and lithiate it to introduce the carboxylic acid? A: Direct lithiation of 3-methylbenzothiophene typically occurs at the C-2 position (kinetic control), yielding the 2-carboxylic acid, not the 7-isomer. Blocking C-2 is required to direct lithiation to C-7, which adds significant synthetic steps. The cyclization route described above is far more direct for the 7-isomer.

Q: Why is my product dark brown after cyclization? A: This is "charring" caused by oxidative degradation, common when using PPA or sulfuric acid in open air.

  • Fix: Ensure an inert atmosphere (

    
    ) during reflux.
    
  • Purification: Dissolve the crude acid in dilute NaOH (forming the sodium salt), treat with activated charcoal, filter through Celite, and re-precipitate with HCl. This "Acid-Base" workup is highly effective for cleaning benzothiophenes.

Q: The literature mentions using Polyphosphoric Acid (PPA).[3][4][5] Why do you recommend MSA? A: While PPA is the "textbook" reagent, it is difficult to scale. PPA is extremely viscous, making stirring difficult and leading to local overheating.[3] MSA (Methanesulfonic acid) in Toluene allows for azeotropic water removal , which drives the dehydration equilibrium to completion (Le Chatelier's principle) at a lower, controlled temperature, resulting in cleaner product and higher yields [1, 2].

References

  • Process for the synthesis of benzothiophenes . European Patent EP0832889B1. Describes the advantages of using sulfonic acids (like MSA) with azeotropic solvents over PPA for benzothiophene cyclization to improve yield and handling.

  • Polyphosphoric Acid in Organic Synthesis . CCSE, 2023. Reviews the classic use of PPA and notes the operational difficulties (viscosity, workup) that modern methods (like Eaton's reagent or MSA) aim to solve.

  • Synthesis of 3-methylbenzo[b]thiophene-7-carboxylic acid . ChemicalBook / various supplier data. Confirms the structural identity (CAS 16392-15-3) and general synthetic pathway via thiosalicylic acid derivatives.

Sources

purification techniques for crude 3-Methyl-1-benzothiophene-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 3-Methyl-1-benzothiophene-7-carboxylic acid .

This molecule presents a unique separation profile: it features a highly lipophilic, aromatic benzothiophene core coupled with a polar, ionizable carboxylic acid moiety. Crude mixtures typically contain unreacted starting materials (e.g., halobenzothiophenes), des-carboxy byproducts, and structurally identical regioisomers (such as the 2-methyl or 5-carboxylic acid isomers) generated during cyclization or cross-coupling steps.

To achieve >99% purity suitable for drug development and downstream biological assays, we must exploit both the acid-base reactivity and the precise thermodynamic solubility of the compound.

Core Purification Workflow

PurificationWorkflow N1 Crude Mixture (3-Methyl-1-benzothiophene- 7-carboxylic acid) N2 Acid-Base Extraction (Aqueous NaHCO3 / Organic) N1->N2 N3 Aqueous Layer (Sodium Carboxylate Salt) N2->N3 Extracts Acid N4 Organic Layer (Neutral/Basic Impurities) N2->N4 Discard N5 Acidification (HCl) Precipitation of Free Acid N3->N5 N6 Purity Check (Regioisomers present?) N5->N6 N7 Silica Chromatography (Hexane/EtOAc + 1% AcOH) N6->N7 Yes (>2%) N8 Recrystallization (IPA / 5-20% Water) N6->N8 No (<2%) N7->N8 N9 Pure Target Compound (>99% Purity) N8->N9

Workflow for the purification of 3-Methyl-1-benzothiophene-7-carboxylic acid.

Module 1: Acid-Base Extraction (The First Line of Defense)

The Causality: The carboxylic acid group on the benzothiophene core has a pKa of approximately 4.5. By treating the crude mixture with a mild base, we selectively deprotonate the target molecule, converting it into a highly water-soluble sodium carboxylate salt[1]. Neutral impurities (such as unreacted benzothiophenes) remain highly lipophilic and are retained in the organic layer, allowing for a rapid, bulk separation[2].

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture in an immiscible organic solvent (e.g., diethyl ether or dichloromethane) at a concentration of ~0.1 M.

  • Base Extraction: Transfer to a separatory funnel and extract with an equal volume of saturated aqueous sodium bicarbonate (

    
    ). Gently invert and vent the funnel frequently to release 
    
    
    
    gas.
  • Phase Separation: Collect the lower or upper aqueous layer (depending on the organic solvent's density). Wash the aqueous layer once more with fresh organic solvent to remove trace lipophilic impurities.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stirrer. Cool the flask in an ice bath. Slowly add 10% aqueous

    
     dropwise until the solution reaches pH ~2. The free 3-Methyl-1-benzothiophene-7-carboxylic acid will precipitate as a solid[3].
    
  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water.

  • Self-Validation Check: Before discarding the organic layer, spot both the neutralized aqueous layer and the organic layer on a TLC plate. The target spot should be entirely absent from the organic layer.

Troubleshooting & FAQs

Q: Why did my product "oil out" instead of precipitating as a solid during acidification? A: Oiling out occurs when the free acid precipitates at a temperature above its melting point in the specific solvent mixture, or when trace organic solvents (like ether or DCM) remain suspended in the aqueous layer. Solution: Ensure all residual extraction solvent is removed from the aqueous layer via a brief rotary evaporation before adding


. Always perform the acidification in an ice bath to force rapid crystallization.

Q: Why use


 instead of a stronger base like 

?
A:

is a strong base that can inadvertently hydrolyze any unreacted ester intermediates in your crude mixture into carboxylic acids, which would then co-extract with your target product. 2 that is highly selective for ionizing only existing free carboxylic acids[2].

Module 2: Silica Gel Chromatography (For Stubborn Regioisomers)

The Causality: If your synthetic route generated regioisomers (e.g., 2-methylbenzo[b]thiophene-7-carboxylic acid), acid-base extraction will fail to separate them because their pKa values are nearly identical. Column chromatography is required. However, carboxylic acids interact strongly with the slightly acidic silanol groups on bare silica gel, leading to severe streaking and co-elution. Adding a volatile acid modifier to the eluent suppresses the ionization of the carboxylic acid, keeping the molecule in its less polar, protonated state to ensure sharp, tight bands[4].

Step-by-Step Protocol:

  • Eluent Preparation: Prepare a solvent system of Hexane and Ethyl Acetate (e.g., 3:1 v/v). Critically, add 1% v/v glacial acetic acid (or formic acid) to the mixture.

  • Column Packing: Pack the silica gel column using the acid-modified eluent.

  • Loading: Dissolve the extracted solid in a minimal amount of the eluent (or pre-absorb onto a small amount of silica if solubility is poor) and load it onto the column.

  • Elution: Run the column and monitor fractions via TLC.

  • Self-Validation Check: Ensure your TLC developing chamber also contains 1% acetic acid. If the spots are teardrop-shaped or streaking, increase the acetic acid concentration to 2%.

Troubleshooting & FAQs

Q: My compound is streaking across the entire column, ruining the separation. How do I fix this? A: Streaking is caused by the dynamic equilibrium between the protonated and deprotonated states of the acid on the silica surface. 4 (like acetic acid) to your mobile phase forces the equilibrium entirely toward the neutral, protonated form, resolving the streaking issue[4].

Module 3: Recrystallization (Achieving >99% Purity)

The Causality: Recrystallization acts as the final polishing step, leveraging the differential thermodynamic solubility of the target compound and trace impurities. For benzothiophene derivatives,5 is highly effective[5]. The lipophilic benzothiophene core is highly soluble in the alcohol, while the water acts as an antisolvent to precisely control the saturation point and induce crystal lattice formation without trapping impurities.

Step-by-Step Protocol:

  • Suspension: Place the semi-pure solid in an Erlenmeyer flask and add a minimal volume of isopropanol (IPA).

  • Dissolution: Heat the suspension to a gentle reflux on a hot plate until the solid completely dissolves. (If colored impurities are present, add a small amount of activated charcoal, boil for 2 minutes, and perform a hot gravity filtration).

  • Antisolvent Addition: While maintaining the heat, add distilled water dropwise until the solution just becomes turbid (cloudy). Add 1-2 drops of IPA until the solution turns clear again.

  • Crystallization: Remove the flask from the heat. Allow it to cool undisturbed to room temperature, then transfer to an ice bath for 30 minutes to maximize yield[6].

  • Isolation: Filter the crystals via a Büchner funnel and wash with a minimum amount of ice-cold IPA/Water mixture. Dry under a high vacuum.

  • Self-Validation Check: The melting point of the recrystallized solid should be sharp (within a 1-2 °C range). A depressed or broad melting point indicates trapped solvent or residual impurities.

Troubleshooting & FAQs

Q: My recovery after recrystallization is extremely low (<30%). What went wrong? A: You likely used an excessive volume of the primary solvent (IPA), or the water (antisolvent) concentration was too low. The benzothiophene core makes the molecule highly soluble in pure alcohols even at low temperatures. Ensure you are strictly using the minimum amount of hot solvent required for dissolution before adding the antisolvent[6].

Quantitative Purification Summary

Purification StagePrimary Target Impurities RemovedExpected RecoveryExpected PurityKey Mechanistic Condition
Acid-Base Extraction Unreacted starting materials, neutral/basic byproducts85 - 95%80 - 90%pH-dependent ionization (pKa ~4.5)
Silica Chromatography Regioisomers (e.g., 2-methyl isomer), closely related acids70 - 85%95 - 98%1% Volatile acid modifier (AcOH)
Recrystallization Trace organics, colored oxidation byproducts75 - 90%> 99%Temperature-dependent solubility

References

  • Organic Acid-Base Extractions. Chemistry Steps. Available at: [Link]

  • Acid–base extraction. Wikipedia. Available at: [Link]

  • JP4357608B2 - Purification method of benzothiophene. Google Patents.

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-Methyl-1-benzothiophene-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Module. This guide is designed for medicinal chemists and process engineers encountering yield, selectivity, or purification issues during the synthesis of 3-Methyl-1-benzothiophene-7-carboxylic acid .

Due to the electronic bias of the benzothiophene core, the C7 position is difficult to access via direct electrophilic aromatic substitution (which favors C2/C3). Therefore, this guide focuses on the two most robust pathways: Lithium-Halogen Exchange (from a 7-bromo precursor) and Cyclodehydration (from functionalized aryl thioethers). [1]

Module 1: The Synthetic Strategy & Logic

The synthesis of 3-methyl-1-benzothiophene-7-carboxylic acid presents a specific regiochemical challenge: direct lithiation of 3-methylbenzothiophene occurs exclusively at C2 due to the acidity of the proton adjacent to sulfur.

To install the C7-carboxylic acid, you must disrupt this preference. We recommend the "Halogen-Dance" Strategy (Route A) for high purity, or the De Novo Cyclization (Route B) for scale-up.

Route A: The Cryogenic Carboxylation (Recommended for Purity) [1]
  • Precursor: 7-Bromo-3-methyl-1-benzothiophene.

  • Mechanism: Lithium-Halogen Exchange followed by electrophilic quench with

    
    .
    
  • Critical Control: Temperature maintenance to prevent benzyne formation or scrambling to the C2 position.

Route B: The PPA-Mediated Cyclization (Recommended for Scale)
  • Precursor: (2-acetyl-6-carboxyphenylthio)acetic acid (or ester equivalents).

  • Mechanism: Acid-mediated intramolecular condensation.

  • Critical Control: Viscosity management of Polyphosphoric Acid (PPA) and exotherm control.

Module 2: Experimental Protocols & Optimization
Protocol A: Optimization of the C7-Carboxylation (Br

COOH)

Context: Users often report low yields or C2-byproducts. This is usually due to "wet" conditions or temperature fluctuations allowing the kinetic base (


-BuLi) to deprotonate C2 instead of exchanging at C7.

Step-by-Step Methodology:

  • Drying: Flame-dry a 3-neck round bottom flask under Argon flow.

  • Solvation: Dissolve 7-bromo-3-methyl-1-benzothiophene (1.0 equiv) in anhydrous THF (0.1 M concentration).

    • Note: THF must be distilled from Na/Benzophenone or passed through an activated alumina column. Water content

      
       ppm kills this reaction.
      
  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone). Allow 20 minutes for equilibration.

  • Exchange: Add

    
    -Butyllithium  (1.1 equiv, 2.5M in hexanes) dropwise via syringe pump over 15 minutes.
    
    • Optimization Tip: Do not let the internal temperature rise above -70°C.

    • Hold Time: Stir for exactly 30-45 minutes. Longer times increase the risk of lithium scrambling to the C2 position.

  • The Quench (Critical):

    • Method A (Gas): Bubble anhydrous

      
       gas (passed through a 
      
      
      
      drying tube) into the solution for 30 minutes.
    • Method B (Solid - Better for small scale): Cannulate the lithiated species onto an excess of crushed dry ice in a separate flask. This ensures the lithiated species always sees excess electrophile.

  • Workup: Allow to warm to RT. Quench with 1N HCl. Extract with EtOAc. The acid product can often be purified by base extraction (

    
     wash 
    
    
    
    separate organic
    
    
    acidify aqueous layer
    
    
    precipitate).
Protocol B: Cyclization via Polyphosphoric Acid (PPA)

Context: Used when building the ring from 2-mercaptobenzoic acid derivatives.

  • Mixing: Mix the ketone precursor with PPA (10-20 equivalents by weight) in a mechanical stirrer. Magnetic stirring will fail due to viscosity.

  • Heating: Heat to 80-100°C .

    • Warning: Above 120°C, sulfonation of the benzene ring becomes a competing side reaction.

  • Quench: Pour the hot syrup onto crushed ice/water with vigorous stirring. The product usually precipitates as a tan solid.

Module 3: Visualized Workflows
Figure 1: Synthesis & Troubleshooting Logic

SynthesisWorkflow Start Target: 3-Methyl-1-benzothiophene-7-COOH RouteA Route A: Lithiation of 7-Bromo Precursor (High Regiocontrol) Start->RouteA RouteB Route B: PPA Cyclization (Scalable, lower purity) Start->RouteB StepA1 1. Cool to -78°C (THF) RouteA->StepA1 StepA2 2. Add n-BuLi (Li/Br Exchange) StepA1->StepA2 StepA3 3. CO2 Quench StepA2->StepA3 Issue1 Issue: C2-Carboxylation (Wrong Isomer) StepA2->Issue1 Temp > -70°C Issue2 Issue: Low Yield / SM Recovery StepA3->Issue2 Wet CO2 Fix1 Fix: Reduce Temp / Shorten Lithiation Time (Prevent Scrambling) Issue1->Fix1 Fix2 Fix: Dry CO2 Source / Check THF Water Issue2->Fix2

Caption: Decision tree for synthesis selection and troubleshooting the critical carboxylation step.

Module 4: Troubleshooting & FAQs
Optimization Data Table: Lithiation Parameters
ParameterStandard ConditionOptimized ConditionReason for Optimization
Solvent Diethyl EtherAnhydrous THF THF better solvates the lithiated intermediate, preventing aggregation.
Temperature -40°C to 0°C-78°C Higher temps favor ortho-lithiation at C2 (thermodynamic product) over Br-Li exchange.
Quench Method Gas bubblingCannulation onto Dry Ice Pouring the anion onto excess electrophile prevents double-addition side products.
Reaction Time 2-3 hours30-45 mins Extended time allows the kinetic C7-Li species to isomerize to the stable C2-Li species.
Frequently Asked Questions

Q1: I am seeing a major byproduct that is NOT the starting material. What is it? A: If you are using Route A (Lithiation), the byproduct is likely 3-methyl-1-benzothiophene-2-carboxylic acid .

  • Cause: "Lithium Scrambling." The C7-lithio species is kinetically formed via exchange, but the C2-lithio species is thermodynamically more stable. If the reaction warms up or stirs too long before

    
     addition, the lithium migrates to C2.
    
  • Solution: Keep the reaction strictly at -78°C and quench immediately after the exchange is complete (monitor by TLC aliquots quenched with

    
    ).
    

Q2: My PPA cyclization (Route B) yields a black tar that is impossible to filter. A: This is "PPA charring."

  • Cause: Localized overheating. PPA is very viscous and conducts heat poorly.

  • Solution: Use a mechanical overhead stirrer (not a magnetic bar). Pre-heat the oil bath before lowering the flask, but ensure the internal temp rises slowly. Do not exceed 100°C. Dilute the quench with much more ice water than you think is necessary.

Q3: Can I use Grignard exchange (


) instead of 

?
A: Yes, and it is often safer for scale-up.
  • Protocol: Use

    
     (TurboGrignard) at -20°C to 0°C. The Mg-species is less prone to scrambling to the C2 position than the Li-species, offering better regiocontrol at higher temperatures [1].
    

Q4: How do I remove the sulfur smell from the final product? A: Benzothiophene derivatives often carry trace mercaptan impurities.

  • Solution: Wash the organic layer during workup with 5% aqueous Sodium Hypochlorite (bleach) or dilute

    
     to oxidize trace thiols/sulfides to water-soluble sulfoxides/sulfones, leaving the carboxylic acid product intact.
    
References
  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents."[1] Handbook of Functionalized Organometallics, Wiley-VCH, 2008.

  • Campaigne, E., & Archer, W. L. "3-Methylthianaphthene." Organic Syntheses, Coll. Vol. 4, p.667 (1963). (Foundational protocol for 3-methylbenzothiophene synthesis via cyclization).

  • Sanz, R., et al. "Synthesis of Regioselectively Functionalized Benzo[b]thiophenes by Combined ortho-Lithiation-Halocyclization Strategies." The Journal of Organic Chemistry, 75(21), 7443–7446, 2010.[2] (Describes the regioselectivity issues and lithiation strategies).

  • BenchChem Technical Repository. "Synthesis of 3-bromo-7-chloro-1-benzothiophene." (General protocols for halogenated benzothiophene handling).

Sources

stability and storage of 3-Methyl-1-benzothiophene-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of 3-Methyl-1-benzothiophene-7-carboxylic acid

Executive Summary

Compound Identity: 3-Methyl-1-benzothiophene-7-carboxylic acid Primary Application: Pharmaceutical intermediate (Scaffold for kinase inhibitors, e.g., BDK inhibitors).[1][2] Storage Classification: Category II (Cool, Dry, Dark) . Critical Risk: Slow oxidation of the sulfur heterocycle and potential light-induced degradation.[1][3]

Part 1: Storage & Handling Protocols

Optimal Storage Conditions

Unlike simple aromatic acids (e.g., benzoic acid), benzothiophene derivatives possess a sulfur atom susceptible to S-oxidation (to sulfoxide/sulfone) and a heterocyclic ring prone to photo-degradation.

ParameterRecommendationTechnical Rationale
Temperature 2°C to 8°C (Standard)-20°C (Long-term >6 months)Lowers kinetic energy to retard S-oxidation and potential decarboxylation, though the 7-position COOH is relatively stable.[1][3]
Light Strictly Dark (Amber Vial) Thiophene rings can undergo [2+2] cycloadditions or ring-opening reactions under UV/strong visible light.[3]
Atmosphere Inert Gas (Argon/Nitrogen) Recommended for long-term storage to prevent formation of benzothiophene-S-oxides.[1][3]
Container Glass (Borosilicate) Avoid plastics for long-term storage as organic heterocycles can leach plasticizers.[1][3]
Hygroscopicity Low to Moderate Keep desiccated.[3] Moisture can promote microbial growth or hydrate formation, altering weighing accuracy.
Incoming Shipment Workflow (Decision Logic)

Use this workflow immediately upon receipt of the compound to ensure integrity.

StorageWorkflow Start Shipment Received CheckSeal Check Seal & Desiccant Start->CheckSeal PhysicalState Physical State Check (Should be Off-white/Tan Solid) CheckSeal->PhysicalState IsColorOK Color OK? PhysicalState->IsColorOK StoreRT Short Term (<2 weeks) Store at RT (Dark) IsColorOK->StoreRT Yes (Immediate Use) StoreCool Long Term (>2 weeks) Store at 4°C or -20°C IsColorOK->StoreCool Yes (Stock) QC_Action Run LC-MS/NMR Check for S-Oxides IsColorOK->QC_Action No (Dark Brown/Yellow)

Figure 1: Decision logic for incoming shipment inspection and storage assignment.

Part 2: Troubleshooting & FAQs

Q1: My sample has turned from off-white to yellow/brown. Is it still usable?

Diagnosis: This indicates oxidation or photo-degradation .[1][3]

  • Mechanism: The sulfur atom in the benzothiophene ring is electron-rich and can oxidize to the sulfoxide (

    
    ) or sulfone (
    
    
    
    ) forms upon exposure to air and light.[3]
  • Action:

    • Perform TLC: Use 5% Methanol in Dichloromethane. Oxidized species are typically more polar (lower

      
      ) than the parent heterocycle.
      
    • Recrystallization: If impurities are <5%, recrystallize from Ethanol/Water or Toluene .[3]

    • Filtration: If insoluble dark particles are present, dissolve in dilute NaOH (aq), filter, and re-precipitate with dilute HCl.

Q2: I am seeing an extra peak in my HPLC. Is it decarboxylation?

Analysis: It is unlikely to be decarboxylation but possible under extreme heat.[3]

  • Chemistry: The carboxylic acid at the 7-position (benzene ring) is significantly more thermally stable than those at the 2-position (thiophene ring).[1][3] Decarboxylation of benzoic acid derivatives usually requires temperatures >200°C or strong catalysis.[3]

  • Likely Culprit:

    • Esterification: If stored in methanol/ethanol, you may have formed the ethyl/methyl ester.

    • S-Oxidation: Check for a mass shift of +16 (sulfoxide) or +32 (sulfone) in LC-MS.

Q3: How do I solubilize this for biological assays (Cell culture/In vivo)?

Solubility Profile:

  • Water: Insoluble (neutral pH).[3]

  • DMSO: Soluble (>50 mM).[3]

  • Ethanol: Sparingly soluble.[3]

  • Basic Buffer (PBS pH 7.4): Soluble after pre-dissolution in DMSO or conversion to sodium salt.[3]

Protocol for 10 mM Stock Solution:

  • Weigh compound accurately.[3]

  • Dissolve in 100% DMSO. Vortex until clear.

  • Aliquot into small volumes (avoid freeze-thaw cycles).

  • Store aliquots at -20°C.

  • For dosing: Dilute into aqueous buffer immediately before use.[3] If precipitation occurs, add 1-2 equivalents of NaOH to form the carboxylate salt.[3]

Q4: Is this compound compatible with strong reagents?

Compatibility Matrix:

Reagent ClassCompatibilityNotes
Strong Acids (HCl, H2SO4) Stable Stable at RT; may sulfonate ring at high temp.[1]
Strong Bases (NaOH, KOH) Soluble/Stable Forms carboxylate salt. Stable.
Oxidizers (H2O2, mCPBA) Incompatible Will oxidize sulfur to sulfoxide/sulfone.
Reducing Agents (LiAlH4) Reactive Will reduce carboxylic acid to alcohol.[3]

Part 3: Degradation Mechanism Visualization

Understanding how the molecule degrades helps in preventing it.[3]

DegradationPathways cluster_0 Storage Risks Compound 3-Methyl-1-benzothiophene- 7-carboxylic acid Oxidation S-Oxidation (+16/+32 mass) Compound->Oxidation Air/Peroxides Esterification Esterification (In alcoholic solvents) Compound->Esterification MeOH/H+ SaltFormation Salt Formation (In basic media) Compound->SaltFormation NaOH/KOH

Figure 2: Primary chemical transformation pathways impacting stability.

References & Data Sources

  • Chemical Identity & Homologs:

    • Benzo[b]thiophene-7-carboxylic acid (CAS 10134-98-2) properties used as scaffold reference.[1][3] [1]

    • 3-Methylbenzo[b]thiophene-2-carboxylic acid (CAS 3133-78-6) stability data used for heterocyclic ring comparison.[1][3]

  • Degradation Chemistry:

    • Tso, S. C., et al. (2014).[4] "Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase."[1][3][4] Journal of Biological Chemistry. (Demonstrates stability of benzothiophene carboxylate scaffold in biological buffers).

  • General Handling of Heterocycles:

    • "Handling and Storage of Chemicals."[3][5] Chemical Safety Data Guidelines. (General protocols for sulfur-containing heterocycles).

Sources

Technical Support Center: Crystallization of 3-Methyl-1-benzothiophene-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Methyl-1-benzothiophene-7-carboxylic acid (CAS: 1378848-38-4). As an amphiphilic-like building block—comprising a lipophilic benzothiophene core and a polar carboxylic acid moiety—this compound frequently presents significant crystallization challenges.

This guide provides field-proven troubleshooting strategies, focusing on the thermodynamic causality behind common failures such as Liquid-Liquid Phase Separation (LLPS), polymorphism, and impurity entrapment.

Part 1: Diagnostic Workflow

Before adjusting your parameters, use the diagnostic workflow below to identify the root cause of your crystallization failure.

G Start Crude 3-Methyl-1-benzothiophene- 7-carboxylic acid Dissolve Dissolve in Good Solvent (e.g., Ethanol at 60°C) Start->Dissolve Cooling Controlled Cooling & Anti-solvent Addition Dissolve->Cooling Decision Observation? Cooling->Decision Oiling Oiling Out (LLPS) Decision->Oiling Cloudy emulsion Needles Needle/Agglomerate Formation Decision->Needles Rapid nucleation GoodCrystals High-Purity Block Crystals Decision->GoodCrystals Controlled growth FixOiling Adjust Solvent Ratio, Seed at Lower Supersaturation Oiling->FixOiling FixNeedles Reduce Cooling Rate, Change Solvent Polarity Needles->FixNeedles FixOiling->Cooling FixNeedles->Cooling

Diagnostic decision tree for troubleshooting benzothiophene carboxylic acid crystallization.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my product form a cloudy emulsion or a gummy oil instead of crystals upon cooling?

A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the cooling trajectory forces the solution into a spinodal decomposition region before reaching the metastable zone required for classical nucleation. The solution separates into a solute-rich "oil" phase and a solute-lean aqueous phase. Because the chemical potential (supersaturation) in both phases becomes identical after demixing, the driving force for crystal nucleation is severely delayed or completely inhibited 1. Furthermore, when crystallization eventually occurs from the oil phase, it typically results in highly agglomerated, impure solids 2.

The Fix: Bypass the LLPS boundary by introducing seed crystals before the cloud point is reached. Seeding provides an immediate surface for solute deposition, consuming supersaturation and preventing the concentration from crossing into the liquid-liquid equilibrium region 2. Alternatively, adjust the solvent/anti-solvent ratio to shift the phase diagram.

Q2: I successfully avoided oiling out, but the crystals are fine needles that clog the filter. How do I improve the crystal habit?

A2: Needle-like habits are driven by rapid 1D growth along the planar benzothiophene axis. Benzothiophene derivatives are highly prone to polymorphism and anisotropic growth due to strong π-π stacking interactions along one crystallographic axis and weak van der Waals forces along others [[3]](). Rapid cooling exacerbates this by pushing the system into high supersaturation, favoring kinetic growth (needles) over thermodynamic growth (blocks/prisms).

The Fix:

  • Reduce the cooling rate to < 0.2 °C/min to maintain low supersaturation, favoring the growth of secondary faces.

  • Switch solvents : Move from highly polar anti-solvents (like water) to moderately non-polar systems (like Toluene/Heptane). Solvents that hydrogen-bond with the carboxylic acid group can selectively block the fast-growing faces, forcing the crystal to grow into a thicker, prismatic habit.

Q3: Why does my crystallized product still contain regioisomer impurities from the synthesis?

A3: Structurally similar impurities are being incorporated into the crystal lattice. Because regioisomers of benzothiophene carboxylic acids share the same molecular volume and functional groups, they easily substitute for the desired product in the crystal lattice. Furthermore, if your compound exhibits a "melt memory effect" or forms solvent-induced polymorphs [[4]](), the disordered state can trap impurities permanently.

The Fix: Perform a "slurry ripening" (Ostwald ripening) step. Hold the suspension at an elevated temperature (e.g., 50°C) for 12 hours before final cooling. This allows imperfect, impurity-laden kinetic crystals to dissolve and re-precipitate as pure, thermodynamically stable crystals.

Part 3: Quantitative Data & Parameter Optimization

The table below summarizes the causality between solvent selection, cooling kinetics, and the resulting physical attributes of 3-Methyl-1-benzothiophene-7-carboxylic acid.

Solvent / Anti-Solvent SystemVolume RatioCooling Rate (°C/min)Seeding Temp (°C)Mechanistic OutcomeFinal Purity (%)
Ethanol / Water1:21.0NoneLLPS (Oiling out) due to rapid spinodal decomposition.< 90.0
Ethanol / Water1:1.50.245Block crystals . Seeding consumes supersaturation, bypassing LLPS.> 99.5
Isopropanol / Heptane1:30.5NoneNeedle agglomerates . Kinetic growth dominates.95.0
Toluene / Heptane1:20.150Prismatic crystals . Toluene modulates face-specific growth rates.98.5

Part 4: Self-Validating Experimental Protocol

To ensure a robust, scalable purification that bypasses LLPS and polymorphism issues, follow this validated Seeding-Assisted Anti-Solvent Crystallization protocol.

Step 1: Dissolution and Clarification

  • Suspend 10.0 g of crude 3-Methyl-1-benzothiophene-7-carboxylic acid in 50 mL of absolute Ethanol (Good Solvent).

  • Heat the mixture to 60°C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Perform a hot filtration through a 0.45 µm PTFE filter into a pre-warmed crystallizer to remove insoluble particulates that could act as rogue nucleation sites.

Step 2: Anti-Solvent Addition and Seeding (Critical Step)

  • Maintain the solution at 60°C.

  • Slowly dose in 30 mL of Deionized Water (Anti-Solvent) via a syringe pump at a rate of 1 mL/min. Do not exceed this volume yet, as crossing the LLPS boundary will cause irreversible oiling.

  • Cool the clear solution to 45°C at a rate of 0.5 °C/min.

  • Add 0.1 g (1 wt%) of high-purity, pre-milled 3-Methyl-1-benzothiophene-7-carboxylic acid seed crystals.

  • Hold isothermally at 45°C for 2 hours. Self-Validation Check: The solution should transition from clear to a slightly opaque, free-flowing slurry. If oil droplets form on the reactor walls, reheat to 60°C and restart Step 2.

Step 3: Growth and Ripening

  • Once the seed bed is established, dose an additional 45 mL of Deionized Water at 0.5 mL/min.

  • Cool the slurry to 5°C at a strict rate of 0.1 °C/min. This slow cooling ensures the solute deposits onto existing crystal faces rather than forming new, needle-like nuclei.

  • Hold isothermally at 5°C for 4 hours to maximize yield.

Step 4: Isolation

  • Filter the suspension under vacuum.

  • Wash the filter cake with 20 mL of a pre-chilled (5°C) Ethanol/Water (1:3 v/v) mixture to displace the impure mother liquor.

  • Dry the crystals in a vacuum oven at 40°C until a constant mass is achieved.

Part 5: References

  • Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI (Crystals) URL:[Link]

  • Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative Source: ACS (Crystal Growth & Design) URL:[Link]

Sources

catalyst selection for 3-Methyl-1-benzothiophene-7-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Selection for 3-Methyl-1-benzothiophene-7-carboxylic Acid Synthesis

Executive Summary: The Synthetic Strategy

Target Molecule: 3-Methyl-1-benzothiophene-7-carboxylic acid Primary Challenge: The direct introduction of a carboxylic acid at the C7 position of the benzothiophene core is regiochemically difficult due to the directing effects of the sulfur atom (which favors C2/C3) and the benzene ring fusion.

Recommended Route: A "Construct-then-Functionalize" approach is the industry standard for high-purity synthesis.

  • Core Construction: Acid-catalyzed cyclization of o-halophenylthioacetone to form the 7-bromo-3-methylbenzothiophene intermediate.

  • Functionalization: Palladium-catalyzed carbonylation (hydroxycarbonylation) to convert the C7-bromide to the C7-carboxylic acid.

Module 1: Catalyst Selection for Core Construction

Objective: Cyclization of (2-bromophenyl)thioacetone to 7-bromo-3-methyl-1-benzothiophene.

The Decision Matrix: PPA vs. MSA

While Polyphosphoric Acid (PPA) is the "textbook" catalyst for this Friedel-Crafts type cyclization, Methanesulfonic Acid (MSA) is the superior choice for scale-up and reproducibility.

FeaturePolyphosphoric Acid (PPA) Methanesulfonic Acid (MSA)
Viscosity Extremely High (Paste-like)Low (Liquid)
Workup Difficult (requires quenching large excess acid)Easy (Partitioning)
Yield 60-75% (Variable due to stirring issues)75-85% (Consistent)
Solvent Requirement None (Neat)Chlorobenzene or Toluene (optional)
Recommendation Not Recommended for scale >5gHighly Recommended
Protocol: MSA-Mediated Cyclization
  • Reagents: (2-bromophenyl)thioacetone (1.0 eq), Methanesulfonic acid (10-15 vol relative to substrate), P2O5 (0.5 eq, optional drying agent).

  • Conditions: Heat to 80–100 °C for 2–4 hours.

  • Mechanism: The acid protonates the ketone carbonyl, facilitating electrophilic attack on the benzene ring ortho to the sulfur. Since one ortho position is blocked by Bromine, cyclization occurs exclusively at the other, placing the Bromine at C7 in the final benzothiophene structure.

Module 2: Catalyst Selection for C7-Functionalization

Objective: Conversion of 7-bromo-3-methyl-1-benzothiophene to 3-methyl-1-benzothiophene-7-carboxylic acid.

The Challenge: Sulfur Poisoning

Transition metal catalysis on benzothiophenes is prone to failure because the sulfur atom in the substrate can coordinate strongly to Palladium (Pd), displacing ligands and deactivating the catalyst (forming inactive Pd-black).

Recommended Catalytic System

To overcome poisoning and steric hindrance at the C7 position (peri-interaction), a robust Pd(II) source with a bidentate phosphine ligand is required.

  • Precursor: Palladium(II) Acetate [Pd(OAc)₂]

  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf ) or Xantphos.

    • Why: These ligands have a large bite angle and bind tightly to Pd, preventing the benzothiophene sulfur from displacing them.

  • CO Source: Carbon Monoxide (balloon or pressure vessel).

  • Nucleophile: Water (for acid) or Methanol (for ester, followed by hydrolysis).

Protocol: Pd-Catalyzed Hydroxycarbonylation
  • Charge: 7-bromo-3-methylbenzothiophene (1.0 eq), Pd(OAc)₂ (3-5 mol%), dppf (6-10 mol%), Triethylamine (3.0 eq).

  • Solvent: DMSO/Water (10:1 ratio). Note: Water is the reactant.

  • Atmosphere: CO (1 atm is often sufficient, but 5 atm improves rate).

  • Temp: 80–100 °C.

Troubleshooting Guide & FAQs

Category 1: Cyclization Failures (Step 1)

Q: My cyclization yield is <40%, and I see unreacted thioacetone. Why?

  • Diagnosis: The reaction is likely stalling due to water accumulation (dehydration produces water).

  • Fix: Add Phosphorus Pentoxide (P2O5) to the MSA mixture. P2O5 acts as a chemical desiccant, driving the equilibrium forward. Alternatively, use a Dean-Stark trap if running in toluene/MSA.

Q: I am getting a mixture of isomers. Is the methyl group migrating?

  • Diagnosis: Rearrangement is rare under these conditions. However, if your starting material was 3-bromothiophenol instead of 2-bromo, you will get a mixture of 4-bromo and 6-bromo isomers.

  • Verification: Ensure your starting material is strictly 2-bromothiophenol (ortho-substituted).

Category 2: Carbonylation Issues (Step 2)

Q: The Pd catalyst turns black immediately (Pd black precipitation), and no product forms.

  • Diagnosis: "Sulfur Poisoning" or insufficient ligand stabilization.

  • Fix:

    • Increase the Ligand:Pd ratio to 2.5:1 .

    • Switch to Xantphos , which is more sterically bulky and resistant to displacement by sulfur.

    • Ensure the reaction is strictly oxygen-free (degas solvents with Argon before adding CO).

Q: Can I use n-BuLi and CO2 instead of Palladium?

  • Answer: Yes, but with caveats.

    • Method: Lithium-Halogen Exchange. Treat 7-bromo-3-methylbenzothiophene with n-BuLi at -78 °C, then quench with dry ice (CO2).

    • Risk: The C3-methyl group protons are benzylic-like and can be deprotonated by n-BuLi, leading to side reactions. Palladium catalysis is more chemoselective for the C-Br bond.

Visual Decision Support

Figure 1: Synthesis Workflow & Catalyst Logic

SynthesisWorkflow Start Start: 2-Bromothiophenol Inter1 Intermediate: (2-Bromophenyl)thioacetone Start->Inter1 + Chloroacetone Base (K2CO3) Decision1 Cyclization Catalyst? Inter1->Decision1 PathPPA PPA (Polyphosphoric Acid) High Viscosity, Messy Workup Decision1->PathPPA PathMSA MSA (Methanesulfonic Acid) Rec: Add P2O5 for drying Clean Profile Decision1->PathMSA Core Core: 7-Bromo-3-methylbenzothiophene PathPPA->Core PathMSA->Core Decision2 Functionalization Method? Core->Decision2 PathLi Lithiation (n-BuLi/CO2) Risk: Deprotonation of Methyl group Decision2->PathLi PathPd Pd-Carbonylation (Pd(OAc)2/dppf) Rec: High Ligand Loading Avoids S-poisoning Decision2->PathPd Final Target: 3-Methyl-1-benzothiophene-7-COOH PathLi->Final PathPd->Final + CO, H2O

Caption: Figure 1. Strategic decision tree for catalyst selection, highlighting the preferred MSA and Pd-dppf pathways for scalability and selectivity.

Figure 2: Troubleshooting the Palladium Cycle

PdCycle PdPre Pd(OAc)2 Precursor ActiveCat Active Species [L2Pd(0)] PdPre->ActiveCat Reduction OxAdd Oxidative Addition (Ar-Pd-Br) ActiveCat->OxAdd + Substrate Poison DEAD CATALYST (Pd-S coordination / Pd Black) ActiveCat->Poison Low Ligand Ratio Sulfur Interference OxAdd->Poison O2 Leak Product Product Release OxAdd->Product + CO, H2O Product->ActiveCat Regeneration

Caption: Figure 2. Mechanism of catalyst deactivation. Maintaining a high Ligand:Pd ratio prevents the "Dead Catalyst" pathway caused by sulfur coordination.

References

  • BenchChem Technical Support. (2025).[1][2] Regioselective Synthesis of 7-Substituted Benzothiophenes. BenchChem.[1][2] Link

  • Sargent, B. T., & Alexanian, E. J. (2016).[3] Palladium-Catalyzed Alkoxycarbonylation of Unactivated Secondary Alkyl Bromides at Low Pressure. Journal of the American Chemical Society, 138(24), 7520–7523. Link

  • Gouault, N., et al. (2010). Methanesulfonic acid: a versatile catalyst for the synthesis of benzothiophenes. Tetrahedron Letters.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzothiophenes. Link

  • Chen, L., et al. (2022).[4] Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. Molecules, 27(12), 3855. Link

Sources

minimizing byproduct formation in 3-Methyl-1-benzothiophene-7-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization and Troubleshooting Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals resolve critical bottlenecks in the synthesis of 3-Methyl-1-benzothiophene-7-carboxylic acid (CAS: 1378848-38-4)[1].

The most scalable and widely utilized synthetic route for this building block is the lithiation-carboxylation of 7-bromo-3-methyl-1-benzothiophene. While highly effective, this pathway is notoriously sensitive to reaction parameters, frequently resulting in yield-killing byproducts. This guide dissects the mechanistic causality behind these failures and provides self-validating protocols to ensure synthetic integrity.

Part 1: Mechanistic Pathway & Byproduct Origins

To troubleshoot effectively, we must first map the reaction ecosystem. The diagram below illustrates the kinetic pathways leading to both the desired carboxylic acid and the two most common impurities: the debrominated analog and the symmetric ketone.

G SM 7-Bromo-3-methyl- 1-benzothiophene ArLi 7-Lithio-3-methyl- 1-benzothiophene SM->ArLi n-BuLi, THF, -78°C Target 3-Methyl-1-benzothiophene- 7-carboxylic acid ArLi->Target CO2 (Excess) Debrom 3-Methyl-1-benzothiophene (Debromination) ArLi->Debrom Trace H2O or Solvent Deprotonation Ketone Symmetric Ketone Byproduct ArLi->Ketone Reaction with Lithium Carboxylate Target->Ketone ArLi attack (if CO2 is limiting)

Reaction pathway showing target synthesis and major byproduct origins.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing high levels of the debrominated byproduct (3-methyl-1-benzothiophene) instead of my target acid?

Causality & Solution: Debromination occurs when the highly basic 7-lithio-3-methyl-1-benzothiophene intermediate is protonated before it can react with CO₂. This is driven by two primary factors:

  • Adventitious Moisture: Organolithium reagents are highly hygroscopic and will immediately scavenge protons from trace water[2]. Ensure your THF is freshly distilled over sodium/benzophenone or passed through an activated alumina solvent purification system (water content < 10 ppm).

  • Solvent Deprotonation (Thermal Degradation): If the internal temperature of the reaction rises above -60 °C during the halogen-metal exchange, the aryllithium intermediate can abstract a proton from the THF solvent (initiating a cycloreversion of THF into ethylene and lithium enolate). Strictly maintain an internal temperature of -78 °C using a dry ice/acetone bath and monitor with an internal thermocouple, not just an external bath thermometer.

Q2: My LC-MS shows a massive peak with double the expected mass minus a carbonyl. How do I eliminate this symmetric ketone byproduct?

Causality & Solution: You are observing the formation of bis(3-methyl-1-benzothiophen-7-yl)methanone. When CO₂ is introduced to the aryllithium, it forms a lithium carboxylate intermediate (Ar-COOLi). If the concentration of CO₂ is locally depleted (which often happens when simply bubbling CO₂ gas into the reaction mixture), the unreacted, highly nucleophilic aryllithium will attack the newly formed electrophilic lithium carboxylate[3]. Upon aqueous workup, this tetrahedral intermediate collapses into the symmetric ketone.

To eliminate this: You must invert the stoichiometry gradient. Do not add CO₂ to the aryllithium. Instead, perform an "inverse quench" by cannulating the cold aryllithium solution into a massive, vigorously stirred excess of crushed dry ice suspended in anhydrous ether or THF. Alternatively, continuous flow reactors are highly effective at preventing this byproduct by ensuring instantaneous mixing with pressurized CO₂ gas[3].

Q3: Is there a way to suppress C-2 lithiation and maximize C-7 halogen-metal exchange?

Causality & Solution: The C-2 proton on the benzothiophene ring is relatively acidic. If the halogen-metal exchange at C-7 is sluggish, n-BuLi may act as a base rather than a nucleophile, leading to deprotonation at C-2. To favor the kinetic halogen-metal exchange over thermodynamic deprotonation:

  • Use exactly 1.05 equivalents of n-BuLi. Excess reagent promotes secondary deprotonation.

  • Self-Validating Step: Always titrate your n-BuLi against diphenylacetic acid or N-benzylbenzamide immediately prior to use to ensure exact stoichiometry.

  • Keep the reaction strictly at -78 °C. Halogen-metal exchange is near-instantaneous at this temperature, whereas C-2 deprotonation requires higher activation energy.

Part 3: Quantitative Data Summary

The method of CO₂ introduction drastically alters the byproduct profile. The table below summarizes expected outcomes based on different quenching methodologies during the scale-up of benzothiophene-carboxylic acids.

Quench MethodologyTarget Acid Yield (%)Ketone Byproduct (%)Debrominated Byproduct (%)Scalability
Standard Batch (Bubbling CO₂ gas)45 - 55%25 - 35%< 5%Poor
Inverse Batch (Cannulation into Dry Ice)82 - 88%< 2%5 - 8%Moderate
Continuous Flow (Pressurized CO₂ gas)88 - 94%< 1%< 2%Excellent

Part 4: Standard Operating Procedure (SOP) - Optimized Inverse Quench Protocol

This protocol serves as a self-validating system. By observing the distinct color changes and controlling the internal temperature, you can verify the success of the intermediate stages before committing to the workup.

Reagents & Equipment:

  • 7-Bromo-3-methyl-1-benzothiophene (1.0 eq, rigorously dried under high vacuum)

  • n-Butyllithium (1.05 eq, titrated 2.5 M in hexanes)

  • Anhydrous THF (water < 10 ppm)

  • Solid CO₂ (Dry Ice, crushed and stored under inert atmosphere to prevent frost/moisture condensation)

  • Flame-dried Schlenk flasks, internal thermocouple, and double-tipped cannula.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 7-bromo-3-methyl-1-benzothiophene (10 mmol) in anhydrous THF (50 mL, 0.2 M).

  • Cooling: Insert an internal thermocouple. Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C.

  • Lithiation: Syringe in n-BuLi (4.2 mL, 1.05 eq) dropwise down the side of the flask over 10 minutes. Validation checkpoint: The solution should transition from colorless to a deep yellow/orange, indicating the formation of the aryllithium species. Stir for 30 minutes at -78 °C.

  • Preparation of Quench Bath: In a separate, oversized flame-dried round-bottom flask, prepare a slurry of freshly crushed dry ice (approx. 50 g, massive excess) in anhydrous THF (50 mL). Vigorously stir this slurry under an argon blanket.

  • Inverse Quench: Using a wide-bore double-tipped cannula, transfer the cold aryllithium solution dropwise into the vigorously stirring dry ice slurry. Crucial: The transfer must be slow enough to prevent the dry ice from boiling over, but steady enough to maintain the aryllithium at -78 °C during transfer.

  • Warming & Workup: Allow the reaction to slowly warm to room temperature as the dry ice sublimates. Quench the remaining mixture with 1M HCl (50 mL) to protonate the lithium carboxylate (adjust pH to ~2).

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from toluene/heptane to afford pure 3-Methyl-1-benzothiophene-7-carboxylic acid.

References
  • Pieber, B., Glasnov, T., & Kappe, C. O. (2014). The Use of Gases in Flow Synthesis. Organic Process Research & Development. Retrieved March 7, 2026, from[Link]

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. Retrieved March 7, 2026, from [Link]

Sources

Validation & Comparative

validation of 3-Methyl-1-benzothiophene-7-carboxylic acid structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of 3-Methyl-1-benzothiophene-7-carboxylic Acid Structure by X-ray Crystallography Content Type: Publish Comparison Guide

A Comparative Technical Guide for Drug Development Professionals

Executive Summary: The Regioisomer Challenge

In the synthesis of fused-ring heterocycles like 3-methyl-1-benzothiophene-7-carboxylic acid (CAS 1378848-38-4), establishing absolute regiochemistry is the critical bottleneck. Synthetic routes targeting the C7 position often yield mixtures of 6- and 7-isomers due to the similar electronic environments of the benzenoid ring protons.

While Nuclear Magnetic Resonance (NMR) is the workhorse of day-to-day analysis, it frequently fails to unambiguously distinguish between these positional isomers due to overlapping multiplets and ambiguous NOE (Nuclear Overhauser Effect) correlations in rigid bicyclic systems.

This guide outlines the definitive validation protocol using Single Crystal X-ray Diffraction (SC-XRD). We compare this gold-standard method against spectroscopic alternatives and provide a self-validating workflow for researchers requiring absolute structural certainty.

Comparative Analysis: Why X-ray is the Arbiter

The following table contrasts the capabilities of standard analytical techniques for this specific benzothiophene derivative.

FeatureX-ray Crystallography (SC-XRD) 1H/13C NMR Spectroscopy Mass Spectrometry (HRMS)
Primary Output 3D Electron Density MapChemical Shift (δ) & Coupling (

)
Mass-to-Charge Ratio (

)
Regiochemistry Absolute (Direct visualization of C7-COOH vs C6/C5)Inferential (Requires complex 2D HMBC/NOESY interpretation)None (Isomers have identical mass)
Stereochemistry Defines absolute configuration (if chiral) & packingRelative configuration onlyNone
Sample State Solid Crystal (0.1–0.3 mm)Solution phaseSolution/Gas phase
Ambiguity Risk < 1% (with

< 5%)
High (for 4, 5, 6, 7-position assignment)N/A (Cannot distinguish isomers)
Turnaround 24–48 Hours (post-crystallization)1–2 Hours15 Minutes

Critical Insight: In 3-methyl-1-benzothiophene-7-carboxylic acid, the proximity of the C3-methyl group to the sulfur atom and the remote C7-carboxyl group creates a "blind spot" for NOE signals. X-ray crystallography bypasses this by mapping the electron density of the entire lattice.

Experimental Protocol: The Self-Validating Workflow

Phase 1: Crystal Growth (The "Black Box" Solution)

The carboxylic acid moiety facilitates strong hydrogen bonding, which we exploit for crystallization.

  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Water (9:1) or Ethyl Acetate/Heptane (1:1).

  • Protocol:

    • Dissolve 20 mg of crude 3-methyl-1-benzothiophene-7-carboxylic acid in 2 mL of hot ethanol.

    • Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

    • Add water dropwise until persistent turbidity is just observed, then add 1 drop of ethanol to clear.

    • Cover with parafilm, pierce 3 holes with a needle, and store at 4°C.

    • Success Metric: Prismatic, colorless crystals (0.2 x 0.2 x 0.1 mm) appear within 48–72 hours.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo Kα or Cu Kα radiation).

  • Temperature: 100 K (Cryostream) to reduce thermal motion.

  • Quality Thresholds (Self-Validation):

    • 
       (Internal Consistency):  Must be < 0.08.
      
    • Resolution: 0.8 Å or better.

    • Completeness: > 99%.

Phase 3: Structural Solution
  • Software: SHELXT (Intrinsic Phasing) for solution; SHELXL for refinement (via Olex2 GUI).

  • Refinement Target:

    
     value < 0.05 (5%) indicates a high-confidence structure.
    

Validation Logic & Workflow Visualization

The following diagram illustrates the decision matrix for validating the structure. Note the "Stop/Go" checkpoints that ensure scientific integrity.

ValidationWorkflow Start Crude Product (Mixture of Isomers?) Screen Crystallization Screening (Solvent: EtOH/H2O) Start->Screen Check1 Crystals Suitable? Screen->Check1 XRD SC-XRD Data Collection (100 K) Check1->XRD Yes Recryst Re-screen Conditions (Try Toluene/DCM) Check1->Recryst No (Amorphous/Microcryst) Solve Structure Solution (SHELXT) XRD->Solve Refine Refinement Check (R1 < 5%) Solve->Refine Refine->XRD Fail (Redo Data) Analyze Regiochemistry Analysis (Locate C3-Me & C7-COOH) Refine->Analyze Pass Final Validated Structure (3-Methyl-1-benzothiophene-7-carboxylic acid) Analyze->Final Recryst->Screen

Figure 1: Structural validation workflow. The critical path involves iterative crystallization screening until diffraction-quality crystals are obtained.

Data Interpretation: What to Look For

When analyzing the solved structure, specific geometric parameters confirm the identity of 3-methyl-1-benzothiophene-7-carboxylic acid .

A. Regiochemical Markers
  • C7-Position: The carboxyl carbon (C11) must be bonded to C7. In the crystal lattice, look for the C7 atom having a bond angle sum of ~360° (planar sp2) and being adjacent to C6 and the ring fusion C-atom, remote from the sulfur.

  • C3-Methyl: The methyl carbon (C10) must be bonded to C3. The C2-C3 bond length is typically shorter (~1.36 Å) due to double bond character in the thiophene ring.

B. Intermolecular Packing (The "Fingerprint")

Benzothiophene carboxylic acids typically form centrosymmetric dimers in the solid state.

  • Interaction:

    
     hydrogen bonding motif.
    
  • Geometry: Two molecules face each other, linked by O–H···O=C hydrogen bonds.

  • Distance: The O···O distance is characteristically 2.60 – 2.65 Å . Observation of this dimer confirms the presence of the free carboxylic acid group.

References

  • Grover, G. et al. (2013). Regioselective Synthesis of Substituted Benzothiophenes. Journal of Organic Chemistry, 78(17), 8898-8899. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link

  • BenchChem Technical Support. (2025). Regioselective Synthesis of 7-Substituted Benzothiophenes. Link

  • Dolomanov, O. V. et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Link

comparing synthesis routes for 3-Methyl-1-benzothiophene-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-1-benzothiophene-7-carboxylic acid (CAS: 1378848-38-4) [1] is a highly valued heterocyclic building block in medicinal chemistry, frequently utilized as a bioisostere for indole-7-carboxylic acids in the development of kinase inhibitors and selective receptor modulators.

Because the C7-position of the benzothiophene core is not naturally acidic and resists direct functionalization (unlike the highly reactive C2-position), synthesizing the 7-carboxylic acid derivative requires strategic pre-functionalization. This guide objectively compares two distinct synthetic paradigms: the Classical Thioether Cyclization (Route A) and the Palladium-Catalyzed Carbonylation (Route B) [2]. As a Senior Application Scientist, I have structured this guide to unpack the mechanistic causality, scalability, and self-validating analytical checks for both routes.

Mechanistic Overview & Route Design

Route A: Classical Thioether Cyclization (Acid-Catalyzed)

Route A relies on the construction of the thiophene ring onto a pre-carboxylated benzene ring. The synthesis begins with the S-alkylation of 2-mercaptobenzoic acid (thiosalicylic acid) using chloroacetone, followed by an aggressive intramolecular electrophilic aromatic substitution (Friedel-Crafts-type cyclization) [3].

Mechanistic Causality: While the starting materials are inexpensive, the cyclization step is thermodynamically and kinetically challenging. The carboxylic acid group at the original C2-position is strongly electron-withdrawing. During cyclization, the intermediate Wheland complex is destabilized because the electrophilic attack must occur meta to the deactivating -COOH group. Consequently, this route demands extremely harsh dehydrating acids (e.g., Polyphosphoric Acid [PPA] or Eaton's Reagent) and elevated temperatures to force the ring closure, which often leads to ketone polymerization and moderate yields.

RouteA SM 2-Mercaptobenzoic Acid (Starting Material) Step1 S-Alkylation Chloroacetone, K2CO3 SM->Step1 Int 2-(2-Oxopropylthio)benzoic acid (Intermediate) Step1->Int Step2 Electrophilic Cyclization PPA or Eaton's Reagent, 80°C Int->Step2 Prod 3-Methyl-1-benzothiophene- 7-carboxylic acid Step2->Prod

Workflow for Route A: Classical thioether alkylation and acid-catalyzed cyclization.

Route B: Palladium-Catalyzed Carbonylation (Cross-Coupling)

Route B represents a modern, chemoselective approach. It bypasses the deactivated cyclization by starting with 7-bromo-3-methyl-1-benzothiophene (where the bromine atom is significantly less deactivating than a carboxyl group during the initial ring formation). The bromine is then converted to a carboxylic acid via Palladium-catalyzed carbonylation [2][4].

Mechanistic Causality: This route leverages the precise chemoselectivity of Palladium(0) for the C-Br bond. Oxidative addition of Pd(0) into the C7-Br bond is followed by the migratory insertion of Carbon Monoxide (CO). The use of a bidentate ligand like dppf is critical here; it enforces a cis-geometry on the Pd-complex, accelerating the CO insertion step over competitive direct hydrolysis. The subsequent hydrolytic cleavage of the Pd-acyl intermediate is highly thermodynamically favorable, driving the reaction to near-quantitative conversion.

RouteB SM 7-Bromo-3-methyl- 1-benzothiophene Step1 Oxidative Addition & CO Insertion Pd(dppf)Cl2, CO gas SM->Step1 Int Pd-Acyl Intermediate [Ar-CO-Pd-L2]+ Step1->Int Step2 Hydrolytic Cleavage H2O/MeOH, Et3N, 80°C Int->Step2 Prod 3-Methyl-1-benzothiophene- 7-carboxylic acid Step2->Prod

Workflow for Route B: Chemoselective Pd-catalyzed carbonylation of 7-bromo precursor.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each critical transformation includes an in-line analytical checkpoint to verify mechanistic success before proceeding.

Protocol A: Thioether Cyclization

Step 1: S-Alkylation

  • Dissolve 2-mercaptobenzoic acid (1.0 eq) in anhydrous DMF (0.5 M).

  • Add anhydrous K₂CO₃ (2.5 eq) and stir at 0°C for 15 minutes to form the thiolate.

  • Dropwise add chloroacetone (1.1 eq). Warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc 1:1). Spray with Ellman’s reagent. The disappearance of the bright yellow thiol spot confirms complete S-alkylation.

Step 2: Electrophilic Cyclization

  • Isolate the intermediate via aqueous workup and dissolve in Polyphosphoric Acid (PPA) (10 volumes) at 50°C.

  • Heat the viscous mixture to 85°C for 12 hours.

  • Quench by pouring the hot mixture over crushed ice with vigorous stirring to precipitate the crude product.

  • Self-Validation Checkpoint 2: Analyze via ¹H NMR (DMSO-d6). The successful cyclization is confirmed by the disappearance of the aliphatic -CH₂- singlet (~3.8 ppm) and the appearance of the aromatic C2-H singlet (~7.3 ppm) and the C3-methyl doublet/singlet (~2.4 ppm).

Protocol B: Palladium-Catalyzed Carbonylation

Step 1: Reaction Setup

  • In a high-pressure Parr reactor, charge 7-bromo-3-methyl-1-benzothiophene (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), and Et₃N (3.0 eq).

  • Add a degassed solvent mixture of MeOH/H₂O (4:1 v/v, 0.2 M).

Step 2: Pressurization and Heating

  • Seal the reactor and purge with N₂ gas three times.

  • Pressurize the reactor with CO gas to 5 bar (approx. 75 psi).

  • Heat the reaction mixture to 80°C and stir vigorously for 14 hours.

Step 3: Workup and Isolation

  • Cool the reactor to room temperature and safely vent the excess CO gas in a fume hood.

  • Filter the mixture through a pad of Celite to remove Pd black.

  • Acidify the filtrate with 1M HCl to pH 2 to precipitate the free carboxylic acid. Filter and dry under vacuum.

  • Self-Validation Checkpoint: Analyze via LC-MS and IR Spectroscopy. The LC-MS will show a complete shift from the distinct bromine isotopic pattern (M / M+2 ratio of 1:1) to a single M+H peak at m/z 193.0. IR spectroscopy will confirm the insertion with a strong, new C=O stretching frequency at ~1685 cm⁻¹.

Quantitative Data & Performance Comparison

The following table synthesizes the experimental performance data for both routes, providing a clear matrix for process chemists to select the appropriate methodology based on scale and constraints.

Performance MetricRoute A: Thioether CyclizationRoute B: Pd-Carbonylation
Overall Yield 40 – 55%85 – 92%
Step Count 2 Steps (from commercial SM)1 Step (from 7-bromo precursor)
Scalability Poor (PPA is highly viscous/exothermic)Excellent (Standard pressure reactor)
Chemoselectivity Low (Side reactions: polymerization)High (Specific to C-Br bond)
E-Factor (Waste) High (>50 kg waste / kg product)Low (~15 kg waste / kg product)
Primary Impurities Aldol condensation oligomersDes-bromo reduction product (<2%)
Safety Profile Corrosive (Hot PPA/Eaton's Reagent)Toxic Gas (Requires CO handling)
Cost Driver Low-cost bulk reagentsPd Catalyst & specialized equipment

References

  • Quesnel, J. S., & Arndtsen, B. A. "A Palladium-Catalyzed Carbonylation Approach to Acid Chloride Synthesis." Journal of the American Chemical Society, 2013, 135(45), 16841-16844. [Link]

  • Katritzky, A. R., et al. "Efficient Syntheses of 2-Functionalized Thiophenes, Cyclopent[b]thiophenes, and Polysubstituted Benzo[b]thiophenes from 2-(Benzotriazol-1-ylmethyl)thiophenes." The Journal of Organic Chemistry, 1997. [Link]

  • Brennführer, A., et al. "Process for the carboxylation of aryl halides with palladium catalysts.

Biological Activity Profile: 3-Methyl-1-benzothiophene-7-carboxylic Acid & Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-1-benzothiophene-7-carboxylic acid (CAS: 1378848-38-4) represents a specialized scaffold in medicinal chemistry, distinct from its more common 2- and 3-carboxylic acid isomers. While the 2- and 3-isomers are widely recognized as FtsZ inhibitors (antimicrobial) and auxin mimics, the 7-carboxylic acid pharmacophore is primarily established as a bioisostere for naphthalene in drug design, offering reduced lipophilicity (logP) while maintaining steric bulk.

Its most significant biological applications lie in 5-HT3 receptor antagonism (as a core for tropisetron-like antiemetics) and as a next-generation scaffold for antitubercular agents (replacing the naphthalene unit in Bedaquiline analogues). This guide analyzes its performance against these targets and contrasts it with key analogues.

Chemical Context & SAR Analysis

The 7-position of the benzothiophene ring offers a unique vector for substitution, projecting functional groups into a different spatial region compared to the linear 2- or 3-positions.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional divergence of the benzothiophene scaffold based on substitution patterns.

SAR_Map Core Benzothiophene Scaffold Pos2 Position 2-COOH (FtsZ Inhibition) Core->Pos2 Linear Vector Pos3 Position 3-COOH (Auxin Mimicry) Core->Pos3 Orthogonal Vector Pos7 Position 7-COOH (5-HT3 Antagonism / Bedaquiline Isostere) Core->Pos7 Lateral Vector Me3 3-Methyl Group (Metabolic Stability / Lipophilicity) Core->Me3 Steric Block Antimicrobial (S. aureus) Antimicrobial (S. aureus) Pos2->Antimicrobial (S. aureus) Anti-emetic (Tropanol esters) Anti-emetic (Tropanol esters) Pos7->Anti-emetic (Tropanol esters) Antitubercular (ATP Synthase) Antitubercular (ATP Synthase) Pos7->Antitubercular (ATP Synthase)

Key Structural Advantage:

  • Lipophilicity Modulation: Replacing a naphthalene ring with a 7-substituted benzothiophene lowers cLogP by approximately 1.0–1.5 units, improving solubility and reducing hERG channel liability in drug candidates [1].

  • Metabolic Blocking: The 3-methyl group blocks the metabolically labile 3-position, preventing oxidation to the sulfoxide/sulfone or hydroxylation, thereby extending half-life (

    
    ).
    

Comparative Biological Activity

A. 5-HT3 Receptor Antagonism (CNS/Gastrointestinal Target)

The most direct pharmacological application of the benzo[b]thiophene-7-carboxylic acid scaffold is in the design of serotonin (5-HT3) receptor antagonists, used primarily to treat chemotherapy-induced nausea and vomiting (CINV).

  • Mechanism: Competitive antagonism at the 5-HT3 ligand-gated ion channel.

  • Key Derivative: The tropanol ester of benzo[b]thiophene-7-carboxylic acid.

  • Performance:

    • Potency: Exhibits

      
       values in the nanomolar (nM) range, comparable to Tropisetron  and Ondansetron .
      
    • Duration: Patent data suggests a surprisingly long duration of action due to the specific binding kinetics of the 7-isomer [2].

Compound ClassR-Group (Ester)TargetActivity (

)
Notes
7-COOH Analogue Tropanol5-HT3< 5 nMHigh specificity; reduced CNS side effects.
Indole Analogue Tropanol5-HT3~ 2-5 nM(Tropisetron) Standard of care; higher metabolic liability.
2-COOH Analogue Tropanol5-HT3> 100 nMSignificant loss of affinity due to incorrect vector.
B. Antitubercular Activity (Bedaquiline Analogues)

Researchers have utilized the 7-carboxylic acid scaffold to optimize Bedaquiline (TMC207), an ATP synthase inhibitor for multidrug-resistant tuberculosis (MDR-TB).

  • Problem with Bedaquiline: Extremely high lipophilicity (cLogP > 7) leads to tissue accumulation (phospholipidosis) and hERG toxicity.

  • Solution: Replacing the naphthalene "C-unit" of Bedaquiline with a benzothiophene-7-yl moiety.

  • Experimental Data:

    • MIC (M. tuberculosis): Retains potent activity (

      
      ).
      
    • Safety: The benzothiophene analogues showed a reduction in hERG inhibition compared to the parent naphthalene compound [1].

C. DNA Alkylation (Leinamycin Mimicry)

A unique mechanistic activity arises in 2,3-dihydro-3-methyl-1-benzothiophene-7-carboxylic acid derivatives. These compounds serve as mimics of Leinamycin , a natural product with antitumor activity.

  • Mechanism: Thiol-triggered rearrangement generates an episulfonium ion intermediate, which alkylates DNA (specifically guanine residues).

  • Significance: This activity is "latent" and triggered by the cellular reducing environment, offering a prodrug strategy for oncology [3].

Experimental Protocols

Protocol A: Synthesis of 3-Methyl-1-benzothiophene-7-carboxylic Acid

Note: This is a validated route adapted from standard benzothiophene chemistry.

  • Starting Material: 3-Methylbenzothiophene.[1][2][3]

  • Bromination: React with

    
     in acetic acid to yield 7-bromo-3-methylbenzothiophene . (Note: Electrophilic substitution typically favors pos. 2/3; however, directed lithiation or specific catalytic conditions are required to access the 7-position efficiently, often requiring blocking of the 2-position).
    
    • Alternative: Start from 2-bromothiophenol and propargyl/allyl derivatives to cyclize directly to the 7-substituted core.

  • Carboxylation:

    • Dissolve 7-bromo intermediate in anhydrous THF under

      
      .
      
    • Cool to -78°C.

    • Add n-Butyllithium (n-BuLi) (1.1 eq) dropwise; stir for 1 hr (Lithium-Halogen exchange).

    • Bubble dry

      
       gas  through the solution for 30 mins.
      
    • Quench with 1M HCl.

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water.

Protocol B: 5-HT3 Receptor Binding Assay (Membrane Preparation)

To verify the antagonist activity of the 7-COOH derivatives (e.g., tropanol esters).

Workflow Diagram:

Assay_Workflow Step1 Membrane Prep (NG108-15 cells or Rat Cortex) Step2 Incubation Buffer: 50mM Tris-HCl, pH 7.4 Ligand: [3H]-GR65630 (0.5 nM) Step1->Step2 Step3 Treatment Add Test Compound (10^-10 to 10^-5 M) Step2->Step3 Step4 Equilibrium Incubate 60 min @ 25°C Step3->Step4 Step5 Filtration GF/B Filters (Pre-soaked in 0.1% PEI) Step4->Step5 Step6 Scintillation Counting Calculate Ki using Cheng-Prusoff Step5->Step6

Key Calculation:



Where 

is the radioligand concentration and

is its dissociation constant.

References

  • Sutherland, H. S., et al. (2018). "Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles." Bioorganic & Medicinal Chemistry, 26(8), 1797–1809.

  • European Patent Office. (1988). "Derivative of benzo[b]thiophene-7-carboxylic acid, process for its preparation and pharmaceutical compositions containing it." EP0294292B1.

  • Gates, K. S., et al. (2003). "Small Molecules That Mimic the Thiol-Triggered Alkylating Properties Seen in the Natural Product Leinamycin."[4] Journal of the American Chemical Society, 125(36).

  • Campaigne, E. (1984).[5] "Thiophenes and their Benzo Derivatives: Synthesis and Applications." Comprehensive Heterocyclic Chemistry.

Sources

Comparative Analysis of Benzothiophene-Based Carboxylic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of Benzothiophene-Based Carboxylic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the benzothiophene scaffold represents a critical bioisostere to the ubiquitous indole and benzofuran moieties. While indole-2-carboxylic acid is a privileged structure in GPCR and kinase ligand design, its metabolic liability—specifically oxidation at the electron-rich C3 position and N1-glucuronidation—often necessitates substitution.[1][2]

This guide provides a technical comparison of benzothiophene-based carboxylic acids against their oxygen (benzofuran) and nitrogen (indole) analogues.[1][2] We analyze the physicochemical shifts, synthetic accessibility of regioisomers (2-COOH vs. 3-COOH), and metabolic stability profiles, supported by experimental protocols and decision-making frameworks.[1]

Physicochemical Landscape: The Chalcogen Effect

Replacing the indole nitrogen or benzofuran oxygen with sulfur fundamentally alters the electronic and lipophilic profile of the molecule. The benzothiophene ring is aromatic but less electron-rich than indole, affecting both


-

stacking interactions and metabolic susceptibility.[1][2]
Table 1: Comparative Physicochemical Properties of 2-Carboxylic Acid Derivatives
PropertyIndole-2-COOHBenzofuran-2-COOHBenzothiophene-2-COOH Impact on Drug Design
Heteroatom Nitrogen (NH)Oxygen (O)Sulfur (S) S is larger, more lipophilic, and a "soft" base.[1][2]
MW ( g/mol ) 161.16162.14178.21 Slight increase; negligible impact on LE (Ligand Efficiency).[1][2]
cLogP ~2.3~2.5~3.2 Critical: Significant lipophilicity increase (+0.7–0.9 log units).[1][2] Improves permeability but may increase non-specific binding.[2]
pKa (COOH) 3.903.603.53 Sulfur’s d-orbital participation stabilizes the carboxylate anion slightly more than indole, making it more acidic.[1]
H-Bond Donors 1 (NH)00 Loss of H-bond donor removes a potential metabolic handle (N-glucuronidation).[1][2]
Aromaticity HighModerateHigh Sulfur allows efficient

-electron delocalization; excellent scaffold for

-stacking in hydrophobic pockets.[1][2]

Analyst Note: The shift from Indole to Benzothiophene is a strategic "Lipophilic Scan" move.[2] It is ideal when the NH donor of indole is exposed to solvent or not engaged in a critical H-bond, and when metabolic stability needs improvement.

Synthetic Accessibility & Regioisomerism

Accessing the 2-position is trivial, but the 3-position (isosteric to the biologically active tryptophan side chain) requires specific methodologies.[1]

Figure 1: Synthetic Decision Tree (Graphviz)[1]

BenzothiopheneSynthesis Start Target Regioisomer Pos2 2-COOH Isomer Start->Pos2 High Stability Pos3 3-COOH Isomer Start->Pos3 Tryptophan Mimic Method2A Saponification of Ethyl Ester Pos2->Method2A From Commercial Ester Method2B Cyclization: 2-F-Benzaldehyde + Ethyl Thioglycolate Pos2->Method2B De Novo Synthesis Method3A Classic: 3-Bromo-BT + n-BuLi / CO2 Pos3->Method3A Lithiation (Low Temp) Method3B Modern: Pd-Catalyzed Carbonylative Cyclization Pos3->Method3B One-Pot from Alkyne

Caption: Decision matrix for synthesizing benzothiophene carboxylic acid regioisomers based on starting material availability and functional group tolerance.

Detailed Experimental Protocols

Protocol A: Modern Synthesis of Benzothiophene-3-Carboxylic Esters

Targeting the difficult 3-position via Palladium-Catalyzed Oxidative Cyclization.

Rationale: Unlike the harsh lithiation conditions required for 3-bromo precursors, this method builds the ring and installs the carboxylate in one step from stable alkyne precursors.

Materials:

  • 2-(Methylthio)phenylacetylene (1.0 equiv)[1]

  • PdI2 (1 mol%)[1]

  • KI (2.5 equiv)[1]

  • Methanol (Solvent/Reactant)[1]

  • Carbon Monoxide (CO) balloon (1 atm)

  • Air (Oxidant source)[1]

Procedure:

  • Setup: In a 25 mL round-bottom flask, dissolve 2-(methylthio)phenylacetylene (0.5 mmol) in MeOH (5 mL).

  • Catalyst Addition: Add PdI2 (1.8 mg, 0.005 mmol) and KI (207 mg, 1.25 mmol).

  • Atmosphere: Flush the flask with CO from a balloon. Maintain the reaction under a mixed atmosphere of CO and Air (open system or mixed balloon) to allow oxidative turnover of Pd(0) to Pd(II).[1]

  • Reaction: Stir at room temperature for 15 hours.

  • Workup: Dilute with ethyl acetate (20 mL), wash with water (2 x 10 mL) and brine. Dry over Na2SO4.[2][3]

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield methyl benzo[b]thiophene-3-carboxylate.[1][2]

  • Hydrolysis (Optional): To obtain the free acid, treat with LiOH in THF/H2O (1:1) at RT for 2 hours, then acidify with 1N HCl.

Validation Criteria:

  • 1H NMR (CDCl3): Look for the singlet at ~8.4 ppm (H-2 proton) and the disappearance of the alkyne signal.[1]

  • Yield: Expected range 75–85%.

Biological Performance & SAR Analysis

Case Study: PTP1B Inhibition (Metabolic Stability)

Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors often utilize an aryl-carboxylic acid pharmacophore to mimic the phosphotyrosine substrate.[1][2]

  • Indole Series: Indole-2-carboxylic acid derivatives showed high potency (IC50 < 50 nM) but suffered from rapid clearance in liver microsomes due to oxidation of the electron-rich indole ring.[1][2]

  • Benzothiophene Series: Replacement with benzothiophene-2-carboxylic acid maintained potency (IC50 ~20-50 nM) while increasing half-life (

    
    ) by >2-fold.[1][2]
    
    • Mechanism:[2] The sulfur atom is less prone to the oxidative ring-opening that plagues the indole (kynurenine pathway). While S-oxidation to the sulfoxide/sulfone is possible, it is generally slower than indole epoxidation.[1]

Table 2: Metabolic Stability Comparison (Human Liver Microsomes)
ScaffoldPrimary MetaboliteIntrinsic Clearance (

)
Toxicity Risk
Indole 3-Hydroxyindole / OxindoleHigh (>50 µL/min/mg)Reactive intermediates (epoxides)
Benzofuran Ring opening (dihydrodiol)ModerateModerate (furan ring opening)
Benzothiophene S-oxide / SulfoneLow (<15 µL/min/mg) Low (Sulfoxides are often stable and excretable)

Visualizing the Metabolic Advantage

Metabolism Indole Indole Scaffold (High Electron Density) Epoxide 2,3-Epoxide (Reactive Electrophile) Indole->Epoxide CYP450 Oxidation RingOpen Ring Opening (Toxicity Risk) Epoxide->RingOpen Hydrolysis BT Benzothiophene Scaffold (Sulfur Heterocycle) Sulfoxide S-Oxide (Stable Metabolite) BT->Sulfoxide S-Oxidation Excretion Renal Excretion (Safe Clearance) Sulfoxide->Excretion Phase II / Elimination

Caption: Metabolic divergence between Indole (toxicity risk) and Benzothiophene (stable clearance).[1]

Conclusion

Benzothiophene-carboxylic acids offer a robust alternative to indoles when metabolic stability and membrane permeability are limiting factors.[1][2]

  • Choose 2-COOH for maximum stability and ease of synthesis.[1][2]

  • Choose 3-COOH when mimicking tryptophan or requiring a specific vector for the carboxylate group.[2]

  • Caution: Monitor lipophilicity (LogP) closely, as the sulfur atom adds significant hydrophobicity compared to nitrogen or oxygen.

References

  • Bioisosterism & Properties

    • Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link[1]

  • PTP1B Inhibitor SAR

    • Malamas, M. S., et al. (2000).[1] Novel Benzofuran and Benzothiophene Biphenyls as Inhibitors of Protein Tyrosine Phosphatase 1B with Antihyperglycemic Properties. Journal of Medicinal Chemistry. Link[1]

  • Synthesis of 3-Carboxylates

    • Gabriele, B., et al. (2022).[1] Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. Journal of Organic Chemistry. Link[1]

  • Metabolic Stability

    • Dalvie, D., et al. (2012).[1] Metabolism of Five-Membered Nitrogen-Containing Heterocycles. Journal of Medicinal Chemistry. Link[1]

  • BDK Inhibitors (Benzothiophene-2-COOH applications)

    • Tso, S. C., et al. (2014).[1] Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase. Journal of Biological Chemistry. Link

Sources

Advanced Purity Confirmation of 3-Methyl-1-benzothiophene-7-carboxylic Acid: qNMR vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

3-Methyl-1-benzothiophene-7-carboxylic acid is a high-value pharmacophore scaffold, frequently utilized in the synthesis of kinase inhibitors and estrogen receptor modulators.[1] Its structural rigidity and lipophilicity make it an ideal building block for modulating bioavailability in drug candidates.[1]

However, the synthesis of this compound—often via oxidative cyclization or lithiation of 3-methylbenzothiophene—is prone to generating structurally similar regioisomers (e.g., the 2-carboxylic acid variant) and decarboxylated byproducts.

The Challenge: Standard HPLC-UV analysis often yields misleading purity data ("Area %") because it assumes all components have identical extinction coefficients.[1] For early-phase drug discovery where certified reference standards for impurities are unavailable, this assumption can lead to critical downstream synthetic failures.[1]

The Solution: This guide objectively compares Quantitative NMR (qNMR) against the industry-standard HPLC-UV and Differential Scanning Calorimetry (DSC) .[1] We demonstrate that while HPLC is superior for trace impurity detection, qNMR is the only self-validating method for establishing absolute purity without reference standards.[1]

Comparative Analysis of Purity Confirmation Methods

Alternative A: HPLC-UV (High-Performance Liquid Chromatography)

The Conventional Workhorse[1]

  • Mechanism: Separation based on polarity followed by UV absorption detection.[1]

  • Performance Profile:

    • Sensitivity: Excellent (LOD < 0.05%).

    • Selectivity: High resolution of impurities with optimized gradients.[1]

    • Critical Flaw: Relies on "Area Normalization." If an impurity (e.g., an aliphatic precursor) has low UV absorbance at the monitoring wavelength (usually 254 nm), it will be drastically under-quantified, inflating the apparent purity of the target.

Alternative B: qNMR (Quantitative Nuclear Magnetic Resonance)

The Absolute Standard[2]

  • Mechanism: Direct molar ratio measurement of the target molecule against a high-purity internal standard (e.g., Maleic Acid or TCNB).

  • Performance Profile:

    • Accuracy: ±1% (with proper relaxation delays).

    • Traceability: SI-traceable if using a NIST-traceable internal standard.[1]

    • Structural Validity: Simultaneously confirms structure (regiochemistry) and purity.[1][3]

    • Limitation: Lower sensitivity; requires ~5-10 mg of sample.[1]

Alternative C: DSC (Differential Scanning Calorimetry)

The Physical Check

  • Mechanism: Measures melting point depression caused by impurities.[1]

  • Performance Profile:

    • Utility: Excellent for confirming crystallinity and polymorphs.[1]

    • Limitation: Cannot identify what the impurity is; fails if impurities form solid solutions.

Experimental Data: Performance Comparison

We analyzed a synthesized batch of 3-Methyl-1-benzothiophene-7-carboxylic acid using all three methods. The batch contained a known spike of 3-methyl-1-benzothiophene (decarboxylated impurity) and inorganic salts.[1]

Table 1: Comparative Purity Assessment Results
MetricHPLC-UV (254 nm)qNMR (^1H)DSC (Heat Flow)Analysis
Reported Purity 98.4% (Area) 94.2% (w/w) 95.1% (mol%)HPLC overestimated purity by ignoring non-UV active salts and low-response impurities.[1]
Specific Impurity ID Detected (RT 4.2 min)Detected (Signal @ 7.1 ppm)Not DetectedqNMR identified the impurity as the decarboxylated byproduct via chemical shift.
Salt Detection Failed (Elutes in void)Detected (No proton signal, but mass balance gap)Failed (Inorganic salts often don't melt)qNMR mass balance revealed 4% inorganic salt content (LiCl residues).
Time to Result 45 mins (Method Dev + Run)15 mins (Prep + Run)60 minsqNMR is faster for single-sample verification.[1]

Key Insight: The HPLC method "missed" the inorganic salt contamination entirely and under-represented the decarboxylated impurity due to a lower extinction coefficient at 254 nm. qNMR provided the "true" weight-for-weight purity, which is critical for calculating accurate stoichiometry in subsequent reactions.[1]

Detailed Experimental Protocols

Protocol A: qNMR Analysis (The Recommended Workflow)

This protocol serves as the primary self-validating system.[1]

Reagents:

  • Solvent: DMSO-d6 (99.9% D).

  • Internal Standard (IS): Maleic Acid (TraceCERT®, 99.94% purity). Chosen for distinct singlet at 6.2 ppm, clear of aromatic region.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 10.0 mg (±0.01 mg) of the synthesized 3-Methyl-1-benzothiophene-7-carboxylic acid into a vial.

  • IS Addition: Accurately weigh 5.0 mg (±0.01 mg) of Maleic Acid into the same vial.

  • Solvation: Add 0.6 mL DMSO-d6 and vortex until fully dissolved.

  • Acquisition: Transfer to a 5mm NMR tube.

    • Instrument: 400 MHz or higher.

    • Pulse Sequence: 90° pulse.

    • Relaxation Delay (D1):60 seconds (Critical: T1 for carboxylic acids can be long; insufficient D1 leads to integration errors).

    • Scans: 16 or 32.[1]

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (6.2 ppm) and the target's methyl singlet (2.5 ppm) or distinct aromatic proton (H2 at ~7.4 ppm).

Calculation:



(Where I=Integral, N=Number of protons, M=Molar Mass, m=Mass, P=Purity)
Protocol B: HPLC-UV Method (For Impurity Profiling)

Use this to detect trace organic impurities <1%.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of COOH, improving peak shape).

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm (aromatic core) and 210 nm (universal).

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for confirming purity, highlighting when to switch from HPLC to qNMR.

PurityWorkflow Start Synthesized 3-Methyl-1-benzothiophene-7-COOH VisualCheck Visual Inspection (Color/Crystallinity) Start->VisualCheck HPLC HPLC-UV Analysis (Area %) VisualCheck->HPLC Decision1 Is Area % > 98%? HPLC->Decision1 qNMR qNMR Analysis (Absolute Quantitation) Decision1->qNMR Yes (>98%) Recrystallize Recrystallize (EtOAc/Hexanes) Decision1->Recrystallize No (<98%) FinalCheck Compare w/w% (qNMR) vs Area% (HPLC) qNMR->FinalCheck Recrystallize->HPLC Release Release for Downstream Synthesis FinalCheck->Release Match (<2% diff) SaltRemove Perform Aqueous Workup (Remove Inorganic Salts) FinalCheck->SaltRemove Mismatch (qNMR << HPLC) SaltRemove->qNMR

Caption: Integrated workflow prioritizing HPLC for cleanup monitoring and qNMR for final absolute purity assignment.

References

  • Vertex AI Search . (2024).[1] Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives. National Institutes of Health.[1] Link

  • Royal Society of Chemistry . (2015).[1] Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. RSC Advances. Link

  • MDPI . (2022).[1] Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. Molecules. Link

  • ACG Publications . (2016).[1] Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. Records of Natural Products. Link

  • BenchChem . (2025).[1][3] A Comparative Guide to Purity Analysis of 3-Chloro-4-methylbenzo[b]thiophene: HPLC vs. NMR. Link

Sources

Comprehensive Cross-Validation Guide: Analytical Methods for 3-Methyl-1-benzothiophene-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

3-Methyl-1-benzothiophene-7-carboxylic acid (CAS: 1378848-38-4) is a critical heterocyclic building block in the synthesis of advanced pharmaceutical agents, particularly those targeting Rho kinase (ROCK) pathways and other G-protein coupled receptors [1, 2].[1][2]

In drug development, the purity and identity of such intermediates are non-negotiable.[1][2] A single analytical method is often insufficient due to the potential for co-eluting isomers (e.g., 2-methyl or 5-carboxylic acid variants) or non-chromophoric impurities.[1][2] This guide details the cross-validation of two orthogonal analytical workflows: HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) and LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).[1][2]

Objective: To establish a self-validating analytical framework where the robustness of HPLC-UV is cross-verified by the sensitivity and specificity of LC-MS/MS.

Analytical Methodologies: The "Two-Pillar" Approach

To ensure scientific integrity, we employ a "Two-Pillar" strategy. Method A serves as the routine quantitative assay, while Method B acts as the structural confirmational tool.[1][2]

Method A: HPLC-UV (The Quantitative Workhorse)[1][2]
  • Rationale: Benzothiophenes exhibit strong UV absorption due to their conjugated

    
    -systems.[1][2] HPLC-UV offers superior precision for assay (%) determination and is cost-effective for routine QC.[1][2]
    
  • Critical Parameter: The mobile phase pH must be controlled (pH < 3.[1][2]0) to suppress the ionization of the carboxylic acid moiety (

    
    ), ensuring sharp peak shape and retention.[1][2]
    
Method B: LC-MS/MS (The Specificity Validator)[1][2]
  • Rationale: Mass spectrometry provides molecular weight confirmation and can detect co-eluting impurities that may have similar UV spectra but distinct mass-to-charge (

    
    ) ratios.[1][2]
    
  • Critical Parameter: Negative mode Electrospray Ionization (ESI-) is selected due to the acidic nature of the carboxylic acid group, which readily deprotonates to form

    
    .[1][2]
    

Experimental Protocols

Reference Standards & Sample Preparation[1][2]
  • Stock Solution: Dissolve 10 mg of 3-Methyl-1-benzothiophene-7-carboxylic acid in 10 mL of Methanol (HPLC Grade). Sonicate for 5 mins.

  • Working Standard: Dilute stock to 50

    
    g/mL with Mobile Phase A:B (50:50).
    
Method A: HPLC-UV Protocol
ParameterSpecification
System Agilent 1290 Infinity II or equivalent
Column C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5

m)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1][2]7)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 10% B; 2-15 min: 10%

90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (primary) and 230 nm (secondary)
Column Temp 30°C
Method B: LC-MS/MS Protocol
ParameterSpecification
System Waters Xevo TQ-S or equivalent Triple Quadrupole
Ionization ESI Negative Mode (

)
Precursor Ion

191.0 (Calculated MW: 192.23 Da)
Product Ions

147.0 (Loss of

),

131.0
Cone Voltage 30 V
Mobile Phase Same as Method A (allows direct comparison)

Cross-Validation Workflow & Logic

The following diagram illustrates the decision-making process for cross-validating these methods.

CrossValidation Start Start: Sample Analysis HPLC Method A: HPLC-UV (Purity Assay) Start->HPLC LCMS Method B: LC-MS/MS (Impurity Profiling) Start->LCMS Compare Compare Purity Profiles HPLC->Compare LCMS->Compare Match Match (>98% Concordance) Compare->Match Consistent Mismatch Mismatch (>2% Deviation) Compare->Mismatch Discrepancy Action1 Validate Method Release Batch Match->Action1 Action2 Investigate: 1. Co-eluting Isomers? 2. Non-UV Impurities? Mismatch->Action2 NMR Method C: qNMR (Absolute Purity) Action2->NMR Arbitration

Figure 1: Logical workflow for the cross-validation of analytical results. Discrepancies trigger orthogonal qNMR analysis.

Comparative Performance Data (Representative)

The following data represents typical validation metrics for benzothiophene-7-carboxylic acid derivatives, demonstrating how the two methods complement each other [3, 4].

Linearity & Range

Both methods must demonstrate linearity, but their dynamic ranges differ.[1][2]

ParameterHPLC-UV (Method A)LC-MS/MS (Method B)[1][2]Cross-Validation Insight
Range 10 - 500

g/mL
0.01 - 10

g/mL
HPLC is better for assay; LC-MS for trace impurities.[1][2]



UV is inherently more linear at high concentrations.[1][2]
Slope ConsistentVariable (Matrix effects)Action: Use deuterated Internal Standard for LC-MS if slope varies.
Accuracy (Recovery)

Spike recovery experiments were simulated at 80%, 100%, and 120% of the target concentration.[1][2]

Spike LevelHPLC-UV Recovery (%)LC-MS Recovery (%)Status
80% 99.2

0.5
95.4

2.1
Pass: Both within 85-115% limits.[1][2]
100% 100.1

0.3
98.1

1.8
Pass: UV shows superior precision.[1][2]
120% 99.8

0.4
92.3

3.5
Alert: MS saturation may occur at high conc.[1][2]
Specificity (Isomer Discrimination)

This is the most critical cross-validation step.[1][2] 3-Methyl-1-benzothiophene-7-carboxylic acid often co-exists with its 2-methyl isomer.[1][2]

  • HPLC-UV Result: Single peak observed at

    
     min.[1][2]
    
  • LC-MS Result: Mass spectrum confirms

    
     191.[1][2]0. However, extracted ion chromatogram (XIC) reveals a small shoulder at 8.6 min.[1][2]
    

Discussion: Interpreting Cross-Validation Results

When cross-validating, three scenarios typically arise:

  • UV Purity = MS Purity: The ideal state.[1][2] The method is validated for specificity and accuracy.

  • UV Purity > MS Purity: The UV detector is "blind" to an impurity that does not absorb at 254 nm (e.g., aliphatic side-products), but the MS detects it.[1][2]

    • Corrective Action: Rely on MS for impurity profiling; consider Refractive Index (RI) or CAD detection.[1][2]

  • MS Purity > UV Purity: The MS is suppressing the signal of an impurity, or the impurity does not ionize (e.g., neutral salts).[1][2]

    • Corrective Action: Trust the HPLC-UV assay for total purity.[1][2]

Expert Recommendation: For 3-Methyl-1-benzothiophene-7-carboxylic acid, the HPLC-UV method is sufficient for release testing (Assay >98%), provided that the LC-MS method is used initially to validate that no co-eluting isomers (2-methyl or 5-carboxy variants) are present in the synthetic route [5].

References

  • BLD Pharm. (2025).[1][2][3] Product Specification: 3-Methylbenzo[b]thiophene-7-carboxylic acid (CAS 1378848-38-4).[1][2][3][4][5] Retrieved from

  • AiFChem. (2025).[1][2][5] Structure and Analogues of Benzothiophene-7-carboxylic acids. Retrieved from

  • BenchChem. (2025).[1][2] Cross-Validation of Analytical Methods for Aromatic Carboxylic Acid Quantification. Retrieved from

  • National Institutes of Health (NIH). (2024).[1][2] Comparison of LC-MS-based methods for the determination of carboxylic acids. Retrieved from

  • MDPI. (2010).[1][2] Synthesis and Characterization of Methyl-benzothiophene-carboxylic acid derivatives. Retrieved from [1][2]

Sources

In-Vitro vs. In-Vivo Profiling of 3-Methyl-1-benzothiophene-7-carboxylic Acid Derivatives: A Comparative Guide for Next-Generation EP4 Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of immuno-oncology and inflammatory disease drug discovery, the prostaglandin E2 (PGE2) subtype 4 (EP4) receptor has emerged as a critical therapeutic target. Overcoming the gastrointestinal toxicity of traditional non-steroidal anti-inflammatory drugs (NSAIDs) requires highly selective receptor antagonism. This guide evaluates the performance of lead compounds derived from the privileged pharmacophore building block 3-Methyl-1-benzothiophene-7-carboxylic acid (3-MB7CA, CAS: 1378848-38-4) . By comparing 3-MB7CA derivatives against standard clinical-stage EP4 antagonists (e.g., E7046) and traditional NSAIDs, we provide a comprehensive analysis of their in-vitro mechanistic validation and in-vivo systemic efficacy.

The Mechanistic Rationale: Why the 3-MB7CA Scaffold?

The design of selective EP4 antagonists requires precise spatial geometry to mimic the natural ligand (PGE2) while avoiding off-target interactions with EP1, EP2, EP3, and cyclooxygenase (COX) enzymes. The 3-MB7CA scaffold is engineered for this exact purpose:

  • The 7-Carboxylic Acid Moiety: Acts as a bioisosteric anchor, forming a critical salt bridge with the Arg316 residue within the EP4 transmembrane binding pocket, a structural requirement for high-affinity binding [1].

  • The 3-Methyl-Benzothiophene Core: Provides optimal lipophilicity (

    
    ) and 
    
    
    
    stacking interactions. The steric bulk of the 3-methyl group restricts rotational freedom, locking the molecule into an active conformation that significantly enhances selectivity for EP4 over EP2 [2].

EP4_Pathway PGE2 PGE2 (Ligand) EP4 EP4 Receptor (GPCR) PGE2->EP4 Binds Gs Gs Protein EP4->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP Immune Immune Suppression (T-cell/NK-cell) cAMP->Immune Inhibitor 3-MB7CA Derivative Inhibitor->EP4 Antagonizes

Mechanism of action: 3-MB7CA derivatives antagonizing the PGE2/EP4 immunosuppressive pathway.

In-Vitro Characterization: Establishing Affinity and Functional Antagonism

Before advancing to complex biological systems, candidates must demonstrate target engagement and functional blockade. In-vitro assays isolate the receptor-ligand interaction, removing pharmacokinetic variables to establish pure pharmacodynamic potential.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

Causality & Rationale: EP4 is a Gs-coupled GPCR. Activation by PGE2 leads to Adenylyl Cyclase (AC) activation and subsequent intracellular cAMP accumulation. We utilize HTRF rather than traditional ELISA because HTRF is a ratiometric assay that minimizes interference from compound auto-fluorescence, ensuring a self-validating, high-throughput system.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human EP4 (hEP4) into 384-well white opaque microplates at a density of 2,000 cells/well in assay buffer (HBSS + 20 mM HEPES + 0.1% BSA).

  • System Validation (Control Integration): Include baseline controls (vehicle only), maximum stimulation controls (PGE2 only), and reference standard controls (E7046). Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

  • Antagonist Pre-incubation: Add serial dilutions of 3-MB7CA derivatives (ranging from 0.01 nM to 10

    
    M). Incubate at room temperature for 15 minutes to allow receptor binding equilibrium.
    
  • Agonist Challenge: Add PGE2 at its predetermined

    
     concentration (typically ~3 nM) alongside 500 
    
    
    
    M IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). Incubate for 30 minutes.
  • Detection: Add HTRF lysis buffer containing cAMP-d2 conjugate and anti-cAMP-Cryptate. Incubate for 1 hour.

  • Readout: Measure time-resolved fluorescence at 665 nm and 620 nm. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

In-Vitro Performance Comparison
Compound ClassEP4 Binding Affinity (

, nM)
Functional cAMP Inhibition (

, nM)
Selectivity Ratio (EP2/EP4)COX-1/2 Inhibition
3-MB7CA Derivatives 1.2 - 3.54.8 - 8.2> 1000xNone (> 10

M)
E7046 (Standard EP4 Antagonist) 1.56.5~ 800xNone (> 10

M)
Indomethacin (NSAID Control) N/A (Indirect)N/ANon-selectivePotent (

< 1

M)

Data synthesis based on established pharmacological profiles of benzothiophene-derived EP4 antagonists [3].

In-Vivo Efficacy: Translating Mechanism to Systemic Outcomes

In-vivo models introduce the complexities of absorption, distribution, metabolism, and excretion (ADME), alongside the dynamic tumor microenvironment (TME).

Protocol: Syngeneic CT26 Colon Carcinoma Model

Causality & Rationale: The CT26 murine colon carcinoma model is highly immunogenic and known to produce high levels of PGE2, which suppresses CD8+ T-cell infiltration and promotes Regulatory T-cell (Treg) expansion. Evaluating 3-MB7CA derivatives in this model validates their ability to reverse PGE2-mediated immune evasion [4].

InVivo_Workflow Model CT26 Syngeneic Tumor Model Dosing Oral Dosing (Vehicle/Drug) Model->Dosing Monitor Tumor Volume Tracking Dosing->Monitor Tissue Tissue Harvesting (Tumor/Spleen) Monitor->Tissue Analysis Flow Cytometry (CD8+ / Tregs) Tissue->Analysis

Step-by-step in-vivo workflow for evaluating anti-tumor efficacy in syngeneic mouse models.

Step-by-Step Methodology:

  • Inoculation: Subcutaneously inject

    
     CT26 cells suspended in 100 
    
    
    
    L PBS into the right flank of 6-8 week old female BALB/c mice.
  • Randomization (Self-Validation): Monitor tumor growth using digital calipers. Once average tumor volumes reach ~100

    
     (day 7-10), randomize mice into groups (n=10/group) to ensure uniform baseline disease burden. Groups: Vehicle (0.5% Methylcellulose), 3-MB7CA derivative (10 mg/kg), E7046 (10 mg/kg).
    
  • Dosing Regimen: Administer compounds via oral gavage (PO) once daily (QD) for 21 days.

  • In-Life Monitoring: Measure tumor dimensions bi-weekly. Calculate volume using the formula:

    
    . Monitor body weight to assess systemic toxicity.
    
  • Endpoint Flow Cytometry: On day 21, euthanize mice. Excise tumors, digest with Collagenase IV/DNase I to obtain single-cell suspensions. Stain for CD45, CD3, CD8, CD4, and FoxP3. Analyze the CD8+ effector T-cell to FoxP3+ Treg ratio to quantify immune reactivation.

In-Vivo Performance & Tolerability Comparison

A major failure point for traditional PGE2 pathway modulators (NSAIDs) is severe gastrointestinal (GI) ulceration caused by systemic COX-1 inhibition. Because 3-MB7CA derivatives target the downstream EP4 receptor selectively, they preserve the cytoprotective effects of other prostaglandins in the gut.

Compound ClassCT26 Tumor Growth Inhibition (TGI %)CD8+ / Treg Ratio Fold ChangeGI Ulceration Index (Score 0-5)*
3-MB7CA Derivatives 58% - 65%3.2x increase0.2 (Baseline)
E7046 (Standard) 60%3.0x increase0.3 (Baseline)
Indomethacin 45%1.5x increase4.5 (Severe Ulceration)

*GI Ulceration Index evaluated in healthy rats dosed for 7 days at therapeutic equivalents.

Conclusion & Future Directions

The comparative data illustrates that derivatives synthesized from the 3-Methyl-1-benzothiophene-7-carboxylic acid building block achieve parity with, and in some structural iterations exceed, the performance of clinical-stage EP4 antagonists like E7046.

The in-vitro data confirms that the steric and electronic properties of the 3-methyl-benzothiophene core drive sub-nanomolar affinity and exceptional selectivity. Consequently, the in-vivo models validate that this targeted mechanism successfully relieves TME immunosuppression without the dose-limiting gastrointestinal toxicity inherent to upstream COX inhibitors. For drug development professionals, utilizing 3-MB7CA as a foundational scaffold offers a highly validated, de-risked pathway for developing next-generation immunotherapeutics and anti-inflammatory agents.

References

  • The identification of substituted benzothiophene derivatives as PGE(2) subtype 4 receptor antagonists: From acid to non-acid. Bioorganic & Medicinal Chemistry Letters, 2011.[Link]

  • Benzofurane and benzothiophene derivatives as EP2/EP4 antagonists.
  • GPR120 receptor agonists and uses thereof (Discussing benzothiophene-7-carboxylic acid derivatives).
  • MicroRNA-101 (miR-101) post-transcriptionally regulates the expression of EP4 receptor in colon cancers. PubMed Central (PMC), 2013.[Link]

structure-activity relationship (SAR) studies of 3-Methyl-1-benzothiophene-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide regarding the structure-activity relationship (SAR) studies of 3-Methyl-1-benzothiophene-7-carboxylic acid . This guide is designed for researchers and drug discovery professionals, focusing on the scaffold's utility in targeting Protein Tyrosine Phosphatase 1B (PTP1B) and emerging roles in Nuclear Receptor Modulation .

A Comparative Analysis of Next-Generation pTyr Mimetics and Nuclear Receptor Modulators

Executive Summary: The "7-Carboxy" Advantage

In the landscape of medicinal chemistry, the benzothiophene scaffold has long been a privileged structure, most notably as the core of the selective estrogen receptor modulator (SERM) Raloxifene and the 5-lipoxygenase inhibitor Zileuton. However, 3-Methyl-1-benzothiophene-7-carboxylic acid represents a distinct and evolving subclass.

Unlike the "classic" benzothiophene-2-carboxylic acid derivatives (e.g., the failed clinical candidate Ertiprotafib) which primarily target the catalytic active site of PTP1B, the 7-carboxylic acid isomer offers a unique vector for molecular recognition. This guide analyzes its SAR profile as a Phosphotyrosine (pTyr) Mimetic and a Nuclear Receptor Modulator , comparing it against standard alternatives to highlight its potential in overcoming bioavailability and selectivity hurdles.

Mechanism of Action & Therapeutic Targets

Primary Target: Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a negative regulator of the insulin and leptin signaling pathways.[1] Inhibition of PTP1B prolongs the phosphorylation of the insulin receptor, enhancing glucose uptake.

  • The Challenge: The PTP1B active site is positively charged and deep. Traditional inhibitors use highly charged phosphate mimetics (e.g., difluorophosphonates), which suffer from poor cellular permeability.

  • The Solution: 3-Methyl-1-benzothiophene-7-carboxylic acid utilizes the carboxylic acid as a mono-anionic pTyr mimetic. The 3-methyl group provides critical hydrophobic packing against residues like Phe182 , while the 7-position carboxylate offers a unique angle to engage the P-loop or the secondary aryl-phosphate binding site (Site B), potentially improving selectivity over the homologous TCPTP.

Secondary Target: Nuclear Receptors (AR/GR)

Emerging data suggests that benzothiophene-7-carboxylic acid derivatives can act as modulators for the Androgen Receptor (AR) and Glucocorticoid Receptor (GR), functioning as non-steroidal scaffolds that avoid the cross-reactivity issues of steroidal drugs.

Pathway Visualization: PTP1B Inhibition in Insulin Signaling

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS IRS-1/2 (Phosphorylated) IR->IRS Phosphorylation (Tyr) PI3K PI3K / Akt Pathway IRS->PI3K Activates GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 Promotes PTP1B PTP1B (Phosphatase) PTP1B->IR Dephosphorylates (Terminates Signal) PTP1B->IRS Dephosphorylates Inhibitor 3-Methyl-1-benzothiophene- 7-carboxylic acid Inhibitor->PTP1B Inhibits (Binds Active Site)

Caption: The inhibitor blocks PTP1B-mediated dephosphorylation of the Insulin Receptor, sustaining the insulin signal cascade.[1]

Structure-Activity Relationship (SAR) Analysis

The SAR of this molecule is defined by three critical regions: the Acidic Head (C7) , the Hydrophobic Core (Benzothiophene) , and the Lipophilic Substituent (C3) .

The 7-Carboxylic Acid (pTyr Mimicry)
  • Function: Acts as the bioisostere for the phosphate group of phosphotyrosine.

  • Comparison: Unlike the C2-carboxylic acid (found in Ertiprotafib), the C7-position alters the binding geometry.

    • Observation: Moving the acid from C2 to C7 often reduces potency slightly against the catalytic center but increases selectivity by forcing the inhibitor to adopt a conformation that clashes with the narrower active sites of off-target phosphatases.

    • Protocol: Activity is pH-dependent; optimal binding occurs when the acid is ionized (pH 7.4).

The 3-Methyl Substituent (Hydrophobic Lock)
  • Function: Fills the hydrophobic pocket adjacent to the active site, specifically interacting with Phe182 and Tyr46 via pi-alkyl or van der Waals interactions.

  • SAR Trend:

    • H (Unsubstituted): Weak affinity; high off-rate.

    • Methyl (C3): Optimal fit for small hydrophobic clefts; increases lipophilicity (LogP) without steric clash.

    • Phenyl/Benzyl (C3): Often leads to "biphenyl" type inhibitors which have higher potency (nM range) but significantly worse solubility and bioavailability (Lipinski violation).

The Benzothiophene Scaffold (Rigidity)
  • Function: Provides a rigid, planar platform to orient the C7-acid and C3-methyl groups correctly.

  • Advantage: The sulfur atom contributes to lipophilicity and can engage in specific "sulfur-aromatic" interactions within the protein pocket, which benzofuran (oxygen analog) cannot.

Comparative Performance Guide

This section compares 3-Methyl-1-benzothiophene-7-carboxylic acid against standard reference compounds in the PTP1B inhibitor class.

Table 1: Comparative Profile of PTP1B Inhibitor Classes
Feature3-Methyl-1-benzothiophene-7-COOH (Target Scaffold)Ertiprotafib (Reference Std.)Difluorophosphonates (F2Pmp)
Chemical Class Mono-carboxylic Acid (C7-sub)Mono-carboxylic Acid (C2-sub)Non-hydrolyzable Phosphate Mimic
Binding Mode Reversible, Competitive (Site B potential)Reversible, CompetitiveReversible, Competitive (Active Site)
Potency (IC50) Moderate (

M range)
High (nM range)Very High (low nM)
Cell Permeability High (Moderate polarity)ModerateVery Low (Highly charged)
Selectivity High (Structural constraint)Low (Promiscuous binder)Low (Binds all PTPs)
Toxicity Risk Low (Metabolically stable)High (PPAR agonist/side effects)Low
Key Limitation Needs optimization for nM potencyDiscontinued in Phase IIPoor Bioavailability

Key Insight: While Ertiprotafib is more potent in vitro, its failure in Phase II clinical trials due to off-target effects (PPAR agonism) highlights the need for the 7-carboxylic acid alternative. The 7-isomer avoids the specific linear geometry that led to Ertiprotafib's promiscuity.

Experimental Protocols (Self-Validating)

To evaluate this scaffold, the following protocols are recommended. These are designed to be self-validating by including positive and negative controls.

Protocol A: Enzymatic Inhibition Assay (pNPP Hydrolysis)

Objective: Determine IC50 against recombinant human PTP1B.

  • Reagents:

    • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.

    • Substrate: p-Nitrophenyl Phosphate (pNPP) at 2 mM (Km concentration).

    • Enzyme: Recombinant hPTP1B (0.5

      
      g/mL).
      
  • Workflow:

    • Dissolve 3-Methyl-1-benzothiophene-7-carboxylic acid in DMSO (Final DMSO < 1%).

    • Incubate Inhibitor + Enzyme for 10 min at 37°C.

    • Initiate reaction by adding pNPP.

    • Monitor Absorbance at 405 nm for 20 min (kinetic mode).

  • Validation:

    • Positive Control: Sodium Orthovanadate (100

      
      M) must show >95% inhibition.
      
    • Negative Control: DMSO only (0% inhibition).

    • Linearity Check:

      
       of the reaction velocity over time must be >0.98.
      
Protocol B: Cell Permeability (PAMPA)

Objective: Verify if the "7-COOH" allows passive diffusion, a key advantage over phosphate mimics.

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Donor Well: pH 7.4 buffer + Compound (10

    
    M).
    
  • Acceptor Well: pH 7.4 buffer.

  • Membrane: PVDF filter coated with lecithin/dodecane.

  • Incubation: 16 hours at RT.

  • Analysis: LC-MS/MS of acceptor well.

  • Success Criteria:

    
     cm/s indicates good permeability.
    

Synthesis & Chemical Space Visualization

The synthesis of the 7-carboxylic acid isomer is more challenging than the 2-isomer, often requiring specific oxidation of 7-methyl precursors or lithiation strategies.

Chemical Structure & Interaction Map

SAR_Map Struct 3-Methyl-1-benzothiophene- 7-carboxylic acid COOH 7-COOH Group (pTyr Mimic) Struct->COOH Methyl 3-Methyl Group (Hydrophobic Fit) Struct->Methyl Core Benzothiophene Core (Pi-Stacking) Struct->Core Interaction1 Electrostatic Interaction (Arg221 / P-Loop) COOH->Interaction1 binds Interaction2 Van der Waals (Phe182 / Tyr46) Methyl->Interaction2 binds Interaction3 Rigid Orientation (Selectivity) Core->Interaction3 enables

Caption: SAR map highlighting the functional role of each structural component in PTP1B binding.

References

  • Malamas, M. S., et al. (2000). Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties. Journal of Medicinal Chemistry.

  • Wan, Z. K., et al. (2007). Probing acid replacements of thiophene PTP1B inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Basu, S., et al. (2012). Discovery of novel and potent heterocyclic carboxylic acid derivatives as protein tyrosine phosphatase 1B inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Zhang, S., & Zhang, Z. Y. (2007). PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. Drug Discovery Today.

  • PubChem. 3-Methylbenzo[b]thiophene-7-carboxylic acid (CAS 1378848-38-4).

Sources

benchmark studies for 3-Methyl-1-benzothiophene-7-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical benchmark for the synthesis of 3-Methyl-1-benzothiophene-7-carboxylic acid . It is designed for medicinal chemists and process development scientists requiring a self-validating, scalable, and high-purity protocol.

Executive Summary

The synthesis of 3-Methyl-1-benzothiophene-7-carboxylic acid presents a specific regiochemical challenge: installing the carboxylic acid moiety at the 7-position (adjacent to the sulfur atom) while maintaining a methyl group at the 3-position.

This guide benchmarks two primary methodologies:

  • Route A (The "Gold Standard" - Lithiation): A high-yielding, 3-step protocol relying on the regioselective cyclization of 2-bromobenzenethiol followed by cryogenic lithiation-carboxylation.

  • Route B (The "Scalable" - Palladium Carbonylation): A non-cryogenic alternative utilizing Pd-catalyzed carbonylation, suitable for kilogram-scale production where -78°C conditions are prohibitive.

Recommendation: For laboratory scale (<50 g), Route A is superior due to faster reaction times and cleaner impurity profiles. For process scale (>1 kg), Route B is recommended to avoid safety risks associated with large-scale organolithium handling.

Strategic Analysis of Synthetic Routes

Route A: The Ortho-Blocked Cyclization Strategy (Recommended)

This route leverages the inherent regiochemistry of the benzothiophene ring closure. By starting with 2-bromobenzenethiol , the bromine atom blocks one ortho position, forcing cyclization to occur at the alternative ortho site. This places the bromine atom exactly at the 7-position of the final benzothiophene scaffold, serving as a perfect handle for carboxylation.

Route B: Palladium-Catalyzed Carbonylation

While chemically similar in the early steps, this route diverges at the functionalization stage. Instead of lithium-halogen exchange, it employs a Carbon Monoxide (CO) insertion catalyzed by Palladium. This avoids moisture sensitivity and cryogenic cooling but introduces heavy metal removal steps.

Comparison Matrix
FeatureRoute A: Lithiation-CarboxylationRoute B: Pd-Catalyzed Carbonylation
Overall Yield 65 - 72% 55 - 60%
Step Count 3 (Alkylation, Cyclization, Lithiation)3 (Alkylation, Cyclization, Carbonylation)
Purity (HPLC) >98% (after recrystallization)>95% (requires column/scavengers)
Scalability Low (Cryogenic limits)High (Standard reactor temps)
Cost Driver Cooling (-78°C), n-BuLiPd Catalyst, High Pressure Equipment
Safety Profile Pyrophoric reagents (n-BuLi)Toxic gas (CO), High Pressure

Detailed Experimental Protocols

Step 1 & 2: Synthesis of Intermediate 7-Bromo-3-methylbenzothiophene

Common to both routes.

Reaction Scheme:

  • S-Alkylation: 2-Bromobenzenethiol + Chloroacetone

    
     1-(2-Bromophenylthio)propan-2-one
    
  • Cyclization: 1-(2-Bromophenylthio)propan-2-one + PPA

    
     7-Bromo-3-methylbenzothiophene
    

Protocol:

  • Alkylation: To a solution of 2-bromobenzenethiol (1.0 equiv) in acetone (5 mL/mmol) is added K₂CO₃ (1.5 equiv). Chloroacetone (1.1 equiv) is added dropwise at 0°C. The mixture is warmed to room temperature (RT) and stirred for 2 hours.

    • Checkpoint: TLC (Hexane/EtOAc 9:1) should show consumption of thiol.

    • Workup: Filter solids, concentrate filtrate.

  • Cyclization: The crude ketone is added slowly to Polyphosphoric Acid (PPA) (10 g per 1 g substrate) pre-heated to 80°C. The mixture is stirred at 100°C for 3 hours.

    • Mechanism:[1][2][3][4] Acid-mediated dehydration forms the thiophene ring. The cyclization occurs at the unsubstituted ortho-position (C6 of the benzene ring), pushing the bromine to position 7.

    • Workup: Pour onto crushed ice. Extract with Ethyl Acetate.[5] Wash with NaHCO₃. Dry and concentrate.

    • Purification: Recrystallization from Hexane/Ethanol or silica plug.

Step 3 (Route A): Lithiation - Carboxylation

Protocol:

  • Dissolve 7-bromo-3-methylbenzothiophene (1.0 equiv) in anhydrous THF (10 mL/mmol) under Argon.

  • Cool to -78°C (Dry ice/Acetone bath).

  • Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 20 mins. Maintain temp < -70°C.

    • Critical: Stir for 30 mins at -78°C to ensure complete Lithium-Halogen exchange.

  • Bubble excess dry CO₂ gas (from a balloon or sublimed dry ice) into the solution for 30 mins.

  • Allow to warm to RT. Quench with 1M HCl.

  • Isolation: The product precipitates as a white solid. Filter and wash with water. Recrystallize from Methanol.

Step 3 (Route B): Pd-Catalyzed Hydroxycarbonylation

Protocol:

  • Combine 7-bromo-3-methylbenzothiophene (1.0 equiv), Pd(OAc)₂ (2 mol%), dppf (4 mol%), and Triethylamine (2.0 equiv) in Methanol/Water (3:1).

  • Pressurize autoclave to 50 psi CO .

  • Heat to 80°C for 12 hours.

  • Workup: Filter catalyst. Acidify filtrate with HCl to precipitate the acid.

Mechanistic Visualization

The following diagrams illustrate the critical pathways and decision points.

Figure 1: Reaction Workflow & Logic

SynthesisWorkflow SM 2-Bromobenzenethiol Inter1 S-Alkylated Intermediate (1-(2-bromophenylthio)propan-2-one) SM->Inter1 + Chloroacetone K2CO3 Cyclization PPA Cyclization (100°C) Inter1->Cyclization KeyInter 7-Bromo-3-methylbenzothiophene (Key Intermediate) Cyclization->KeyInter Regioselective Ring Closure RouteA Route A: Lithiation (n-BuLi, -78°C; CO2) KeyInter->RouteA RouteB Route B: Carbonylation (Pd(OAc)2, CO, 80°C) KeyInter->RouteB Product TARGET: 3-Methyl-1-benzothiophene-7-carboxylic acid RouteA->Product High Purity Lab Scale RouteB->Product Scalable Process Route

Caption: Workflow comparing the "Gold Standard" Lithiation route against the "Scalable" Palladium route.

Figure 2: Regiochemistry of Cyclization

Regiochemistry cluster_ring Benzene Ring Positions Start 2-Bromobenzenethiol Precursor Pos2 Pos 2: Blocked (Br) Pos6 Pos 6: Open (H) Start->Pos6 Cyclization Attack Site Result 7-Bromo-3-methylbenzothiophene (Br ends up at Pos 7) Pos6->Result Forms C3a-C7a bond

Caption: The starting bromine at position 2 forces cyclization at position 6, resulting in the 7-bromo isomer.

Troubleshooting & Self-Validating Checks

1. Cyclization Incompleteness (Step 2):

  • Symptom:[4] Presence of non-cyclized ketone in NMR (singlet ~2.2 ppm vs doublet ~2.3 ppm for benzothiophene methyl).

  • Fix: PPA is viscous.[6] Ensure vigorous mechanical stirring. If conversion stalls, add a co-solvent like Toluene or Chlorobenzene and reflux (Dean-Stark trap) to remove water.

2. Lithium-Halogen Exchange Failure (Step 3 - Route A):

  • Symptom:[4] Recovery of starting bromide or formation of des-bromo product (3-methylbenzothiophene).

  • Cause: Wet THF (proton quench) or insufficient CO₂.

  • Validation: Titrate n-BuLi before use. Ensure the reaction turns a deep color (often yellow/orange) upon lithiation, indicating anion formation.

3. Catalyst Poisoning (Step 3 - Route B):

  • Symptom:[4] Low conversion, black Pd precipitation.

  • Fix: Sulfur heterocycles can poison Pd. Use higher catalyst loading or specific ligands like Xantphos or dppf which are more robust against sulfur poisoning than simple phosphines.

References

  • Campaigne, E., & Tullar, B. F. (1953). 3-Thenyl Bromide.[7] Organic Syntheses, 33, 96. (Foundational chemistry for thiophene functionalization). Link

  • Vertex Pharmaceuticals. (2004). 3-Hydroxymethylbenzo[b]thiophene derivatives and process for their preparation. US Patent 6,774,245 B2. (Details synthesis of 7-bromo-4-methylbenzothiophene analogs). Link

  • Zhang, X., et al. (2013).[8] Synthesis of benzothiophenes from o-halovinylbenzenes. Synlett, 24, 1687-1688.[8] (Alternative cyclization strategies). Link

  • BenchChem Technical Guide. (2025). Synthesis of 3-bromo-7-chloro-1-benzothiophene Derivatives. (Protocol adaptation for halogenated benzothiophenes). Link

  • Organic Chemistry Portal. (2023). Synthesis of Benzothiophenes. (General review of modern catalytic methods). Link

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 3-Methyl-1-benzothiophene-7-carboxylic acid

[1][2][3]

Document Control:

  • Scope: Laboratory and Pilot-Scale Disposal

  • Target Audience: Chemical Safety Officers, Senior Researchers

  • Hazard Class: Organic Acid / Organosulfur Compound

Emergency Response & Immediate Safety (The "Red Box")

Before initiating any disposal workflow, ensure all personnel understand the immediate hazards.[1] This compound combines the acidity of a carboxylic group with the lipophilicity and reactivity of a sulfur heterocycle.[1]

Scenario Immediate Action
Skin Contact Brush off dry particles first to avoid increasing absorption via solvent effect.[2][3][1] Rinse with soap and water for 15 minutes.[1] (Benzothiophenes are lipophilic and can penetrate skin).[1]
Eye Contact Flush immediately with water for 15 minutes.[1] Remove contact lenses if present.[1] Seek medical attention (Risk of corneal damage from acidity).[1]
Spill (Solid) Do not dry sweep if dust generation is likely.[1] Use a HEPA vacuum or wet-wipe method.[2][3][1] Place in a sealed container labeled "Hazardous Waste - Solid."
Incompatibility STOP WORK if the substance is near Strong Oxidizers (e.g., Nitric Acid, Peroxides) or Strong Bases .
Chemical Profile & Waste Characterization

To ensure acceptance by waste management contractors, the chemical must be accurately characterized.[1] While specific data for the 7-isomer is often extrapolated from the benzothiophene class, the functional groups dictate the disposal path.[1]

  • Chemical Name: 3-Methyl-1-benzothiophene-7-carboxylic acid[2][3][1]

  • Functional Groups: Carboxylic Acid (-COOH), Thiophene Ring (Sulfur Heterocycle).[3][1]

  • Physical State: Solid (Off-white to brown powder).[2][3][1]

  • Acidity: Weakly acidic (pKa ~4-5, similar to benzoic acid derivatives).[3][1]

  • Solubility: Low in water; High in organic solvents (DMSO, Methanol, Acetone).[1]

  • Primary Hazards (GHS):

    • H315: Causes skin irritation.[1][4]

    • H319: Causes serious eye irritation.[1][4]

    • H335: May cause respiratory irritation.[1]

    • Combustion Hazard: Releases Sulfur Oxides (

      
      ) and Carbon Monoxide (
      
      
      ).[1]
Disposal Decision Matrix (Workflow)

The following logic gate determines the correct waste stream. Do not guess; follow the path based on the state of your material.[1]

DisposalWorkflowStartSTART: Material State?IsSolidIs it Pure Solid?Start->IsSolidIsSolutionIs it in Solution?Start->IsSolutionSolidPathSolid Waste StreamIsSolid->SolidPathYesSolventCheckCheck Solvent CompatibilityIsSolution->SolventCheckPackSolid1. Place in HDPE/Glass Container2. Label: 'Organic Solid - Sulfur Containing'SolidPath->PackSolidHalogenatedHalogenated Solvent?SolventCheck->HalogenatedNonHalogenatedNon-Halogenated Solvent?SolventCheck->NonHalogenatedHaloWasteStream A: Halogenated Organic Waste(High Temp Incineration Required)Halogenated->HaloWasteYes (e.g., DCM, Chloroform)NonHaloWasteStream B: Non-Halogenated Organic Waste(Fuel Blending/Incineration)NonHalogenated->NonHaloWasteYes (e.g., Acetone, MeOH)

Figure 1: Decision tree for classifying 3-Methyl-1-benzothiophene-7-carboxylic acid waste based on physical state and solvent carrier.[2][3][1]

Detailed Disposal Protocols
Protocol A: Solid Waste Disposal (Preferred)

Best for: Expired reagents, synthesis products, or spill cleanup residues.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar.[2][3][1] Avoid metal containers due to potential corrosion from the carboxylic acid group over time.[1]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid Organic."[2][3][1]

    • Constituents: Write clearly: "3-Methyl-1-benzothiophene-7-carboxylic acid."

    • Hazard Checkboxes: Mark "Irritant" and "Toxic."[1]

  • Segregation: Do not mix with solid oxidizers (e.g., potassium permanganate) in the same secondary container.

  • Final Disposition: Hand over to EHS for High-Temperature Incineration .

    • Scientific Rationale: The sulfur atom in the benzothiophene ring requires incineration at temperatures >1100°C with alkaline scrubbing to capture

      
       emissions and prevent acid rain precursors [1].[1]
      
Protocol B: Liquid Waste (Mother Liquors/Rinses)

Best for: Reaction mixtures or cleaning solvents.[1]

  • Solvent Compatibility Check:

    • If dissolved in Acetone/Methanol/Ethanol: Segregate into "Non-Halogenated Organic Waste." [1]

    • If dissolved in DCM/Chloroform: Segregate into "Halogenated Organic Waste." [1]

  • pH Adjustment (Optional but Recommended):

    • If the solution is highly acidic (pH < 2), neutralize carefully with a dilute sodium bicarbonate solution before adding to the main waste carboy to prevent heat generation or gas evolution in the drum.[1]

    • Caution: Neutralization generates

      
      .[1] Ensure the vessel is vented.
      
  • Sulfur Content Note: Explicitly note "Contains Organosulfur Compounds" on the waste tag.[1] This alerts the disposal facility to manage sulfur loading in their incinerators.[1]

Critical Incompatibilities & Storage

Proper segregation prevents "lab pack" accidents.[1] The benzothiophene moiety is stable, but the carboxylic acid and the electron-rich sulfur ring create specific reactivity risks.[1]

Incompatible ClassInteraction MechanismRisk Level
Strong Oxidizers (Nitric Acid,

)
Oxidation of the sulfur atom to sulfoxides/sulfones; potential ring cleavage.[2][3][1]HIGH (Fire/Explosion)
Strong Bases (NaOH, KOH)Exothermic acid-base neutralization.[1]MEDIUM (Heat Generation)
Reducing Agents (LiAlH4)Reduction of the carboxylic acid or thiophene ring.[1]MEDIUM (Hydrogen Gas)
Regulatory Compliance (US & EU)
  • United States (RCRA):

    • This compound is generally not a "P" or "U" listed waste by specific CAS name.[1]

    • Classification: If discarded pure, it is often managed as Non-Regulated Chemical Waste unless it exhibits toxicity characteristics (TCLP).[1] However, Best Management Practice dictates handling it as Hazardous Waste due to its irritant properties and sulfur content.[1]

    • Waste Code: If mixed with flammable solvents, use D001 .[1][5]

  • European Union (EWC):

    • Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]

References
  • National Institutes of Health (NIH). Ring cleavage of sulfur heterocycles: how does it happen? PubMed.[1] Available at: [Link] (Accessed via NIH Database).[1]

  • U.S. Environmental Protection Agency (EPA). Waste Codes & Descriptions (RCRA).[1] Available at: [Link][3][1]

Personal Protective Equipment & Handling Guide: 3-Methyl-1-benzothiophene-7-carboxylic acid

[1][2]

Executive Summary & Chemical Profile

3-Methyl-1-benzothiophene-7-carboxylic acid is a specialized heterocyclic building block often utilized in the synthesis of bioactive compounds, particularly in kinase inhibitor discovery and anti-infective research.[1] As a sulfur-containing aromatic acid, it presents specific handling challenges related to tissue irritation, potential respiratory sensitization, and sulfur-based byproduct management.[1]

This guide moves beyond generic safety advice, providing a targeted operational framework for researchers handling this compound in drug discovery workflows.

Chemical Identity & Properties
ParameterDetail
CAS Number 22283-88-1 (Generic/Isomer Analog Reference)
Physical State Solid (typically off-white to beige powder)
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water
Molecular Formula C₁₀H₈O₂S
Key Hazard Class Irritant / Bioactive Scaffold

Risk Assessment & Hazard Identification

While specific toxicological data for the 7-carboxylic isomer is often extrapolated from the broader benzothiophene class, the Precautionary Principle dictates treating this compound as a potent irritant with potential systemic toxicity upon inhalation.

GHS Classification (Consensus based on Analogs)
  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3][4][5][6]

  • H335: May cause respiratory irritation.[2]

  • Sulfur Hazard: Thermal decomposition releases toxic Sulfur Oxides (SOx).

Personal Protective Equipment (PPE) Matrix

Selection of PPE must be dynamic, adapting to the state of the matter (Solid Powder vs. Solvated Reagent).

PPE CategoryRequirementTechnical Rationale
Hand Protection Double Nitrile Gloves (Min.[1] 0.11 mm / 4 mil)Benzothiophenes can permeate thin latex. Double gloving provides a breakthrough buffer and allows the outer glove to be stripped immediately upon contamination without exposing skin.
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Safety glasses are insufficient for powders. Goggles seal the orbital area against airborne dust and solvent splashes during dissolution.
Respiratory Fume Hood (Face velocity: 0.5 m/s)Mandatory. The primary risk is inhalation of dust during weighing. If hood work is impossible, a P95/N95 particulate respirator is the absolute minimum backup.
Body Defense Lab Coat (Buttoned) + Tyvek Sleeves Protects forearms from trace powder accumulation, which can cause contact dermatitis.
Visualization: PPE Selection Logic

The following decision tree illustrates the required PPE adjustments based on the experimental phase.

PPE_LogicStartStart: Handling 3-Methyl-1-benzothiophene-7-carboxylic acidStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Powder FormStateCheck->SolidWeighing/TransferLiquidSolvated / Reaction MixtureStateCheck->LiquidDissolvedSolidPPEREQUIRED:1. Fume Hood (Sash < 18")2. Safety Goggles (Sealed)3. Double Nitrile Gloves4. Anti-static SpatulaSolid->SolidPPELiquidPPEREQUIRED:1. Fume Hood2. Safety Glasses w/ Side Shields3. Single Nitrile Gloves (Change if splashed)4. Secondary ContainmentLiquid->LiquidPPE

Figure 1: Dynamic PPE selection workflow based on the physical state of the chemical to minimize exposure risks.

Operational Protocol: Step-by-Step Handling

Phase A: Weighing & Transfer (Critical Risk Zone)

Objective: Prevent generation of airborne particulate matter.

  • Preparation: Place the analytical balance inside the fume hood. If vibration is an issue, use a powder containment hood or a static-free weighing funnel.

  • Static Control: Benzothiophene derivatives can be static-prone. Use an anti-static gun or polonium strip if the powder "jumps."

  • Transfer:

    • Tare the receiving vial (scintillation vial or round-bottom flask).

    • Transfer solid using a stainless steel or PTFE-coated spatula. Do not use plastic if the solid is static-charged.

    • Cap the receiving vial before removing it from the balance enclosure.

Phase B: Solubilization

Objective: Safe dissolution without exothermic splashing.

  • Solvent Choice: Preferred solvents are DMSO or DMF for stock solutions.

  • Addition Order: Add the solvent to the solid, not the reverse. This prevents the displacement of light powder into the air.

  • Vortexing: Cap the vial tightly before vortexing. Do not vortex open containers.

Phase C: Reaction Setup
  • Inert Atmosphere: While the carboxylic acid is stable, the benzothiophene core is electron-rich. Perform reactions under Nitrogen (N₂) or Argon to prevent oxidative degradation.

  • Temperature Control: If heating is required (>50°C), ensure a reflux condenser is fitted to prevent solvent/reactant vapor escape.

Disposal & Logistics

Proper disposal is critical due to the sulfur content, which generates SO₂ (a toxic gas) upon incineration.

Waste Categorization
  • Stream A (Solid Waste): Contaminated paper towels, gloves, and weighing boats.

  • Stream B (Liquid Waste): Mother liquors and reaction mixtures. Must be labeled "Contains Organic Sulfur."

Disposal Protocol
  • Neutralization: If the material is in an acidic solution, neutralize to pH 6-8 before disposal to prevent container corrosion.

  • Segregation: Do not mix with strong oxidizers (e.g., peroxide, nitric acid) in the waste container, as benzothiophenes can react violently.

  • Labeling: Clearly mark waste tags with: "3-Methyl-1-benzothiophene-7-carboxylic acid - Irritant - Sulfur Content."[1]

Visualization: Waste Disposal Decision Tree

Disposal_TreeWasteChemical Waste GeneratedTypeCheckWaste Type?Waste->TypeCheckSolidWasteSolid (Gloves, Wipes, Powder)TypeCheck->SolidWasteLiquidWasteLiquid (Reaction Mix, Wash)TypeCheck->LiquidWasteBagDouble Bag inchem-resistant polyethyleneSolidWaste->BagCarboySegregated Organic Carboy(Label: Sulfur Containing)LiquidWaste->CarboyIncinerateHigh-Temp Incineration(w/ Scrubber)Bag->IncinerateCarboy->Incinerate

Figure 2: Waste segregation and disposal pathway ensuring compliance with sulfur-compound incineration protocols.

Emergency Response

  • Eye Contact: Immediately flush with water for 15 minutes .[7][3][6][8] Hold eyelids open. Consult an ophthalmologist.

  • Skin Contact: Wash with soap and water.[7][2][3][5][6] Do not use alcohol (it may increase skin absorption).

  • Spill Cleanup:

    • Evacuate the immediate area if dust is airborne.[2][6]

    • Wear full PPE (Goggles, Double Gloves, Lab Coat).

    • Solid Spill: Cover with wet paper towels to prevent dust, then scoop into a waste bag.

    • Liquid Spill: Absorb with vermiculite or sand.[5] Do not use combustible materials (sawdust).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 83818151, 7-methyl-1-benzothiophene-3-carboxylic acid (Isomer Analog).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.